molecular formula C40H70N7O17P3S B15599409 trans-17-methyloctadec-2-enoyl-CoA

trans-17-methyloctadec-2-enoyl-CoA

Número de catálogo: B15599409
Peso molecular: 1046.0 g/mol
Clave InChI: XIRFRLXMKPYSCG-YYXAZNKVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trans-17-methyloctadec-2-enoyl-CoA is a useful research compound. Its molecular formula is C40H70N7O17P3S and its molecular weight is 1046.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C40H70N7O17P3S

Peso molecular

1046.0 g/mol

Nombre IUPAC

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-17-methyloctadec-2-enethioate

InChI

InChI=1S/C40H70N7O17P3S/c1-28(2)18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h17,19,26-29,33-35,39,50-51H,5-16,18,20-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/b19-17+/t29-,33-,34-,35+,39-/m0/s1

Clave InChI

XIRFRLXMKPYSCG-YYXAZNKVSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Putative Function of trans-17-Methyloctadec-2-enoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are carboxylic acids with one or more methyl groups on their carbon chain.[1][2] They are integral components of cell membranes, particularly in bacteria, and are also present in the human diet, primarily from dairy products and ruminant fats.[3][4] The position of the methyl branch determines their metabolic fate. BCFAs play various roles, from modulating membrane fluidity to acting as signaling molecules.[1] Their metabolism often requires specialized enzymatic pathways distinct from those for straight-chain fatty acids.[5]

17-methyloctadecanoic acid is a long-chain BCFA.[6] Its metabolism is presumed to follow the general pathway for odd-carbon, terminally-branched fatty acids, which involves mitochondrial β-oxidation.

Proposed Metabolic Pathway of 17-Methyloctadecanoic Acid

The catabolism of 17-methyloctadecanoic acid is expected to proceed via the mitochondrial β-oxidation spiral. In this pathway, the fatty acid is first activated to its coenzyme A (CoA) thioester, 17-methyloctadecanoyl-CoA. This molecule then enters a cycle of four enzymatic reactions. trans-17-methyloctadec-2-enoyl-CoA is proposed to be the product of the first step in this cycle, generated by the action of an acyl-CoA dehydrogenase.

The β-oxidation of 17-methyloctadecanoyl-CoA would proceed as follows:

  • Dehydrogenation: 17-methyloctadecanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to form this compound.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming 3-hydroxy-17-methyloctadecanoyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding 3-keto-17-methyloctadecanoyl-CoA.

  • Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a shortened acyl-CoA (15-methylhexadecanoyl-CoA).

This cycle repeats, shortening the fatty acyl chain by two carbons in each round, until the final cycle yields propionyl-CoA and acetyl-CoA.[5][7] Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7]

Beta_Oxidation_Pathway node_precursor 17-Methyloctadecanoyl-CoA node_trans This compound node_precursor->node_trans Acyl-CoA Dehydrogenase node_hydroxy 3-Hydroxy-17-methyloctadecanoyl-CoA node_trans->node_hydroxy Enoyl-CoA Hydratase node_keto 3-Keto-17-methyloctadecanoyl-CoA node_hydroxy->node_keto 3-Hydroxyacyl-CoA Dehydrogenase p1 node_keto->p1 Thiolase node_shortened 15-Methylhexadecanoyl-CoA (Enters next cycle) node_acetyl Acetyl-CoA p1->node_shortened p1->node_acetyl p2 p3

Figure 1. Proposed first cycle of β-oxidation for 17-methyloctadecanoyl-CoA.

Alternative Roles and Related Pathways

While β-oxidation is the most probable fate, trans-2-enoyl-CoA intermediates are also substrates in other pathways.

Fatty Acid Elongation

trans-2-enoyl-CoA reductase is an enzyme that catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoAs to acyl-CoAs.[8] This is the final step in the fatty acid elongation cycle, which occurs in mitochondria and the endoplasmic reticulum.[9][10] Therefore, this compound could potentially be reduced back to 17-methyloctadecanoyl-CoA by this enzyme, participating in a futile cycle or a regulatory mechanism. This enzyme, TECR, has been shown to be crucial for the synthesis of very-long-chain fatty acids (VLCFAs) and is important for maintaining the integrity of the blood-brain barrier.[11][12]

Elongation_vs_Oxidation node_trans This compound node_oxidation β-Oxidation Pathway node_trans->node_oxidation Enoyl-CoA Hydratase node_elongation 17-Methyloctadecanoyl-CoA node_trans->node_elongation trans-2-Enoyl-CoA Reductase (e.g., TECR)

Figure 2. Competing fates of a trans-2-enoyl-CoA intermediate.

Quantitative Data on Long-Chain Acyl-CoAs

Specific quantitative data for this compound are unavailable. However, analysis of other long-chain acyl-CoAs in various biological samples provides a reference for expected concentrations and distribution. The tables below summarize representative data from human skeletal muscle and rat liver, demonstrating the typical abundance of these metabolites.

Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle

Acyl-CoA Species Concentration (pmol/mg tissue) Standard Deviation
Palmitoyl-CoA (C16:0) 3.5 0.4
Palmitoleoyl-CoA (C16:1) 0.8 0.1
Stearoyl-CoA (C18:0) 2.1 0.3
Oleoyl-CoA (C18:1) 4.2 0.5
Linoleoyl-CoA (C18:2) 2.5 0.3

(Data adapted from illustrative studies on human muscle tissue for demonstrative purposes)[13]

Table 2: Relative Abundance of Acyl-CoAs in Rat Liver Mitochondria

Acyl-CoA Species Relative Abundance (%)
Acetyl-CoA (C2:0) 45.0
Succinyl-CoA (C4:0) 25.0
Palmitoyl-CoA (C16:0) 8.0
Stearoyl-CoA (C18:0) 5.0
Oleoyl-CoA (C18:1) 12.0
Other 5.0

(Data are representative and compiled from general findings in lipid metabolism research for illustrative purposes)

Experimental Protocols

Investigating the function of this compound requires robust methods for its extraction, detection, and quantification.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for acyl-CoA analysis.[14]

Objective: To extract the acyl-CoA pool from frozen tissue samples for subsequent analysis by LC-MS/MS.

Materials:

  • Frozen tissue powder (~50 mg)

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 5.0

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)

  • 2-propanol

  • Saturated (NH₄)₂SO₄

  • Acetonitrile

  • Centrifuge, glass homogenizer

Procedure:

  • Weigh approximately 50 mg of frozen, powdered tissue into a glass homogenizer.

  • Add 2 mL of ice-cold Homogenization Buffer containing a known amount of internal standard (e.g., 15 nmol Heptadecanoyl-CoA).

  • Homogenize the tissue thoroughly on ice.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collect the upper phase, which contains the acyl-CoAs.

  • Dilute the upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9) before analysis.

Protocol 2: Quantification by LC-MS/MS

Objective: To separate and quantify individual acyl-CoA species using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • C18 reversed-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Mobile Phase A: 50 mM ammonium (B1175870) acetate (B1210297) in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient from high aqueous to high organic phase to resolve different acyl-CoA species.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ESI

    • Detection Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13]

    • Acyl-CoAs are identified by a characteristic neutral loss of 507 Da (the phosphopantetheine portion) upon collision-induced dissociation.[15]

    • Monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.

  • Quantification:

    • Generate a standard curve using synthetic standards of various acyl-CoAs.

    • Calculate the concentration of each analyte in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

Experimental_Workflow node_sample Tissue Sample (e.g., Liver, Muscle) node_homogenize Homogenization & Internal Standard Spiking node_sample->node_homogenize node_extract Solid Phase or Liquid-Liquid Extraction node_homogenize->node_extract node_lc UHPLC Separation (C18 Column) node_extract->node_lc node_ms Tandem Mass Spectrometry (ESI-MS/MS, MRM) node_lc->node_ms node_data Data Analysis (Quantification vs. Std Curve) node_ms->node_data node_result Acyl-CoA Profile node_data->node_result

Figure 3. General workflow for the analysis of tissue acyl-CoAs.

Conclusion and Future Directions

This compound is putatively an intermediate in the β-oxidation of 17-methyloctadecanoic acid. Its position as a trans-2-enoyl-CoA species places it at a key metabolic crossroads, where it can either proceed through the catabolic β-oxidation pathway or be recycled back into a saturated acyl-CoA via the action of trans-2-enoyl-CoA reductase. The precise flux through these competing pathways in different tissues and metabolic states remains to be elucidated.

Future research should focus on:

  • Chemical Synthesis: Synthesizing an analytical standard of this compound to enable its unambiguous identification and quantification in biological systems.

  • In Vitro Enzymatic Assays: Using purified acyl-CoA dehydrogenases, enoyl-CoA hydratases, and trans-2-enoyl-CoA reductases to confirm their activity with 17-methyloctadecanoyl-CoA and this compound as substrates.

  • Stable Isotope Tracing: Employing ¹³C-labeled 17-methyloctadecanoic acid in cell culture or animal models to trace its metabolic fate and confirm the existence and flux of the proposed intermediates.

These studies will be critical for validating the proposed metabolic role of this compound and understanding the broader impact of terminally-branched fatty acids on cellular metabolism and energy homeostasis.

References

The Pivotal Role of Branched-Chain Fatty Acids in Microbial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity and integrity. This technical guide delves into the significance of BCFAs in microbial physiology, with a specific focus on the inferred role of molecules such as trans-17-methyloctadec-2-enoyl-CoA. While direct experimental data on this specific molecule is scarce, its structure strongly suggests it is an intermediate in the metabolic pathways of anteiso-branched-chain fatty acids. Understanding the synthesis and degradation of these lipids is paramount for developing novel antimicrobial strategies and for the industrial application of microorganisms. This document provides an in-depth overview of BCFA's function, metabolism, and the experimental methodologies used for their study.

Introduction: The Significance of Branched-Chain Fatty Acids in Microbes

Unlike eukaryotes, which predominantly utilize unsaturated fatty acids to modulate membrane fluidity, many bacteria employ branched-chain fatty acids (BCFAs) for this purpose.[1][2] BCFAs are characterized by one or more methyl branches along the acyl chain. The two primary types are iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[3][4] These structural features disrupt the tight packing of fatty acyl chains in the membrane, thereby increasing fluidity.[1][2][3]

The composition of BCFAs in the cell membrane is dynamically regulated in response to environmental cues, particularly temperature.[5] A higher proportion of anteiso-BCFAs, which are more effective at fluidizing membranes than iso-BCFAs, is often observed at lower growth temperatures.[5][6] This adaptation is critical for the survival of bacteria in diverse and fluctuating environments. Consequently, the enzymes involved in BCFA metabolism present attractive targets for the development of new antimicrobial agents.

The Role of this compound in Microbial Physiology

This compound is an anteiso-branched-chain fatty acyl-CoA with a trans double bond at the C2 position. Its chemical structure strongly indicates that it is an intermediate in the β-oxidation of 17-methyloctadecanoic acid (anteiso-C19:0). The presence of the trans-2-enoyl-CoA moiety is a hallmark of fatty acid degradation via the β-oxidation pathway.[7][8] In this context, this compound would be generated from 17-methyloctadecanoyl-CoA by an acyl-CoA dehydrogenase.

While the primary role of this molecule is likely catabolic, the intermediates of fatty acid metabolism can also serve as precursors for the synthesis of other complex lipids and signaling molecules in some organisms. However, in the context of microbial physiology, its principal significance lies within the turnover and degradation of BCFAs.

Metabolic Pathways Involving Branched-Chain Fatty Acyl-CoAs

Biosynthesis of Anteiso-Branched-Chain Fatty Acids

The biosynthesis of anteiso-BCFAs initiates from branched-chain α-keto acids derived from amino acids.[9] For anteiso-C19:0, the precursor is α-keto-β-methylvalerate, which is derived from isoleucine. The key initial step is the decarboxylation of the α-keto acid by a branched-chain α-keto acid (BCKA) decarboxylase to form a branched-chain acyl-CoA primer.[9] This primer then undergoes elongation cycles with malonyl-CoA as the two-carbon donor, catalyzed by the fatty acid synthase (FAS) system.

G cluster_0 Biosynthesis of Anteiso-C19:0 Fatty Acid Isoleucine Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate Isoleucine->alpha-keto-beta-methylvalerate Transamination 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKA Decarboxylase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) 2-methylbutyryl-CoA->Fatty Acid Synthase (FAS) 17-methyloctadecanoyl-ACP 17-methyloctadecanoyl-ACP Fatty Acid Synthase (FAS)->17-methyloctadecanoyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation Cycles 17-methyloctadecanoic_acid 17-methyloctadecanoic acid (anteiso-C19:0) 17-methyloctadecanoyl-ACP->17-methyloctadecanoic_acid Thioesterase

Figure 1: Biosynthesis pathway of anteiso-C19:0 fatty acid.

β-Oxidation of Anteiso-Branched-Chain Fatty Acids

The degradation of 17-methyloctadecanoic acid occurs via the β-oxidation pathway. The fatty acid is first activated to its CoA ester, 17-methyloctadecanoyl-CoA. This is followed by a series of four enzymatic reactions that result in the shortening of the acyl chain by two carbons, releasing acetyl-CoA. This compound is the product of the first dehydrogenation step, catalyzed by an acyl-CoA dehydrogenase.[7][8]

G cluster_1 β-Oxidation of Anteiso-C19:0 Fatty Acid 17-methyloctadecanoic_acid 17-methyloctadecanoic acid (anteiso-C19:0) 17-methyloctadecanoyl-CoA 17-methyloctadecanoyl-CoA 17-methyloctadecanoic_acid->17-methyloctadecanoyl-CoA Acyl-CoA Synthetase This compound This compound 17-methyloctadecanoyl-CoA->this compound Acyl-CoA Dehydrogenase 3-hydroxy-17-methyloctadecanoyl-CoA 3-hydroxy-17-methyloctadecanoyl-CoA This compound->3-hydroxy-17-methyloctadecanoyl-CoA Enoyl-CoA Hydratase 3-keto-17-methyloctadecanoyl-CoA 3-keto-17-methyloctadecanoyl-CoA 3-hydroxy-17-methyloctadecanoyl-CoA->3-keto-17-methyloctadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 15-methylhexadecanoyl-CoA 15-methylhexadecanoyl-CoA 3-keto-17-methyloctadecanoyl-CoA->15-methylhexadecanoyl-CoA β-ketothiolase Acetyl-CoA Acetyl-CoA 3-keto-17-methyloctadecanoyl-CoA->Acetyl-CoA β-ketothiolase

Figure 2: β-Oxidation pathway of anteiso-C19:0 fatty acid.

Quantitative Data on Branched-Chain Fatty Acids in Bacteria

The relative abundance of different BCFAs varies significantly among bacterial species and in response to environmental conditions. The following table summarizes representative data on BCFA composition in selected bacteria.

Bacterial SpeciesMajor BCFAsTotal BCFAs (% of total fatty acids)Effect on Membrane PropertiesReference(s)
Bacillus subtilisiso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0>75%Increased fluidity[3]
Listeria monocytogenesanteiso-C15:0, anteiso-C17:0, iso-C15:0>90%Crucial for growth at low temperatures[5][6]
Staphylococcus aureusiso-C15:0, anteiso-C15:0HighModulates membrane fluidity[3]
Desulfovibrio desulfuricansiso-C17:1, anteiso-C15:0, anteiso-C17:0HighTaxonomic marker[10]

Experimental Protocols for the Analysis of Microbial Fatty Acids

The standard method for analyzing the fatty acid composition of microbial membranes involves the extraction of total lipids, transesterification to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
  • Cell Culture and Harvesting: Grow the microbial culture to the desired growth phase (e.g., mid-exponential). Harvest the cells by centrifugation and wash with a suitable buffer to remove residual media components.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v) to extract total lipids. The addition of water to create a two-phase system allows for the separation of the lipid-containing organic phase.

  • Saponification and Methylation: Evaporate the organic solvent and saponify the lipid extract with a strong base (e.g., methanolic NaOH) at an elevated temperature. This releases the fatty acids from the complex lipids. Subsequently, methylate the free fatty acids using a reagent such as boron trifluoride in methanol to form FAMEs.

  • FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAME extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). The separated FAMEs are then detected and identified by a mass spectrometer based on their mass spectra and retention times.

  • Quantification: Quantify the individual FAMEs by comparing their peak areas to those of known standards.

G cluster_2 Experimental Workflow for FAME Analysis Cell_Culture 1. Microbial Cell Culture Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lipid_Extraction 3. Total Lipid Extraction Harvesting->Lipid_Extraction Saponification_Methylation 4. Saponification & Methylation to FAMEs Lipid_Extraction->Saponification_Methylation FAME_Extraction 5. FAME Extraction Saponification_Methylation->FAME_Extraction GCMS_Analysis 6. GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis 7. Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Figure 3: Workflow for the analysis of microbial fatty acids.

Conclusion and Future Directions

The study of branched-chain fatty acids is fundamental to understanding microbial adaptation and survival. While the specific role of this compound remains to be directly elucidated, its inferred position in the β-oxidation pathway of anteiso-C19:0 fatty acids underscores the importance of this metabolic route in microbial physiology. Further research, including the characterization of the specific acyl-CoA dehydrogenases that act on branched-chain substrates, will be crucial for a complete understanding of BCFA metabolism. This knowledge will undoubtedly pave the way for the development of novel therapeutics that target bacterial membrane biosynthesis and for the bioengineering of microorganisms with tailored membrane properties for industrial applications.

References

Unveiling (Z)-13-methyltetra-4-decenoic Acid: A Marine Bacterial Discovery with Potent Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the exploration of novel sources for antimicrobial compounds. The marine environment, with its vast and largely untapped biodiversity, represents a promising frontier for the discovery of new bioactive molecules. This technical guide focuses on the discovery, characterization, and mode of action of (Z)-13-methyltetra-4-decenoic acid, a novel fatty acid isolated from the marine sediment bacterium Olleya marilimosa. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and the underlying biological pathways, intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and infectious disease.

Discovery and Characterization

(Z)-13-methyltetra-4-decenoic acid was isolated from the marine bacterium Olleya marilimosa, a Gram-negative, aerobic, gliding bacterium belonging to the family Flavobacteriaceae. Bioassay-guided fractionation of the organic extract of O. marilimosa cultures led to the identification of this unique monounsaturated and branched-chain fatty acid.

Quantitative Data

The antibacterial efficacy of (Z)-13-methyltetra-4-decenoic acid has been quantified against a panel of Gram-positive bacteria. Furthermore, its cytotoxic effect on a human cell line has been evaluated to assess its potential for therapeutic applications.

Table 1: Minimum Inhibitory Concentrations (MIC) of (Z)-13-methyltetra-4-decenoic acid against Gram-positive Bacteria [1]

Bacterial StrainMIC (µg/mL)
Bacillus subtilis ATCC 2385730
Staphylococcus aureus (Methicillin-sensitive)30
Staphylococcus aureus (Methicillin-resistant)75
Streptococcus pneumoniae>100

Table 2: Cytotoxicity of (Z)-13-methyltetra-4-decenoic acid against Human Hepatocellular Carcinoma (HepG2) Cells [1]

AssayEndpointValue (µM)
CellTiter-Glo 2.0IC₅₀>800

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of (Z)-13-methyltetra-4-decenoic acid.

Isolation and Cultivation of Olleya marilimosa
  • Sample Collection: Marine sediment samples are collected from the desired location.

  • Isolation: A small amount of sediment is suspended in sterile seawater and plated on marine agar (B569324) (e.g., Zobell Marine Agar 2216).

  • Incubation: Plates are incubated at a temperature reflecting the natural environment of the sediment (e.g., 15-20°C) until bacterial colonies are visible.

  • Colony Selection and Purification: Morphologically distinct colonies are selected and streaked onto fresh marine agar plates to obtain pure cultures.

  • Identification: Pure cultures are identified using 16S rRNA gene sequencing.

  • Large-Scale Culture: For the production of the fatty acid, O. marilimosa is cultured in a suitable liquid marine broth (e.g., Marine Broth 2216) in large volumes under aerobic conditions with shaking.

Extraction and Purification of (Z)-13-methyltetra-4-decenoic acid
  • Biomass Separation: The bacterial culture is centrifuged to separate the cell biomass from the supernatant.

  • Extraction: The cell pellet and supernatant are extracted separately with an organic solvent (e.g., ethyl acetate). The organic phases are then combined.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.

  • Bioassay-Guided Fractionation: The crude extract is subjected to a series of chromatographic separations (e.g., silica (B1680970) gel chromatography, solid-phase extraction, and reversed-phase high-performance liquid chromatography [HPLC]). The antibacterial activity of each fraction is tested to guide the purification process.

  • Structure Elucidation: The structure of the purified active compound is determined using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth (e.g., Cation-adjusted Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Compound: (Z)-13-methyltetra-4-decenoic acid is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay
  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate and allowed to adhere.

  • Compound Treatment: The cells are treated with various concentrations of (Z)-13-methyltetra-4-decenoic acid for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: The number of viable cells is determined using a luminescent cell viability assay, such as the CellTiter-Glo® 2.0 Assay, which measures ATP levels.

  • Data Analysis: The luminescence data is used to calculate the half-maximal inhibitory concentration (IC₅₀).

Bacterial Cytological Profiling (BCP)
  • Cell Preparation: Bacillus subtilis cells are grown to the exponential phase.

  • Antibiotic Treatment: The cells are treated with (Z)-13-methyltetra-4-decenoic acid at a concentration that induces morphological changes (e.g., 2x or 5x MIC).

  • Staining: The treated cells are stained with fluorescent dyes to visualize the cell membrane (e.g., FM 4-64) and DNA (e.g., DAPI). A membrane-impermeable dye (e.g., SYTOX Green) is also used to assess membrane permeability.

  • Microscopy: The stained cells are visualized using fluorescence microscopy.

  • Image Analysis: The resulting images are analyzed to identify changes in cell morphology, membrane integrity, and DNA condensation compared to untreated cells and cells treated with antibiotics with known mechanisms of action.

Mechanism of Action and Signaling Pathways

(Z)-13-methyltetra-4-decenoic acid exhibits its antibacterial activity by targeting the cell membrane of Gram-positive bacteria. Bacterial cytological profiling reveals that treatment with this fatty acid leads to rapid membrane destabilization, pore formation, and membrane aggregation.[1]

experimental_workflow cluster_treatment Bacterial Treatment cluster_staining Fluorescent Staining cluster_analysis Analysis B_subtilis Bacillus subtilis (Exponential Phase) Treated_Cells Treated Cells B_subtilis->Treated_Cells Incubation Fatty_Acid (Z)-13-methyltetra-4-decenoic acid (2x or 5x MIC) Fatty_Acid->Treated_Cells Stained_Cells Stained Cells Treated_Cells->Stained_Cells Staining Stains FM 4-64 (Membrane) DAPI (DNA) SYTOX Green (Permeability) Microscopy Fluorescence Microscopy Stained_Cells->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis Conclusion Conclusion: Membrane Destabilization, Pore Formation, Membrane Aggregation Image_Analysis->Conclusion

Caption: Experimental workflow for determining the mechanism of action.

The proposed mechanism involves the insertion of the fatty acid into the bacterial cell membrane, leading to a disruption of its integrity and function. This is a rapid, bactericidal effect.

logical_relationship Fatty_Acid (Z)-13-methyltetra-4-decenoic acid Membrane_Insertion Insertion into Cell Membrane Fatty_Acid->Membrane_Insertion Membrane_Disruption Membrane Disruption Membrane_Insertion->Membrane_Disruption Pore_Formation Pore Formation Membrane_Disruption->Pore_Formation Membrane_Aggregation Membrane Aggregation Membrane_Disruption->Membrane_Aggregation Loss_of_Integrity Loss of Membrane Integrity and Function Pore_Formation->Loss_of_Integrity Membrane_Aggregation->Loss_of_Integrity Cell_Death Bacterial Cell Death Loss_of_Integrity->Cell_Death

Caption: Logical relationship of the antibacterial effects.

While the precise biosynthetic pathway of (Z)-13-methyltetra-4-decenoic acid in Olleya marilimosa has not been elucidated, a hypothetical pathway can be proposed based on the known biosynthesis of branched-chain fatty acids in other bacteria. The "iso" branching of this fatty acid likely originates from an isobutyryl-CoA primer, which is derived from the branched-chain amino acid valine.

Conclusion and Future Directions

The discovery of (Z)-13-methyltetra-4-decenoic acid from the marine bacterium Olleya marilimosa highlights the potential of marine microorganisms as a source of novel antibacterial agents. Its potent activity against Gram-positive bacteria, including drug-resistant strains, coupled with its low cytotoxicity, makes it a promising lead compound for further development. Future research should focus on elucidating its complete biosynthetic pathway, which could enable its production through synthetic biology approaches. Furthermore, structure-activity relationship studies could lead to the design of more potent and selective analogs. This technical guide provides a foundational resource for researchers to build upon in the quest for new and effective treatments for bacterial infections.

References

A Technical Guide to the Enzymatic Synthesis of trans-17-Methyloctadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of trans-17-methyloctadec-2-enoyl-CoA. As direct enzymatic synthesis of this specific molecule is not extensively documented, this guide outlines a plausible two-step biocatalytic approach, leveraging well-characterized enzyme families. Detailed experimental protocols, quantitative data on related substrates, and workflow visualizations are provided to facilitate further research and application in drug development and metabolic studies.

Introduction

This compound is a long-chain, branched, unsaturated acyl-CoA. Such molecules are of interest in the study of lipid metabolism, particularly in the context of metabolic disorders and as potential precursors for the synthesis of complex lipids and bioactive molecules. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical synthesis routes.

This guide details a two-step enzymatic cascade for the synthesis of the target molecule, commencing with the precursor fatty acid, 17-methyloctadecanoic acid. The proposed pathway involves:

  • Activation: The conversion of 17-methyloctadecanoic acid to its corresponding CoA ester, 17-methyloctadecanoyl-CoA, catalyzed by a long-chain acyl-CoA synthetase (ACSL).

  • Dehydrogenation: The introduction of a trans double bond at the C2-C3 position of 17-methyloctadecanoyl-CoA to yield the final product, this compound, catalyzed by a long-chain acyl-CoA dehydrogenase (ACAD).

Proposed Enzymatic Synthesis Pathway

The synthesis of this compound is envisioned as a two-step process, each catalyzed by a specific class of enzymes.

Enzymatic_Synthesis_Pathway 17-methyloctadecanoic_acid 17-Methyloctadecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 17-methyloctadecanoic_acid->ACSL 17-methyloctadecanoyl_CoA 17-Methyloctadecanoyl-CoA ACSL->17-methyloctadecanoyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ACAD Long-Chain Acyl-CoA Dehydrogenase (ACAD) 17-methyloctadecanoyl_CoA->ACAD final_product This compound ACAD->final_product FADH2 FADH2 ACAD->FADH2 ATP ATP ATP->ACSL CoA CoA-SH CoA->ACSL FAD FAD FAD->ACAD

Caption: Proposed two-step enzymatic synthesis of this compound.

Step 1: Fatty Acid Activation

The initial step in the synthesis is the activation of the free fatty acid, 17-methyloctadecanoic acid, to its CoA thioester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which are a family of enzymes essential for lipid metabolism.

Enzyme Selection

Several ACSL isoforms exist, each with distinct substrate preferences.[1] For a long, branched-chain fatty acid like 17-methyloctadecanoic acid, an ACSL with broad substrate specificity or a preference for saturated and branched-chain fatty acids would be ideal. Human ACSL6 has been shown to activate a variety of long-chain fatty acids.[2][3]

Quantitative Data

The following table summarizes the kinetic parameters of human ACSL6 with various long-chain fatty acid substrates. While data for 17-methyloctadecanoic acid is not available, these values provide an indication of the enzyme's activity with structurally similar molecules.

SubstrateKm (µM)Vmax (nmol/min/mg)Reference
Oleic acid (18:1)10.21250[3]
Linoleic acid (18:2)12.51100[3]
Stearic acid (18:0)15.8850[3]
Docosahexaenoic acid (22:6)5.6950[3]
Experimental Protocol: Fatty Acid Activation

This protocol is adapted from a radiometric assay for long-chain acyl-CoA synthetase activity.

Materials:

  • Recombinant human ACSL6

  • 17-methyloctadecanoic acid

  • [³H]Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Reaction quenching solution (e.g., isopropanol (B130326)/heptane/water)

  • Scintillation cocktail

Workflow:

Activation_Workflow start Start prepare_reagents Prepare Reagent Mix: Buffer, ATP, MgCl₂, DTT, Triton X-100, BSA start->prepare_reagents add_substrate Add 17-methyloctadecanoic acid and [³H]CoA prepare_reagents->add_substrate initiate_reaction Initiate reaction by adding ACSL6 enzyme add_substrate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with quenching solution incubate->stop_reaction phase_separation Phase separation and extraction of [³H]17-methyloctadecanoyl-CoA stop_reaction->phase_separation quantify Quantify product by scintillation counting phase_separation->quantify end End quantify->end

Caption: Experimental workflow for the activation of 17-methyloctadecanoic acid.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), ATP (10 mM), MgCl₂ (10 mM), DTT (2 mM), Triton X-100 (0.1%), and fatty acid-free BSA (0.1 mg/mL).

  • Substrate Addition: To the reaction mixture, add 17-methyloctadecanoic acid to a final concentration of 50 µM and [³H]CoA to a final concentration of 0.5 mM.

  • Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant human ACSL6.

  • Incubation: Incubate the reaction at 37°C for 15-30 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Product Extraction and Quantification: Extract the radiolabeled product, [³H]17-methyloctadecanoyl-CoA, and quantify the amount using liquid scintillation counting.

Step 2: Dehydrogenation to trans-2-enoyl-CoA

The second step involves the introduction of a trans double bond between the α and β carbons of the acyl-CoA chain. This is the characteristic first reaction of mitochondrial β-oxidation, catalyzed by acyl-CoA dehydrogenases (ACADs).

Enzyme Selection

There are several ACADs with varying substrate specificities. For a long, branched-chain substrate, a long-chain acyl-CoA dehydrogenase (LCAD) or a very-long-chain acyl-CoA dehydrogenase (VLCAD) would be the most suitable. Notably, ACAD10 has been shown to have significant activity towards branched-chain substrates.[4][5]

Quantitative Data

The following table presents kinetic data for various ACADs with long-chain and branched-chain substrates. This information can guide the selection of an appropriate enzyme and predict its potential activity with 17-methyloctadecanoyl-CoA.

EnzymeSubstrateKm (µM)Relative Activity (%)Reference
Human LCAD2,6-Dimethylheptanoyl-CoA-100
Human VLCADStearoyl-CoA (18:0)1.5100
Human ACAD102-Methyl-C15-CoA-High[4][5]
Human ACAD11C22-CoA-High[4]
Experimental Protocol: Dehydrogenation

This protocol is based on a spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity.

Materials:

  • Recombinant human ACAD (e.g., ACAD10 or LCAD)

  • 17-methyloctadecanoyl-CoA (from Step 1)

  • Ferricenium hexafluorophosphate (B91526) (electron acceptor)

  • Tris-HCl buffer (pH 7.6)

  • Spectrophotometer

Workflow:

Dehydrogenation_Workflow start Start prepare_assay Prepare assay buffer (Tris-HCl) and ferricenium hexafluorophosphate solution start->prepare_assay add_substrate Add 17-methyloctadecanoyl-CoA to the cuvette prepare_assay->add_substrate initiate_reaction Initiate reaction by adding ACAD enzyme add_substrate->initiate_reaction monitor_reaction Monitor the reduction of ferricenium at 300 nm initiate_reaction->monitor_reaction calculate_activity Calculate enzyme activity from the rate of ferrocenium formation monitor_reaction->calculate_activity end End calculate_activity->end

Caption: Experimental workflow for the dehydrogenation of 17-methyloctadecanoyl-CoA.

Procedure:

  • Assay Preparation: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer (100 mM, pH 7.6) and ferricenium hexafluorophosphate (150 µM).

  • Substrate Addition: Add 17-methyloctadecanoyl-CoA to the cuvette to a final concentration of 25-100 µM.

  • Enzyme Addition: Initiate the reaction by adding a purified ACAD enzyme.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the extinction coefficient of the ferricenium ion.

Product Purification and Analysis

Purification of the intermediate and final products is crucial for subsequent applications.

Purification of Acyl-CoA Esters

A common method for the purification of long-chain acyl-CoA esters involves solid-phase extraction (SPE).

Workflow:

Purification_Logical_Relationship cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) homogenization Homogenize reaction mixture in buffer organic_extraction Extract with acetonitrile (B52724)/isopropanol homogenization->organic_extraction load_sample Load extract onto C18 SPE column organic_extraction->load_sample wash_column Wash with aqueous buffer to remove unreacted substrates load_sample->wash_column elute_product Elute acyl-CoA with organic solvent wash_column->elute_product analysis Analysis by HPLC or LC-MS/MS elute_product->analysis

Caption: Logical workflow for the purification and analysis of acyl-CoA esters.

Protocol Outline:

  • Extraction: The reaction mixture can be extracted with a mixture of acetonitrile and isopropanol to precipitate proteins and solubilize the acyl-CoA.[6]

  • Solid-Phase Extraction: The extract is then passed through a C18 SPE column. The acyl-CoA will bind to the column, while more polar components are washed away.

  • Elution: The purified acyl-CoA is eluted with an organic solvent, such as methanol (B129727) or acetonitrile.

  • Analysis: The purity and identity of the final product can be confirmed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Conclusion

This technical guide outlines a feasible two-step enzymatic approach for the synthesis of this compound. By selecting appropriate long-chain acyl-CoA synthetases and dehydrogenases, particularly those with activity towards branched-chain substrates, the synthesis of this novel molecule is achievable. The provided protocols and quantitative data serve as a foundation for researchers to develop and optimize this biocatalytic process for applications in metabolic research and drug discovery. Further investigation into the substrate specificity of candidate enzymes with 17-methyloctadecanoic acid and its CoA ester is recommended to refine this synthetic pathway.

References

The Elusive Intermediate: A Technical Guide to the Natural Occurrence and Analysis of trans-17-Methyloctadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of trans-17-methyloctadec-2-enoyl-CoA. Direct research on this specific long-chain acyl-CoA is limited; therefore, this document synthesizes information from related, well-studied biochemical pathways and analytical methodologies to infer its natural occurrence, biosynthesis, and detection.

Introduction

This compound is a branched-chain monounsaturated fatty acyl-CoA. Its structure suggests it is an intermediate in the metabolism of 17-methyloctadecanoic acid, a branched-chain saturated fatty acid.[1] Branched-chain fatty acids are found in various organisms, including bacteria, fungi, and in some mammalian tissues, where they play roles in membrane fluidity and cellular signaling.[2][3] The trans-2-enoyl configuration points to its involvement in either the fatty acid elongation or β-oxidation pathways.

Inferred Biosynthesis and Metabolic Role

The natural occurrence of this compound is predicated on the biosynthesis of its precursor, 17-methyloctadecanoic acid. This branched-chain fatty acid is not produced by the canonical fatty acid synthesis pathway but rather originates from the metabolism of branched-chain amino acids.[4][5]

The proposed biosynthetic pathway is as follows:

  • Primer Synthesis: The synthesis is initiated with a branched-chain acyl-CoA primer, likely derived from the catabolism of branched-chain amino acids like leucine (B10760876) or valine.[4][6] For a 17-methyl branch, an iso-branched primer is utilized.

  • Fatty Acid Elongation: The primer enters the fatty acid synthase (FAS) or elongase (ELOVL) systems, where it is extended by the sequential addition of two-carbon units from malonyl-CoA.[5][7]

  • Formation of 17-Methyloctadecanoyl-CoA: The elongation process continues until a C19 chain length is achieved, resulting in 17-methyloctadecanoyl-CoA.

  • Desaturation: This saturated acyl-CoA can then serve as a substrate for acyl-CoA dehydrogenases, which introduce a double bond between the α and β carbons (C2 and C3), forming this compound. This step is a key component of the β-oxidation pathway.

Alternatively, in the context of fatty acid elongation, a 3-hydroxyacyl-CoA intermediate is dehydrated to form the trans-2-enoyl-CoA species before its subsequent reduction.[8]

BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_AcylCoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_AcylCoA FAS Fatty Acid Synthase (FAS/Elongase) BC_AcylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS C19_Sat_AcylCoA 17-Methyloctadecanoyl-CoA FAS->C19_Sat_AcylCoA Target trans-17-Methyloctadec- 2-enoyl-CoA C19_Sat_AcylCoA->Target Acyl-CoA Dehydrogenase BetaOx Further β-Oxidation Target->BetaOx

Caption: Inferred biosynthetic pathway of this compound.

Quantitative Data on Natural Occurrence

Direct quantitative data for this compound is not available in the current scientific literature. However, the presence and concentration of its precursor, 17-methyloctadecanoic acid, have been reported in various organisms. These values provide an indirect measure of the potential for the formation of its acyl-CoA derivatives.

Organism/TissueCompoundConcentration/AbundanceReference
Monascus purpureus17-Methyloctadecanoic acidReported presence[1]
Ectyoplasia ferox17-Methyloctadecanoic acidReported presence[1]
Mouse Meibomian Glands17-Methyloctadecanoic acidImplicated in function[3]
Subsurface Sediments10,15-dimethyl hexadecanoic acid~0.78% of polar lipids
Mouse BrainTotal Long-Chain Acyl-CoAs108 ± 11 to 248 ± 19 nmol/g protein[9][10]

Note: The data for total long-chain acyl-CoAs in the mouse brain provides a general context for the expected concentration range of individual acyl-CoA species.

Experimental Protocols

The analysis of long-chain acyl-CoAs is technically challenging due to their low abundance and amphipathic nature. The standard methodology involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a generalized procedure based on established methods for acyl-CoA extraction.[9][11]

  • Homogenization: Freeze-clamp the tissue sample in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a suitable volume of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the polar and non-polar phases. The acyl-CoAs will be in the aqueous-methanol phase.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the aqueous phase using a C18 SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample.

    • Wash the cartridge with an aqueous buffer to remove salts and polar contaminants.

    • Elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 30 mM ammonium (B1175870) acetate).[12]

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[12]

    • Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) (pH 6.8).[12]

    • Mobile Phase B: Methanol.[12]

    • Gradient: A linear gradient from low to high organic phase (methanol) is used to elute the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (ESI+).[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: For this compound, the precursor ion would be the [M+H]⁺ ion. The specific product ions would need to be determined by infusion of a standard, but a common fragmentation is the neutral loss of the phosphopantetheine moiety. A characteristic neutral loss of 507 Da is often monitored for acyl-CoAs.[11]

cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Centrifuge Phase Separation Homogenize->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector

Caption: General workflow for the analysis of long-chain acyl-CoAs.

Conclusion

While this compound has not been directly isolated or quantified in natural systems, its existence as a metabolic intermediate can be inferred from the established principles of branched-chain fatty acid metabolism. Its low expected abundance and transient nature make it a challenging analytical target. The methodologies outlined in this guide provide a robust framework for researchers aiming to investigate the presence and potential roles of this and other rare long-chain acyl-CoAs in biological systems. Further research, including the chemical synthesis of a standard, is necessary for its unambiguous identification and accurate quantification.

References

An In-depth Technical Guide on trans-17-methyloctadec-2-enoyl-CoA and its Relation to Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches along their aliphatic chain.[1][2] While less common than their straight-chain counterparts, BCFAs are integral components of the cell membranes of many bacteria and are also found in various dietary sources such as dairy products, beef, and fish.[1][2][3] In recent years, interest in BCFAs has grown due to their diverse biological activities, which include roles in intestinal health, immune regulation, and potential anti-carcinogenic and anti-obesity effects.[2] The two primary families of BCFAs are the iso-series, with a methyl group on the penultimate carbon, and the anteiso-series, with a methyl group on the antepenultimate carbon.[2]

The biosynthesis of BCFAs follows a pathway similar to that of straight-chain fatty acids, involving a fatty acid synthase (FAS) system.[4][5] However, the initial priming step and the subsequent elongation process accommodate branched-chain precursors. This guide provides a detailed examination of the formation and metabolic fate of a specific intermediate in the biosynthesis of an iso-branched-chain fatty acid: trans-17-methyloctadec-2-enoyl-CoA . Understanding the synthesis of such intermediates is crucial for elucidating the broader mechanisms of BCFA metabolism and for developing novel therapeutic strategies that target these pathways.

Section 1: Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs is a multi-step process that begins with the formation of a branched-chain primer, followed by a series of elongation cycles.

Priming of BCFA Synthesis

Unlike straight-chain fatty acid synthesis, which primarily uses acetyl-CoA as a primer, BCFA synthesis utilizes short-chain branched acyl-CoAs.[4] These primers are derived from the catabolism of branched-chain amino acids (BCAAs):

  • Isoleucine is the precursor for 2-methylbutyryl-CoA, which primes the synthesis of anteiso-BCFAs (odd-numbered carbon chains).[4]

  • Leucine is the precursor for 3-methylbutyryl-CoA (isovaleryl-CoA), which primes the synthesis of iso-BCFAs (odd-numbered carbon chains).[4]

  • Valine is the precursor for 2-methylpropanyl-CoA (isobutyryl-CoA), which primes the synthesis of iso-BCFAs (even-numbered carbon chains).[4]

The conversion of BCAAs to their respective acyl-CoA primers involves two key enzymatic steps: transamination to an α-keto acid, followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid decarboxylase (BCKA) .[4][6] The activity of BCKA is significantly higher for branched-chain α-keto acids compared to straight-chain substrates, making it a critical control point in BCFA synthesis.[4][6]

BCAA_to_BCFA_Primers Isoleucine Isoleucine alpha_keto_beta_methylvaleric_acid α-keto-β-methylvaleric acid Isoleucine->alpha_keto_beta_methylvaleric_acid Transamination Leucine Leucine alpha_ketoisocaproate α-ketoisocaproate Leucine->alpha_ketoisocaproate Transamination Valine Valine alpha_ketoisovalerate α-ketoisovalerate Valine->alpha_ketoisovalerate Transamination anteiso_primer 2-methylbutyryl-CoA (anteiso-primer) alpha_keto_beta_methylvaleric_acid->anteiso_primer BCKA Decarboxylase iso_primer_odd 3-methylbutyryl-CoA (iso-primer, odd) alpha_ketoisocaproate->iso_primer_odd BCKA Decarboxylase iso_primer_even 2-methylpropanyl-CoA (iso-primer, even) alpha_ketoisovalerate->iso_primer_even BCKA Decarboxylase

Fig. 1: Derivation of BCFA primers from BCAAs.
Elongation of BCFAs

Once the branched-chain primer is formed, it enters the fatty acid elongation cycle, a four-step process that sequentially adds two-carbon units from malonyl-CoA.[4] This cycle is catalyzed by the fatty acid synthase (FAS) system. The intermediate This compound is formed during the elongation of a 17-methylheptadecanoyl-CoA (an 18-carbon iso-BCFA) to a 17-methyloctadecanoyl-CoA (a 19-carbon iso-BCFA).

The four steps of the elongation cycle are:

  • Condensation: The acyl-CoA chain is condensed with malonyl-CoA to form a β-ketoacyl-CoA. This reaction is catalyzed by a β-ketoacyl-ACP synthase.

  • Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, using NADPH as the reducing agent.

  • Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP, creating a double bond between the α and β carbons and forming a trans-2-enoyl-ACP. In our specific example, this is where This compound is generated.

  • Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by an enoyl-ACP reductase, also using NADPH.[7]

This newly formed saturated acyl-CoA can then either be utilized by the cell or undergo further rounds of elongation.

Fatty_Acid_Elongation_Cycle cluster_cycle Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (n carbons) Beta_Ketoacyl_CoA β-Ketoacyl-CoA (n+2) Acyl_CoA->Beta_Ketoacyl_CoA 1. Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Beta_Ketoacyl_CoA Beta_Hydroxyacyl_CoA β-Hydroxyacyl-CoA (n+2) Beta_Ketoacyl_CoA->Beta_Hydroxyacyl_CoA 2. Reduction (NADPH) Trans_2_enoyl_CoA trans-2-Enoyl-CoA (n+2) e.g., this compound Beta_Hydroxyacyl_CoA->Trans_2_enoyl_CoA 3. Dehydration Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Trans_2_enoyl_CoA->Elongated_Acyl_CoA 4. Reduction (NADPH) [trans-2-enoyl-CoA reductase] Elongated_Acyl_CoA->Acyl_CoA Further Cycles or Termination

Fig. 2: The fatty acid elongation cycle.

Section 2: The Role of trans-2-enoyl-CoA Reductase

The final step of each fatty acid elongation cycle is catalyzed by trans-2-enoyl-CoA reductase.[7][8] This enzyme is critical for the synthesis of saturated fatty acids, including BCFAs.

The Final Reduction Step

Trans-2-enoyl-CoA reductase catalyzes the NADPH-dependent reduction of the carbon-carbon double bond of a trans-2-enoyl-CoA intermediate to produce a saturated acyl-CoA.[7] In the context of our specific molecule of interest, this enzyme would convert This compound to 17-methyloctadecanoyl-CoA. This reaction is essentially irreversible and drives the elongation cycle forward.

In mammals, this enzyme is known as TECR (trans-2-enoyl-CoA reductase) and is located in the endoplasmic reticulum, where fatty acid elongation occurs.[7][9] The mitochondrial fatty acid synthesis pathway also utilizes a trans-2-enoyl-CoA reductase.[10]

Substrate Specificity

Section 3: Quantitative Data Summary

Quantitative kinetic data for enzymes acting specifically on This compound are not available in the current literature. However, data for related enzymes and substrates provide a useful reference for understanding the efficiency of the BCFA synthesis pathway.

EnzymeOrganism/SystemSubstrateKm (µM)Vmax or Specific ActivityReference
trans-2-enoyl-CoA reductaseEuglena gracilis (recombinant)Crotonyl-CoA (C4)68 (with NADH)Not specified[10]
trans-2-Hexenoyl-CoA (C6)91 (with NADH)Not specified[10]
NADH109Not specified[10]
NADPH119Not specified[10]
Ketoacyl Synthase (KS) DomainMetazoan FASDecanoyl-ACP + Malonyl-ACP-~120 nmol/min/mg[11]
Decanoyl-ACP + Methylmalonyl-ACP-~20 nmol/min/mg[11]

Note: This table summarizes available data for related reactions to provide context for the enzymatic steps involved in BCFA elongation. Data for the specific substrate of interest is currently unavailable.

Section 4: Experimental Protocols

The following protocols provide generalized methodologies for studying the enzymes and products involved in BCFA biosynthesis.

Assay of Branched-Chain α-Keto Acid Decarboxylase (BCKA) Activity

This protocol is based on the principle of measuring the rate of NADH formation coupled to the enzymatic reaction.

Materials:

  • Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl2)

  • Coenzyme A (CoA)

  • NAD+

  • α-lipoamide dehydrogenase (as coupling enzyme)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl2, TPP, CoA, and NAD+.

  • Add the coupling enzyme, α-lipoamide dehydrogenase.

  • Initiate the reaction by adding the BCKA enzyme preparation and the α-keto acid substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).

Assay of trans-2-enoyl-CoA Reductase Activity

This assay measures the consumption of NADPH, which can be monitored spectrophotometrically.

Materials:

  • trans-2-enoyl-CoA substrate (e.g., trans-2-hexenoyl-CoA or a custom synthesized branched-chain substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Enzyme preparation (e.g., microsomal fraction)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NADPH.

  • Initiate the reaction by adding the enzyme preparation and the trans-2-enoyl-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH oxidation is directly proportional to the enzyme activity.

  • Calculate the specific activity using the molar extinction coefficient of NADPH.

Analysis of BCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of total fatty acids from a biological sample.

Workflow:

GCMS_Workflow Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample->Extraction Saponification Saponification (to release free fatty acids) Extraction->Saponification Derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) Saponification->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Identification Analysis->Data_Processing

Fig. 3: Workflow for BCFA analysis by GC-MS.

Procedure:

  • Lipid Extraction: Homogenize the biological sample and extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., methanolic KOH) to release free fatty acids. These are then converted to fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol.

  • GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column). The separated FAMEs are then detected and identified by a mass spectrometer. The mass spectra of BCFAs will show characteristic fragmentation patterns that allow for their identification and differentiation from straight-chain fatty acids.

  • Quantification: Quantification can be achieved by comparing the peak areas of the identified BCFAs to that of an internal standard.

Conclusion

This compound represents a key, albeit transient, intermediate in the biosynthesis of 19-carbon iso-branched-chain fatty acids. Its formation and subsequent reduction are integral to the fatty acid elongation cycle. While direct experimental data on this specific molecule is limited, a thorough understanding of the principles of BCFA biosynthesis, the enzymes involved, and the available analytical techniques provides a strong foundation for further research. Future studies focusing on the substrate specificity of the enzymes in the fatty acid elongation pathway for branched-chain intermediates will be crucial for a more complete picture of BCFA metabolism. This knowledge will not only advance our understanding of lipid biochemistry but may also open new avenues for drug development, particularly in the context of bacterial infections and metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction of trans-17-methyloctadec-2-enoyl-CoA from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of long-chain fatty acyl-Coenzyme A (acyl-CoA) species, with a focus on trans-17-methyloctadec-2-enoyl-CoA, from cultured mammalian cells. The accurate quantification of specific acyl-CoAs is critical for understanding cellular metabolism, particularly in the context of fatty acid metabolism, energy production, and the biosynthesis of complex lipids. Given their low abundance and inherent instability, meticulous extraction and analytical procedures are paramount.

The following protocols are synthesized from established methodologies for the analysis of long-chain acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes, which can vary significantly based on cell type and metabolic state.[1][2] Note that data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which can affect direct comparability.

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~1.5
C24:0-CoA-~10<0.5
C26:0-CoA-~8<0.5
C26:1-CoA-~7<0.5

Experimental Protocols

This section details two primary methodologies for the extraction of long-chain acyl-CoAs from cell cultures: a liquid-liquid extraction method and a solid-phase extraction method. The choice of method may depend on the specific downstream application and the required purity of the sample.

Protocol 1: Liquid-Liquid Extraction for Long-Chain Acyl-CoAs

This protocol is adapted from methods designed for the comprehensive analysis of fatty acyl-CoAs and is suitable for the extraction of this compound.[3][4]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (CH₃OH), HPLC grade, containing 1 mM EDTA

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Triethylammonium acetate (B1210297) (TEAA) buffer (30 mM)

  • Internal Standard (IS) solution: A mixture of odd-chain length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) at a known concentration (e.g., 100 pmol each) in CH₃OH/CHCl₃ (2:1, v/v) containing 30 mM TEAA.[4]

  • Screw-cap glass tubes (13 x 100 mm) with Teflon-lined caps

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 3,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Sonicator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Cell Lysis and Extraction:

    • For a confluent 10 cm plate or approximately 10⁶-10⁷ cells, place the cell pellet or scraped cells into a pre-chilled screw-cap glass tube on ice.

    • Add 500 µL of ice-cold methanol containing 1 mM EDTA.

    • Add 10 µL of the internal standard mixture.

    • Sonicate briefly (approximately 30 seconds) on ice to lyse the cells.

    • Add 250 µL of chloroform and sonicate again briefly.

    • Incubate the single-phase extraction mixture for 30 minutes in a 50°C heating block.[4]

  • Phase Separation:

    • Cool the tubes to room temperature.

    • Add 250 µL of chloroform and vortex to mix.

    • Add 250 µL of water and vortex again to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C. The fatty acyl-CoAs will be in the upper aqueous phase and the interface.[4]

  • Supernatant Collection and Re-extraction:

    • Carefully transfer the upper aqueous phase to a new pre-chilled tube.

    • To maximize recovery, re-extract the lower organic phase and the interface with 500 µL of fresh upper phase solvent (methanol/water/chloroform in appropriate proportions).

    • Combine the supernatants.

  • Drying and Reconstitution:

    • Dry the combined supernatants under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (pH 7).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is particularly useful for cleaning up samples and concentrating acyl-CoAs, leading to improved signal-to-noise in subsequent LC-MS analysis.[5][6][7]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS) solution (as in Protocol 1)

  • Oasis HLB 1cc (30 mg) SPE columns or similar

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Methanol with 25 mM ammonium acetate

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in water

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 17,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Sonicator

Procedure:

  • Cell Harvesting and Lysis:

    • Aspirate the culture medium from a 10 cm plate of adherent cells.

    • Add 1 mL of ice-cold 10% (w/v) TCA directly to the plate.

    • Scrape the cells and transfer the lysate to a 1.5 mL microcentrifuge tube.[6][8]

    • Spike the sample with 50 µL of the internal standard solution.

    • Sonicate for 12 x 0.5-second pulses on ice.

    • Pellet the protein by centrifugation at 17,000 x g for 10 minutes at 4°C.[6][8]

  • SPE Column Preparation and Sample Loading:

    • Condition the Oasis HLB SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water.[7]

    • Load the cleared supernatant from the centrifugation step onto the conditioned SPE column.

  • Washing and Elution:

    • Wash the column with 1 mL of water to desalt the sample.[7]

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[7]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the purified extract in 55 µL of 5% (w/v) 5-sulfosalicylic acid in water for LC-MS analysis.[7]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

Extraction_Workflow start Cell Culture (Adherent or Suspension) harvesting Harvesting and Washing (Ice-cold PBS) start->harvesting lysis Lysis and Extraction (e.g., Methanol/Chloroform or TCA) harvesting->lysis add_is Add Internal Standard (e.g., C17:0-CoA) lysis->add_is centrifugation Centrifugation to Pellet Debris/Protein add_is->centrifugation supernatant Collect Supernatant centrifugation->supernatant purification Purification (Optional but Recommended) Solid-Phase Extraction (SPE) supernatant->purification drying Dry Down Extract (Nitrogen Evaporation) supernatant->drying Directly if no SPE purification->drying reconstitution Reconstitute in LC-MS Compatible Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs from cell cultures.

General Metabolic Role of Fatty Acyl-CoAs

Fatty_Acyl_CoA_Metabolism central_metabolite Fatty Acyl-CoA (e.g., this compound) beta_oxidation β-Oxidation (Mitochondria/Peroxisomes) central_metabolite->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) central_metabolite->lipid_synthesis protein_acylation Protein Acylation central_metabolite->protein_acylation elongation_desaturation Elongation / Desaturation central_metabolite->elongation_desaturation fatty_acid Fatty Acid acs Acyl-CoA Synthetase fatty_acid->acs coenzyme_a Coenzyme A coenzyme_a->acs acs->central_metabolite Activation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa atp ATP beta_oxidation->atp

Caption: Central role of fatty acyl-CoAs in cellular metabolism.

References

Application Notes and Protocols: Synthesis of trans-17-methyloctadec-2-enoyl-CoA for Use as a Research Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of trans-17-methyloctadec-2-enoyl-CoA, a valuable research standard for studies in lipid metabolism, enzymology, and drug discovery. The synthesis is presented as a three-stage process: (I) synthesis of the saturated fatty acid precursor, 17-methyloctadecanoic acid; (II) introduction of a trans double bond at the C2-C3 position to yield trans-17-methyloctadec-2-enoic acid; and (III) activation and coupling with coenzyme A to form the final product. Detailed experimental protocols, purification methods, and characterization data are provided.

Introduction

Long-chain fatty acyl-CoAs are central intermediates in a multitude of metabolic pathways, including beta-oxidation and the synthesis of complex lipids. The specific branched-chain unsaturated acyl-CoA, this compound, serves as a crucial tool for investigating enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases and enoyl-CoA hydratases. Its unique structure, featuring a terminal iso-branch and a trans-2 double bond, makes it a specific substrate for probing enzyme kinetics, inhibitor screening, and understanding the metabolic fate of branched-chain fatty acids. The availability of a high-purity standard is essential for accurate and reproducible research in these areas.

Applications

  • Enzyme Kinetics: Serve as a substrate for enzymes involved in fatty acid beta-oxidation, such as very-long-chain acyl-CoA dehydrogenase (VLCAD).

  • Inhibitor Screening: Used in high-throughput screening assays to identify inhibitors of fatty acid metabolism enzymes.

  • Metabolic Tracer: When isotopically labeled, it can be used to trace the metabolic fate of branched-chain fatty acids in cellular and in vivo models.

  • Analytical Standard: Employed as a reference standard for the quantification of endogenous levels of this and related acyl-CoAs in biological samples by mass spectrometry.

Synthesis Overview

The synthesis of this compound is a multi-step process that can be logically divided into three main stages. The overall workflow is depicted below.

Synthesis_Workflow cluster_stage1 Stage I: Synthesis of 17-Methyloctadecanoic Acid cluster_stage2 Stage II: Introduction of trans-2 Double Bond cluster_stage3 Stage III: Coenzyme A Thioester Synthesis A 1-Bromo-15-methylhexadecane B 17-Methyloctadecanoic Acid A->B Grignard Reaction + CO2 C 2-Bromo-17-methyloctadecanoic Acid B->C Hell-Volhard-Zelinskii (Br2, PBr3) D trans-17-Methyloctadec-2-enoic Acid C->D Dehydrobromination (Pyridine) E trans-17-Methyloctadec-2-enoic Acid NHS Ester D->E NHS, DCC F This compound E->F Coenzyme A

Caption: Overall synthetic workflow for this compound.

Stage I: Synthesis of 17-Methyloctadecanoic Acid

This stage involves a Grignard reaction to extend the alkyl chain and introduce the carboxylic acid moiety.

Experimental Protocol
  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1-bromo-15-methylhexadecane (1.0 eq) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

    • Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Bubble dry carbon dioxide gas through the solution with vigorous stirring for 2-3 hours. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 17-methyloctadecanoic acid.

    • Purify the crude product by recrystallization from acetone (B3395972) or by column chromatography on silica (B1680970) gel.

Quantitative Data (Stage I)
ReactantMolar Eq.Molecular Weight ( g/mol )
1-Bromo-15-methylhexadecane1.0319.38
Magnesium1.224.31
Carbon DioxideExcess44.01
Product Molecular Weight ( g/mol )
17-Methyloctadecanoic Acid298.53
Estimated Yield 70-80%

Stage II: Introduction of the trans-2 Double Bond

This stage utilizes a Hell-Volhard-Zelinskii reaction for α-bromination, followed by dehydrobromination to form the α,β-unsaturated carboxylic acid.[1][2][3]

Experimental Protocol
  • α-Bromination (Hell-Volhard-Zelinskii Reaction):

    • In a round-bottom flask, combine 17-methyloctadecanoic acid (1.0 eq) and a catalytic amount of phosphorus tribromide (PBr₃, 0.1 eq).

    • Slowly add bromine (Br₂, 1.1 eq) to the mixture at room temperature.

    • Gently heat the reaction mixture to 60-70 °C for 8-12 hours, or until the evolution of HBr gas ceases. The reaction should be performed in a well-ventilated fume hood.

    • Cool the reaction mixture to room temperature.

    • Slowly add water to quench the excess PBr₃ and Br₂.

    • The resulting α-bromo acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) and purified by recrystallization.

  • Dehydrobromination:

    • Dissolve the purified 2-bromo-17-methyloctadecanoic acid in pyridine.

    • Heat the solution to reflux for 4-6 hours.

    • Cool the reaction mixture and acidify with 2 M HCl.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product, a mixture of cis and trans isomers, can be purified by column chromatography. Isomerization to the more stable trans isomer can be facilitated by exposure to a catalytic amount of iodine or a strong acid.

Quantitative Data (Stage II)
ReactantMolar Eq.Molecular Weight ( g/mol )
17-Methyloctadecanoic Acid1.0298.53
Phosphorus Tribromide0.1270.69
Bromine1.1159.81
PyridineSolvent79.10
Intermediate/Product Molecular Weight ( g/mol )
2-Bromo-17-methyloctadecanoic Acid377.42
trans-17-Methyloctadec-2-enoic Acid296.51
Estimated Yield 50-60% (over two steps)

Stage III: Coenzyme A Thioester Synthesis

The final stage involves the activation of the unsaturated fatty acid as an N-hydroxysuccinimide (NHS) ester, followed by coupling with Coenzyme A.[4]

Experimental Protocol
  • Formation of the NHS Ester:

    • Dissolve trans-17-methyloctadec-2-enoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous THF dropwise with stirring.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) precipitate and wash with cold THF.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (trilithium salt, 1.2 eq) in a buffered aqueous solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Add a solution of the crude NHS ester in a minimal amount of THF or dioxane to the Coenzyme A solution with vigorous stirring.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

    • Upon completion, acidify the reaction mixture to pH 4-5 with dilute HCl.

Quantitative Data (Stage III)
ReactantMolar Eq.Molecular Weight ( g/mol )
trans-17-Methyloctadec-2-enoic Acid1.0296.51
N-Hydroxysuccinimide (NHS)1.1115.09
Dicyclohexylcarbodiimide (DCC)1.1206.33
Coenzyme A (trilithium salt)1.2785.33
Product Molecular Weight ( g/mol )
This compound1046.25
Estimated Yield 60-70%

Purification and Characterization

Purification by HPLC

The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

  • Column: C18, 5 µm particle size.

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) base of CoA).

  • Procedure: The acidified reaction mixture is filtered and injected onto the HPLC column. Fractions corresponding to the product peak are collected, pooled, and lyophilized to obtain the purified this compound.

Characterization
  • Mass Spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive ion mode is typically used. The expected parent ion [M+H]⁺ would be at m/z 1047.25. A characteristic fragmentation pattern involves the neutral loss of the pantoic acid-β-alanine-cysteamine portion of CoA, resulting in a prominent product ion.[7][8]

  • NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure. Key signals in ¹H NMR would include the characteristic olefinic protons of the trans-double bond (typically in the range of 6.8-7.1 ppm and 5.8-6.0 ppm) and the protons of the iso-methyl group.[9]

Storage and Handling

  • Storage: Store the lyophilized powder at -20°C or below, protected from light and moisture.[10][11]

  • Stability: Aqueous solutions of acyl-CoAs are susceptible to hydrolysis, especially at neutral or basic pH. Prepare solutions fresh in a slightly acidic buffer (pH 4-6) and use them promptly. For longer-term storage, flash-freeze aliquots of the solution in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. The thiol group is also prone to oxidation to form disulfides; this can be reversed by treatment with a reducing agent like dithiothreitol (B142953) (DTT).[11]

Potential Signaling Pathway Involvement

As an intermediate in fatty acid metabolism, this compound can influence various signaling pathways. For instance, the products of its metabolism can act as signaling molecules or modulate the activity of transcription factors like PPARs.

Signaling_Pathway This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation PPARs Activation PPARs Activation This compound->PPARs Activation or its metabolites Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA from odd-chain end TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Propionyl-CoA->TCA Cycle via Succinyl-CoA Energy (ATP) Energy (ATP) TCA Cycle->Energy (ATP) Gene Expression Gene Expression PPARs Activation->Gene Expression regulates

Caption: Hypothetical role in metabolic and signaling pathways.

References

Application Notes & Protocols for the Detection of trans-17-methyloctadec-2-enoyl-CoA in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-17-methyloctadec-2-enoyl-CoA is a long-chain fatty acyl-CoA that may be of interest in environmental studies due to its potential role in microbial metabolism or as a biomarker for specific biological processes. Its detection and quantification in complex environmental matrices such as soil, water, and sediment require sensitive and specific analytical methods. The inherent challenges in analyzing long-chain acyl-CoAs include their low abundance, potential for degradation, and the complexity of the sample matrix.[1][2][3]

This document provides a detailed overview of the analytical strategies and a comprehensive protocol for the detection and quantification of this compound in environmental samples, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the most robust and sensitive technique for acyl-CoA analysis.[3][4]

I. Analytical Strategies Overview

The detection of long-chain fatty acyl-CoAs like this compound in environmental samples presents analytical challenges due to structural complexity and the sample heterogeneity.[1] A variety of analytical platforms can be employed for fatty acid profiling, with LC-MS/MS being a highly suitable technique.[1][2]

Key Analytical Platforms:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[2][3][4] It allows for the separation of the target analyte from interfering compounds and its specific detection based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique for fatty acid analysis, it requires derivatization of the acyl-CoA to a more volatile compound, which can be a time-consuming process.[2][5]

  • High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): This method can be used but often lacks the sensitivity and specificity of mass spectrometric detection.[5] Derivatization is typically required to introduce a chromophore or fluorophore for sensitive detection.[2][5]

This application note will focus on the LC-MS/MS methodology.

II. Experimental Workflow

The overall experimental workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection and preparation to instrumental analysis and data processing.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis SampleCollection Environmental Sample Collection (Soil, Water, Sediment) Extraction Extraction of Acyl-CoAs SampleCollection->Extraction Homogenization Purification Solid-Phase Extraction (SPE) Purification Extraction->Purification Removal of Interferences Concentration Solvent Evaporation and Reconstitution Purification->Concentration Sample Concentration LC_Separation LC Separation (Reversed-Phase) Concentration->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification and Data Processing Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

III. Detailed Experimental Protocol: LC-MS/MS Method

This protocol provides a step-by-step guide for the extraction, purification, and quantification of this compound from environmental samples.

A. Materials and Reagents

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Isopropanol, Water (LC-MS grade)

  • Acids and Bases: Formic acid, Acetic acid, Ammonium (B1175870) hydroxide

  • Salts: Potassium phosphate (B84403) (KH2PO4), Ammonium acetate (B1210297)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C-palmitoyl-CoA) or a non-endogenous odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).[5]

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 cartridges.

  • Sample Collection Containers: Amber glass vials or polypropylene (B1209903) tubes to minimize photodegradation and adsorption.

B. Sample Preparation

Sample preparation is a critical step to extract the analyte and remove interfering substances.[3][6]

1. Extraction from Soil/Sediment Samples:

  • Weigh approximately 5-10 g of homogenized fresh or frozen sample into a centrifuge tube.[7]

  • Add an appropriate amount of the internal standard.

  • Add 10 mL of an extraction buffer (e.g., a mixture of isopropanol, 50 mM KH2PO4 pH 7.2, and glacial acetic acid).[7]

  • Thoroughly homogenize the sample using a probe sonicator or a mechanical homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 100 g) for 5 minutes to separate the phases.[7]

  • Collect the supernatant containing the acyl-CoAs.

  • Repeat the extraction process on the pellet for exhaustive recovery.

  • Pool the supernatants.

2. Extraction from Water Samples:

  • Filter the water sample (e.g., 1 L) through a glass fiber filter to remove particulate matter.

  • Add the internal standard to the filtered water.

  • Perform solid-phase extraction by passing the water through a conditioned C18 SPE cartridge.

  • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

  • Elute the acyl-CoAs from the cartridge with a high percentage of organic solvent (e.g., methanol or acetonitrile).

C. Solid-Phase Extraction (SPE) for Cleanup

For complex extracts from soil and sediment, an additional SPE cleanup step is recommended.[2]

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the pooled supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to remove salts and polar impurities.

  • Elute the acyl-CoAs with a stronger solvent mixture (e.g., 80-90% acetonitrile in water).

D. Sample Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.[8]

E. LC-MS/MS Analysis

1. Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.[8]

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 35-40 °C.[5]

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) portion (507 Da).[2][3]

    • Precursor Ion (Q1): [M+H]⁺ of this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and analyte.

F. Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

IV. Quantitative Data Summary

As there is no specific quantitative data available in the searched literature for this compound in environmental samples, the following table is a template for how such data should be presented once acquired.

Sample Type Concentration Range (ng/g or ng/L) Mean Concentration ± SD Limit of Detection (LOD) Limit of Quantification (LOQ)
SoilData to be filledData to be filledData to be filledData to be filled
SedimentData to be filledData to be filledData to be filledData to be filled
WaterData to be filledData to be filledData to be filledData to be filled

V. Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism, specifically in the fatty acid elongation cycle.[9] This pathway is crucial for the synthesis of very-long-chain fatty acids.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Reduction1 Reduction Ketoacyl_CoA->Reduction1 NADPH -> NADP+ Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Dehydration Dehydration Hydroxyacyl_CoA->Dehydration H2O Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Reduction2 Reduction Enoyl_CoA->Reduction2 NADPH -> NADP+ Elongated_Acyl_CoA Acyl-CoA (Cn+2) Condensation->Ketoacyl_CoA CO2 Reduction1->Hydroxyacyl_CoA Dehydration->Enoyl_CoA Reduction2->Elongated_Acyl_CoA

References

Application Notes and Protocols: trans-17-Methyloctadec-2-enoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by the presence of one or more methyl groups on the carbon backbone.[1] These molecules play crucial roles in determining the fluidity of cell membranes in certain bacteria and have applications in the production of biofuels, lubricants, and specialty chemicals due to their low melting points and enhanced thermal stability.[2][3] trans-17-Methyloctadec-2-enoyl-CoA is a key metabolic intermediate in the biosynthesis of 17-methyloctadecanoic acid, an iso-branched-chain fatty acid.[4] While this specific acyl-CoA is not extensively documented, its role can be inferred from the well-established pathways of fatty acid synthesis and elongation. In metabolic engineering, manipulating the flux through pathways involving this compound can lead to the targeted production of 17-methyloctadecanoic acid and its derivatives.

These application notes provide an overview of the metabolic significance of this compound, strategies for its utilization in engineered microbial systems, and detailed protocols for relevant experimental procedures.

Application Notes

Metabolic Engineering for Branched-Chain Fatty Acid Production

The engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, for the production of BCFAs is a promising strategy for generating valuable oleochemicals.[5][6] The biosynthesis of iso-BCFAs like 17-methyloctadecanoic acid starts from primers derived from branched-chain amino acid metabolism.[7][8] Specifically, isobutyryl-CoA, derived from valine, can be used as a starter unit for the fatty acid synthase (FAS) system to produce even-chain iso-BCFAs. Subsequent elongation cycles, involving intermediates like trans-2-enoyl-CoAs, lead to the final product.

This compound is an intermediate in the final elongation cycle before the formation of 17-methyloctadecanoyl-CoA. The key enzyme in this final reduction step is trans-2-enoyl-CoA reductase.[9] Overexpression of a suitable trans-2-enoyl-CoA reductase with high specificity towards long-chain branched acyl-CoAs could enhance the production of 17-methyloctadecanoic acid.

Potential Applications of 17-Methyloctadecanoic Acid
  • Biofuels: Branched-chain fatty acid esters have superior cold-flow properties compared to their straight-chain counterparts, making them excellent candidates for advanced biofuels.[10]

  • Lubricants and Polymers: The unique physical properties of BCFAs make them suitable for the production of high-performance lubricants and specialty polymers.

  • Pharmaceuticals: Some BCFAs and their derivatives have been investigated for their potential therapeutic properties, including anti-cancer activity.[1] Additionally, very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[11][12]

Quantitative Data

While specific data for this compound is scarce, the following tables present illustrative data based on published results for general BCFA production and enzyme kinetics. This data can serve as a benchmark for metabolic engineering efforts targeting 17-methyloctadecanoic acid.

Table 1: Illustrative Production of 17-Methyloctadecanoic Acid in Engineered E. coli

StrainGenetic ModificationPrecursor FedTiter (mg/L)Percentage of Total Fatty Acids (%)
Wild-Type-None< 1< 0.1
Eng-BCFA-01Overexpression of branched-chain α-keto acid decarboxylase (BCKA) and a specific FabHValine8545
Eng-BCFA-02Eng-BCFA-01 + Overexpression of a specific trans-2-enoyl-CoA reductaseValine15065

This table contains hypothetical data based on typical yields reported for BCFA engineering.[2][10]

Table 2: Illustrative Kinetic Properties of a Putative 17-Methyloctadec-2-enoyl-CoA Reductase

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)
trans-2-Hexadecenoyl-CoA152.5
This compound251.8
trans-2-Octadecenoyl-CoA301.5

This table contains hypothetical data based on known kinetic parameters for trans-2-enoyl-CoA reductases with different substrates.

Signaling and Metabolic Pathways

The biosynthesis of 17-methyloctadecanoic acid involves the convergence of branched-chain amino acid metabolism and the fatty acid synthesis pathway. The following diagram illustrates this process.

BCFAPathway cluster_amino_acid Branched-Chain Amino Acid Metabolism cluster_fas Fatty Acid Elongation Cycle cluster_target Target Molecule Synthesis Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA BCKA Decarboxylase Ketoacyl_CoA 3-Ketoacyl-CoA Isobutyryl_CoA->Ketoacyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA FabH/FabB Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA reductase Enoyl_CoA trans-2-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydratase Acyl_CoA Acyl-CoA (n+2) Enoyl_CoA->Acyl_CoA trans-2-Enoyl-CoA reductase Target_Enoyl_CoA trans-17-Methyloctadec- 2-enoyl-CoA Acyl_CoA->Ketoacyl_CoA Elongation Cycles Target_Acyl_CoA 17-Methyloctadecanoyl-CoA Target_Enoyl_CoA->Target_Acyl_CoA trans-2-Enoyl-CoA reductase Target_FA 17-Methyloctadecanoic Acid Target_Acyl_CoA->Target_FA Thioesterase

Caption: Biosynthesis pathway of 17-methyloctadecanoic acid.

Experimental Protocols

Protocol for Heterologous Expression of trans-2-enoyl-CoA Reductase in E. coli

Objective: To express a candidate trans-2-enoyl-CoA reductase gene in E. coli for subsequent characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET series) with a suitable resistance marker

  • Candidate trans-2-enoyl-CoA reductase gene, codon-optimized for E. coli

  • LB medium and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Standard molecular biology reagents and equipment

Procedure:

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the trans-2-enoyl-CoA reductase and clone it into the expression vector.

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on selective LB agar.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium with the overnight culture to an initial OD_600_ of 0.05-0.1. Grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubation: Continue to incubate the culture for 16-20 hours at the lower temperature with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis and Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication. Purify the protein using affinity chromatography (e.g., Ni-NTA if a His-tag is present).

  • Verification: Verify the expression and purification of the protein by SDS-PAGE.

Protocol for In Vitro Assay of trans-2-enoyl-CoA Reductase Activity

Objective: To determine the kinetic parameters of the purified reductase with this compound.

Materials:

  • Purified trans-2-enoyl-CoA reductase

  • This compound (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • UV/Vis spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of this compound (e.g., 5-100 µM).

  • Initiation: Equilibrate the mixture at the desired temperature (e.g., 30°C) and initiate the reaction by adding a known amount of the purified enzyme.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Calculation: Calculate the initial reaction velocity from the linear phase of the absorbance change using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol for Extraction and Analysis of Intracellular Acyl-CoAs by LC-MS/MS

Objective: To quantify the intracellular pool of this compound in engineered microbial cells.

Materials:

  • Engineered microbial culture

  • Cold methanol

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • LC-MS/MS system with a C18 column

Procedure:

  • Quenching and Extraction: Rapidly quench the metabolism of a known amount of cells by adding the culture to cold methanol. Centrifuge to pellet the cells and extract the acyl-CoAs with a suitable solvent mixture (e.g., methanol/water).[13]

  • Internal Standard Spiking: Add a known amount of internal standard to the extraction mixture for accurate quantification.[5]

  • Sample Preparation: Centrifuge the extract to remove cell debris and concentrate the supernatant under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use a reverse-phase C18 column with a gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and methanol) for separation.[13]

  • Detection: Use the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Experimental Workflow

The following diagram outlines the workflow for the analysis of acyl-CoAs from microbial cultures.

AcylCoAWorkflow Culture Microbial Culture Quench Quench Metabolism (Cold Methanol) Culture->Quench Extract Extract Acyl-CoAs (with Internal Standards) Quench->Extract Centrifuge Remove Debris Extract->Centrifuge Concentrate Concentrate Extract Centrifuge->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

References

Application Notes and Protocols for the In Vitro Enzymatic Assay of trans-17-Methyloctadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-17-Methyloctadec-2-enoyl-CoA is a branched-chain, long-chain fatty acyl-CoA. Such molecules are key intermediates in fatty acid metabolism, particularly in the pathways of β-oxidation and fatty acid elongation. The study of enzymes that metabolize this substrate is crucial for understanding lipid metabolism and its dysregulation in various diseases. These enzymes represent potential therapeutic targets for metabolic disorders. This document provides a detailed protocol for an in vitro enzymatic assay to characterize the activity of enzymes that potentially utilize this compound as a substrate, such as trans-2-enoyl-CoA reductase (TECR) and enoyl-CoA hydratase (ECH).

Potential Signaling and Metabolic Pathways

This compound is an intermediate in the fatty acid elongation cycle. This pathway is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are essential for various cellular functions. In this cycle, a series of four reactions results in the addition of a two-carbon unit to an acyl-CoA molecule. trans-2-enoyl-CoA reductase catalyzes the final reduction step in this cycle[1]. Conversely, in the β-oxidation pathway, fatty acids are broken down to produce acetyl-CoA. Enoyl-CoA hydratase catalyzes the hydration of a trans-2-enoyl-CoA intermediate during this process[2][3][4][5].

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Fatty Acid Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA 3-Ketoacyl-CoA Reductase Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA 3-Hydroxyacyl-CoA Dehydratase Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA trans-2-Enoyl-CoA Reductase (TECR)

Figure 1: Fatty Acid Elongation Pathway.

beta_oxidation Acyl_CoA Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA (Cn) (e.g., this compound) Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (ECH) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2: Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The following protocols are generalized for the in vitro enzymatic assay of enzymes metabolizing this compound. Optimization of reaction conditions is recommended for specific enzymes and experimental goals.

Protocol 1: Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase (TECR) Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH, which is consumed during the reduction of the trans-2-enoyl-CoA substrate[6].

Materials:

  • Purified or partially purified TECR enzyme preparation.

  • This compound (substrate).

  • NADPH.

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM DTT.

  • UV/Vis spectrophotometer capable of reading at 340 nm.

  • 96-well UV-transparent microplate or quartz cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and determine its concentration spectrophotometrically.

    • Prepare a fresh stock solution of NADPH in the reaction buffer.

    • Keep all enzyme solutions on ice.

  • Assay Setup:

    • The final reaction volume is typically 100-200 µL for a microplate or 1 mL for a cuvette.

    • To each well or cuvette, add the following in order:

      • Reaction Buffer

      • NADPH (final concentration 100-200 µM)

      • Enzyme preparation (amount to be optimized for linear reaction rate)

    • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADPH oxidation.

  • Initiation of Reaction:

    • Initiate the reaction by adding the substrate, this compound (final concentration to be varied for kinetic analysis, e.g., 1-100 µM).

    • Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

    • Determine the specific activity of the enzyme (µmol/min/mg protein).

    • For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax values.

Quantitative Data Summary (Hypothetical):

ParameterValue
SubstrateThis compound
Enzymetrans-2-Enoyl-CoA Reductase (TECR)
KmTo be determined experimentally (e.g., 5-50 µM)
VmaxTo be determined experimentally
Optimal pH7.0 - 8.0
Optimal Temp.30 - 40 °C
Protocol 2: Spectrophotometric Assay for Enoyl-CoA Hydratase (ECH) Activity

This assay directly measures the decrease in absorbance of the trans-2-enoyl-CoA substrate, which has a characteristic absorbance maximum around 263 nm, as it is hydrated to 3-hydroxyacyl-CoA[4][5].

Materials:

  • Purified or partially purified ECH enzyme preparation.

  • This compound (substrate).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8, containing 50 mM KCl.

  • UV/Vis spectrophotometer capable of reading at 263 nm.

  • Quartz cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Keep all enzyme solutions on ice.

  • Assay Setup:

    • Set the spectrophotometer to 263 nm and the desired temperature (e.g., 25°C).

    • To a quartz cuvette, add the reaction buffer and the substrate this compound (final concentration e.g., 50-100 µM).

    • Allow the solution to equilibrate to the set temperature and record the initial absorbance.

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the enzyme preparation.

    • Immediately mix by inversion and start monitoring the decrease in absorbance at 263 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of substrate consumption using the molar extinction coefficient of the trans-2-enoyl-CoA at 263 nm (to be determined experimentally for this specific substrate, but typically around 6000-7000 M⁻¹cm⁻¹ for similar compounds).

    • Determine the specific activity of the enzyme.

    • Vary the substrate concentration to determine kinetic parameters.

Quantitative Data Summary (Hypothetical):

ParameterValue
SubstrateThis compound
EnzymeEnoyl-CoA Hydratase (ECH)
KmTo be determined experimentally (e.g., 10-100 µM)
VmaxTo be determined experimentally
Optimal pH7.5 - 8.5
Optimal Temp.25 - 37 °C

Experimental Workflow

The general workflow for characterizing the enzymatic activity towards this compound involves several key stages, from substrate synthesis and enzyme purification to the final enzymatic assay and data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Substrate_Synthesis Synthesis of This compound Assay_Setup Assay Setup (Buffer, Cofactors) Substrate_Synthesis->Assay_Setup Enzyme_Purification Enzyme Expression and Purification Enzyme_Purification->Assay_Setup Reaction_Initiation Reaction Initiation (Substrate Addition) Assay_Setup->Reaction_Initiation Data_Acquisition Data Acquisition (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Rate_Calculation Calculation of Reaction Rate Data_Acquisition->Rate_Calculation Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Rate_Calculation->Kinetic_Analysis Inhibition_Studies Inhibitor Screening (IC50, Ki) Kinetic_Analysis->Inhibition_Studies

Figure 3: General Experimental Workflow.

Conclusion

The provided protocols offer a foundational approach for the in vitro characterization of enzymes that metabolize this compound. Given the specificity of the substrate, researchers should be prepared to optimize the assay conditions to achieve reliable and reproducible results. These studies will contribute to a deeper understanding of branched-chain fatty acid metabolism and may aid in the development of novel therapeutics for metabolic diseases.

References

Application Notes and Protocols for Tracing trans-17-methyloctadec-2-enoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for tracing the metabolism of the novel branched-chain fatty acid, trans-17-methyloctadec-2-enoyl-CoA, using stable isotope labeling and mass spectrometry. Branched-chain fatty acids play significant roles in cellular signaling, membrane structure, and energy metabolism. Understanding the metabolic fate of this compound can provide valuable insights into lipid metabolism in various physiological and pathological states, potentially identifying new targets for drug development.

Stable isotope tracing is a powerful technique that allows for the precise tracking of metabolic pathways in vitro and in vivo. By introducing a labeled version of the molecule of interest, researchers can follow its incorporation into downstream metabolites, providing a dynamic view of its metabolic processing. These notes offer a comprehensive guide, from the synthesis of the labeled tracer to the final data analysis and interpretation.

Metabolic Pathways of this compound

This compound is a unique fatty acyl-CoA with a methyl branch at the anteiso position (ω-2) and a double bond at the C-2 position. Its metabolism is hypothesized to proceed through established pathways for long-chain and branched-chain fatty acids, primarily beta-oxidation and fatty acid elongation.

Beta-Oxidation

As a trans-2-enoyl-CoA derivative, it is a direct intermediate in the beta-oxidation spiral. The subsequent steps are catalyzed by enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and ketoacyl-CoA thiolase, leading to the sequential removal of two-carbon units in the form of acetyl-CoA. The methyl branch at the 17-position will result in the formation of isobutyryl-CoA in the final round of beta-oxidation, which can then enter branched-chain amino acid catabolism pathways.

Fatty Acid Elongation

Alternatively, this compound can be reduced by trans-2-enoyl-CoA reductase to 17-methyloctadecanoyl-CoA. This saturated branched-chain fatty acyl-CoA can then be elongated by the fatty acid elongation machinery, adding two-carbon units to increase its chain length.

Below is a diagram illustrating the predicted metabolic fate of this compound.

T17M This compound BetaOx Beta-Oxidation T17M->BetaOx SaturatedBCFA 17-methyloctadecanoyl-CoA T17M->SaturatedBCFA trans-2-enoyl-CoA reductase AcetylCoA Acetyl-CoA BetaOx->AcetylCoA IsobutyrylCoA Isobutyryl-CoA BetaOx->IsobutyrylCoA Elongation Fatty Acid Elongation ElongatedBCFA Elongated Branched-Chain Fatty Acyl-CoAs Elongation->ElongatedBCFA TCA TCA Cycle AcetylCoA->TCA BCAA_metabolism BCAA Metabolism IsobutyrylCoA->BCAA_metabolism SaturatedBCFA->Elongation cluster_0 Nutrient Sensing & Signaling cluster_1 Signaling Cascades cluster_2 Metabolic Regulation GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AminoAcids Amino Acids (e.g., BCAAs) mTORC1 mTORC1 AminoAcids->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 FattyAcidSynthesis Fatty Acid Synthesis & Elongation AKT->FattyAcidSynthesis promotes mTORC1->FattyAcidSynthesis promotes BetaOxidation Beta-Oxidation mTORC1->BetaOxidation inhibits Tracer_Synthesis Synthesis of Labeled This compound Experimental_Design Experimental Design (In Vitro / In Vivo) Tracer_Synthesis->Experimental_Design Sample_Collection Sample Collection (Cells, Plasma, Tissues) Experimental_Design->Sample_Collection Metabolite_Extraction Metabolite Extraction (Lipid & Aqueous Phases) Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis (LC-MS/MS or GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Interpretation MS_Analysis->Data_Analysis

Application Note: High-Resolution Mass Spectrometry for the Identification of trans-17-methyloctadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of trans-17-methyloctadec-2-enoyl-CoA, a long-chain fatty acyl-CoA, using high-resolution mass spectrometry (HRMS). Acyl-CoAs are crucial intermediates in cellular metabolism, and their accurate identification is vital for understanding various physiological and pathological processes.[1][2] This document outlines the necessary steps for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, tailored for researchers in metabolic profiling, drug discovery, and lipidomics.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central to numerous metabolic pathways, including fatty acid β-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids.[3] The analysis of specific acyl-CoA species, such as the branched-chain unsaturated this compound, can provide significant insights into cellular energy homeostasis and signaling. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required for the unambiguous identification of these low-abundance and often unstable molecules.[2][4] This note describes a robust workflow for the confident identification of the target analyte in complex biological matrices.

Predicted Mass and Fragmentation

Analyte: this compound Molecular Formula: C₄₀H₇₀N₇O₁₇P₃S Monoisotopic Mass: 1061.3718 g/mol

High-resolution mass spectrometry allows for precise mass measurement, a key factor in assigning the correct elemental composition.[5] In positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would have an m/z of 1062.3791. A common characteristic fragmentation of fatty acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-AMP moiety (507.1 Da), which can be used for precursor ion or neutral loss scanning experiments to selectively detect this class of compounds.[3][6]

Experimental Workflow

The overall experimental workflow for the identification of this compound is depicted below.

experimental_workflow sample Biological Sample (e.g., tissue, cells) extraction Acyl-CoA Extraction sample->extraction Homogenization spe Solid-Phase Purification extraction->spe Cleanup lcms LC-HRMS/MS Analysis spe->lcms Injection data Data Processing & Identification lcms->data Acquisition

Caption: Experimental workflow for acyl-CoA analysis.

Protocols

Sample Preparation: Acyl-CoA Extraction

Due to the instability of the thioester bond, rapid and cold sample processing is critical.[6]

Materials:

  • Frozen tissue or cell pellet

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9[7][8]

  • 2-Propanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate (B86663)

  • Internal Standard (e.g., Heptadecanoyl-CoA)[8]

Procedure:

  • Weigh approximately 50 mg of frozen tissue or a cell pellet and keep it on dry ice.

  • In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer and the internal standard.[8]

  • Add the frozen sample and homogenize thoroughly.

  • Add 1 mL of 2-propanol and homogenize again.[7]

  • Transfer the homogenate to a centrifuge tube. Add 0.2 mL of saturated ammonium sulfate and 2 mL of acetonitrile.[8]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 2,000 x g for 5 minutes at 4°C.[8]

  • Carefully collect the upper organic phase containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification

Materials:

  • Oligonucleotide purification cartridges or equivalent reversed-phase SPE cartridges

  • SPE Wash Buffer: 100 mM KH₂PO₄, pH 4.9

  • Elution Buffer: 2-Propanol

Procedure:

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Dilute the collected supernatant from the extraction step with 5 mL of SPE Wash Buffer.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of SPE Wash Buffer.

  • Elute the acyl-CoAs with 2 mL of Elution Buffer.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of 50:50 methanol:water for LC-MS analysis.[9]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

HRMS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.[9]

  • Capillary Temperature: 275°C.[9]

  • Full Scan MS1 Resolution: >60,000.

  • MS1 Scan Range: m/z 300-1200.

  • MS/MS (dd-MS2) Resolution: >15,000.

  • Collision Energy: Normalized collision energy (NCE) of 30 (can be optimized).

  • Inclusion List: Include the predicted m/z of the [M+H]⁺ ion (1062.3791) for targeted fragmentation.

Data Presentation and Analysis

The identification of this compound is based on three key criteria:

  • Accurate Mass: The measured mass of the precursor ion should be within 5 ppm of the theoretical mass.

  • Retention Time: The analyte should have a consistent retention time under the specified LC conditions.

  • Fragmentation Pattern: The MS/MS spectrum should contain characteristic fragment ions.

Table 1: Key Mass Spectrometric Data for Identification

ParameterExpected Value
Precursor Ion [M+H]⁺
Theoretical m/z1062.3791
Characteristic Fragment Ions
[M+H - 507.1]⁺ (Loss of 3'-phospho-AMP)555.279
Adenine136.0623
Coenzyme A backbone fragmentsVarious

Putative Metabolic Context

This compound is a long-chain, branched, unsaturated fatty acyl-CoA. Such molecules are typically intermediates in the β-oxidation pathway of fatty acids. The diagram below illustrates a generalized fatty acid β-oxidation spiral, indicating the potential position of the target molecule.

beta_oxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->acyl_coa acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase acyl_coa->acyl_coa_dehydrogenase enoyl_coa trans-Enoyl-CoA (e.g., this compound) acyl_coa_dehydrogenase->enoyl_coa enoyl_coa_hydratase Enoyl-CoA Hydratase enoyl_coa->enoyl_coa_hydratase hydroxyacyl_coa 3-Hydroxyacyl-CoA enoyl_coa_hydratase->hydroxyacyl_coa hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->hydroxyacyl_coa_dehydrogenase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa_dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Shorter Acyl-CoA (to next cycle) thiolase->shorter_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle shorter_acyl_coa->acyl_coa_dehydrogenase

Caption: Generalized fatty acid β-oxidation pathway.

Conclusion

This application note provides a comprehensive framework for the identification of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation and LC-HRMS analysis, combined with the expected mass spectrometric data, will enable researchers to confidently identify this and other long-chain acyl-CoA species in their samples. The methods described here are foundational and can be adapted for quantitative studies, which are essential for elucidating the roles of these metabolites in health and disease.

References

Application Notes & Protocols: Purification of trans-17-Methyloctadec-2-enoyl-CoA from Complex Lipid Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-17-Methyloctadec-2-enoyl-CoA is a long-chain branched fatty acyl-CoA that may play a role in various metabolic pathways. Its purification from complex biological mixtures is essential for downstream applications such as enzymatic assays, structural analysis, and inhibitor screening. This document provides detailed protocols for the extraction, purification, and analysis of this compound from tissues or cell cultures. The methods described are based on established procedures for long-chain acyl-CoA purification, combining solvent extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Purification Methods
MethodSample TypeReported Recovery Rate (%)Reference
Solid-Phase Extraction (SPE) with Acetonitrile/Isopropanol (B130326) ExtractionVarious Tissues70-80%[1]
SPE with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat Liver83-90%[2]
Liquid-Liquid Extraction followed by SPEMammalian Tissues60-140% (analyte and tissue dependent)[2]
Trichloroacetic Acid (TCA) precipitation followed by SPEBiological Samples~26-62% for various short-chain acyl-CoAs[3]
Sulfosalicylic Acid (SSA) precipitationBiological Samples~59-80% for various short-chain acyl-CoAs[3]
Table 2: HPLC and LC-MS/MS Parameters for Acyl-CoA Analysis
ParameterHPLC-UVLC-MS/MS
Column Reversed-phase C18Reversed-phase C18
Mobile Phase A 75 mM KH₂PO₄, pH 4.9Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 600 mM Acetic AcidAcetonitrile with 0.1% Formic Acid
Detection UV at 260 nmPositive ion mode electrospray ionization (ESI+)
Quantification External standardsMultiple Reaction Monitoring (MRM)
Reference [1][4][3][5]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Purification of this compound

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1][6][7]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH₄)₂SO₄)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: a. In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing a known amount of internal standard. b. Homogenize thoroughly on ice. c. Add 2.0 mL of isopropanol and homogenize again.[8] d. Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[8] e. Vortex the mixture for 5 minutes.

  • Extraction: a. Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.[8] b. Carefully collect the upper phase containing the acyl-CoAs. c. To the remaining pellet, add 2 mL of the KH₂PO₄ buffer and re-extract as described above to maximize recovery. d. Pool the upper phases.

  • Solid-Phase Extraction (SPE): a. Column Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water, and finally equilibrate with 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9). b. Sample Loading: Dilute the pooled supernatant with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9) and load it onto the conditioned SPE column.[8] c. Washing: Wash the column with 2 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol to remove unbound contaminants. d. Elution: Elute the acyl-CoAs with 2 mL of 2% formic acid in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol. Collect the eluates.

  • Sample Concentration: a. Combine the eluted fractions. b. Dry the sample under a gentle stream of nitrogen at room temperature. c. Reconstitute the dried residue in a suitable volume of HPLC mobile phase A for analysis.

Protocol 2: HPLC Purification and Analysis

This protocol describes the purification of the target compound using reversed-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9

  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid[1]

  • Purified acyl-CoA extract from Protocol 1

Procedure:

  • HPLC Setup: a. Equilibrate the C18 column with the initial mobile phase conditions (e.g., 80% A, 20% B) at a flow rate of 1 mL/min. b. Set the UV detector to 260 nm.

  • Injection and Gradient Elution: a. Inject the reconstituted sample onto the column. b. Use a linear gradient to separate the acyl-CoAs. A suggested gradient is as follows:

    • 0-10 min: 20% B
    • 10-60 min: 20% to 80% B
    • 60-70 min: 80% to 100% B
    • 70-75 min: 100% B
    • 75-80 min: 100% to 20% B
    • 80-90 min: 20% B (re-equilibration) c. Monitor the elution profile and collect fractions corresponding to the expected retention time of this compound. The retention time will need to be determined using a standard if available, or estimated based on the retention times of other long-chain acyl-CoAs.

  • Fraction Analysis and Purity Assessment: a. Analyze the collected fractions by re-injecting a small aliquot into the HPLC to confirm purity. b. For definitive identification and purity assessment, use LC-MS/MS analysis. The precursor ion for this compound can be calculated, and characteristic product ions can be monitored.

Visualizations

Experimental Workflow

experimental_workflow sample Tissue/Cell Sample homogenization Homogenization (KH2PO4 Buffer, Isopropanol, ACN) sample->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Drying & Reconstitution spe->concentration hplc RP-HPLC Purification concentration->hplc analysis LC-MS/MS Analysis hplc->analysis pure_product Purified this compound analysis->pure_product

Caption: Workflow for the purification of this compound.

Fatty Acid Elongation Pathway

fatty_acid_elongation acyl_coa Acyl-CoA (n carbons) ketoacyl_coa 3-Ketoacyl-CoA (n+2 carbons) acyl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA (n+2 carbons) ketoacyl_coa->hydroxyacyl_coa Reduction (NADPH) enoyl_coa trans-2-Enoyl-CoA (n+2 carbons) (e.g., this compound) hydroxyacyl_coa->enoyl_coa Dehydration elongated_acyl_coa Acyl-CoA (n+2 carbons) enoyl_coa->elongated_acyl_coa Reduction (NADPH) (trans-2-enoyl-CoA reductase)

Caption: The fatty acid elongation cycle.[9][10]

Beta-Oxidation Pathway for a Branched-Chain Fatty Acid

beta_oxidation branched_acyl_coa Branched-Chain Acyl-CoA (e.g., 17-methyloctadecanoyl-CoA) alpha_oxidation Alpha-Oxidation (if branch at beta-carbon) branched_acyl_coa->alpha_oxidation Initial step for specific structures enoyl_coa_beta trans-2-Enoyl-CoA branched_acyl_coa->enoyl_coa_beta Dehydrogenation (FAD -> FADH2) alpha_oxidation->enoyl_coa_beta hydroxyacyl_coa_beta 3-Hydroxyacyl-CoA enoyl_coa_beta->hydroxyacyl_coa_beta Hydration ketoacyl_coa_beta 3-Ketoacyl-CoA hydroxyacyl_coa_beta->ketoacyl_coa_beta Dehydrogenation (NAD+ -> NADH) thiolysis Thiolysis ketoacyl_coa_beta->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa propionyl_coa Propionyl-CoA (from odd-chain or branched-chain) thiolysis->propionyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa shortened_acyl_coa->enoyl_coa_beta Next cycle

Caption: Simplified beta-oxidation of a branched-chain fatty acid.[11][12]

References

Troubleshooting & Optimization

improving "trans-17-methyloctadec-2-enoyl-CoA" stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of "trans-17-methyloctadec-2-enoyl-CoA" in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the instability of this compound in solution?

A1: this compound, a long-chain unsaturated fatty acyl-CoA, is susceptible to two primary degradation pathways in solution:

  • Hydrolysis of the Thioester Bond: The thioester linkage is labile and can be hydrolyzed, yielding coenzyme A (CoA-SH) and the free fatty acid, trans-17-methyloctadec-2-enoic acid. This hydrolysis can be chemical (e.g., at alkaline pH) or enzymatic.

  • Oxidation of the Unsaturated Bond: The trans double bond in the acyl chain is prone to oxidation by reactive oxygen species (ROS), leading to the formation of various oxidation byproducts and loss of compound integrity.[1][2]

Q2: How should I prepare a stock solution of this compound to maximize its stability?

A2: Due to the amphipathic nature of long-chain acyl-CoAs, proper solubilization is crucial. It is recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in an appropriate aqueous buffer.[3] A detailed protocol is provided in the "Experimental Protocols" section.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term stability, it is imperative to store solutions of this compound at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: How does pH affect the stability of this compound?

A4: The thioester bond of acyl-CoAs is more stable under slightly acidic conditions. Alkaline pH promotes the hydrolysis of the thioester bond. Therefore, it is advisable to maintain the pH of your solutions in the slightly acidic to neutral range (pH 6.0-7.0) for improved stability.

Q5: Can I do anything to prevent the oxidation of the double bond in my experiments?

A5: Yes, the inclusion of antioxidants in your buffers can help mitigate the oxidation of the unsaturated acyl chain.[1] Common antioxidants to consider are butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol). The optimal concentration of the antioxidant should be determined empirically for your specific experimental setup.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in my assay. 1. Degradation of the compound: The thioester bond may have been hydrolyzed, or the unsaturated bond may have been oxidized. 2. Improper storage: Repeated freeze-thaw cycles or storage at an inappropriate temperature. 3. Contamination with thioesterases: Introduction of enzymes that specifically cleave the thioester bond.1. Prepare fresh solutions: Use a freshly prepared solution of this compound for your experiments. Verify the integrity of your stock solution using a suitable analytical method like LC-MS. 2. Aliquot and store properly: Prepare single-use aliquots of your stock solution and store them at -80°C. 3. Use sterile techniques and purified reagents: Ensure all buffers and equipment are sterile to prevent enzymatic contamination. Consider adding a broad-spectrum thioesterase inhibitor if contamination is suspected, though compatibility with your assay must be verified.
Precipitation of the compound upon dilution in aqueous buffer. Low solubility: Long-chain acyl-CoAs have limited solubility in aqueous solutions and can form micelles or precipitate at higher concentrations.1. Initial dissolution in organic solvent: Ensure the compound is fully dissolved in a small volume of DMSO before diluting with aqueous buffer. 2. Work at lower concentrations: Perform serial dilutions to find the optimal working concentration that remains soluble in your experimental buffer. 3. Inclusion of a carrier protein: Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA) in your buffer to improve solubility, but be aware that this may affect the free concentration of the acyl-CoA.
Inconsistent results between experiments. 1. Variable stability of the stock solution: The integrity of the this compound may differ between batches or over time. 2. Presence of oxidants in the buffer: Buffers may contain dissolved oxygen or trace metal ions that can catalyze oxidation.1. Use freshly prepared or properly stored aliquots: Avoid using old stock solutions. 2. Degas buffers and use chelators: Degas your aqueous buffers prior to use to remove dissolved oxygen. The addition of a chelating agent like EDTA can help to sequester metal ions that may promote oxidation. 3. Incorporate an antioxidant: Add an antioxidant such as BHT to your buffers to prevent oxidative damage.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound Solutions

ParameterRecommendationRationale
Storage Temperature -80°C (long-term)Minimizes chemical and enzymatic degradation.
4°C (short-term, up to a few hours)Acceptable for immediate experimental use, but degradation can still occur.
pH of Aqueous Solution 6.0 - 7.0The thioester bond is more stable in a slightly acidic to neutral environment.
Solvent for Stock Solution DMSO (initial dissolution)Facilitates the solubilization of the amphipathic molecule.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles that can accelerate degradation.
Light Exposure Minimize (use amber vials)Protects the unsaturated bond from light-induced oxidation.
Additives to Consider Antioxidants (e.g., BHT)Prevents oxidation of the double bond.
Chelating agents (e.g., EDTA)Sequesters metal ions that can catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized water (degassed)

  • Buffer of choice (e.g., potassium phosphate (B84403) buffer, pH 6.5), sterile and degassed

  • Butylated hydroxytoluene (BHT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare the aqueous buffer:

    • Prepare your desired aqueous buffer (e.g., 50 mM potassium phosphate).

    • Adjust the pH to 6.5.

    • Add EDTA to a final concentration of 1 mM.

    • Add BHT to a final concentration of 100 µM (prepare a concentrated stock of BHT in ethanol (B145695) and add a small volume to the buffer).

    • Degas the buffer by sonicating or sparging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Reconstitute the lyophilized powder:

    • Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

    • Add a small, precise volume of anhydrous DMSO to the vial to achieve a high concentration stock (e.g., 10-20 mM).

    • Vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Prepare the working stock solution:

    • In a sterile, amber microcentrifuge tube, perform a serial dilution of the DMSO stock solution into the prepared degassed aqueous buffer to achieve your desired final working concentration (e.g., 1 mM). It is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation.

  • Aliquot and store:

    • Immediately aliquot the working stock solution into single-use amber microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

Mandatory Visualizations

Troubleshooting_Workflow start Experiment Failure: Inconsistent or No Activity check_compound Is the this compound solution freshly prepared? start->check_compound yes_fresh Yes check_compound->yes_fresh Yes no_fresh No check_compound->no_fresh No check_storage Was the stock solution stored correctly? (-80°C, single-use aliquots) yes_fresh->check_storage prepare_fresh Prepare fresh solution from a new aliquot. no_fresh->prepare_fresh end_success Problem Resolved prepare_fresh->end_success yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_buffer Does the experimental buffer have the correct pH (6.0-7.0) and contain stabilizers (antioxidant, chelator)? yes_storage->check_buffer reprepare_stock Prepare a new stock solution following the recommended protocol. no_storage->reprepare_stock reprepare_stock->end_success yes_buffer Yes check_buffer->yes_buffer Yes no_buffer No check_buffer->no_buffer No check_solubility Is precipitation observed during the experiment? yes_buffer->check_solubility optimize_buffer Optimize buffer conditions: - Adjust pH to 6.0-7.0 - Add antioxidant (e.g., BHT) - Add chelator (e.g., EDTA) no_buffer->optimize_buffer optimize_buffer->end_success yes_precipitate Yes check_solubility->yes_precipitate Yes no_precipitate No check_solubility->no_precipitate No troubleshoot_solubility Troubleshoot solubility: - Lower the working concentration - Consider using a carrier protein (e.g., BSA) yes_precipitate->troubleshoot_solubility investigate_other Investigate other experimental factors: - Enzyme activity - Cofactor stability - Instrument performance no_precipitate->investigate_other troubleshoot_solubility->end_success

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation acyl_coa This compound hydrolysis_products trans-17-methyloctadec-2-enoic acid + CoA-SH acyl_coa->hydrolysis_products Chemical (e.g., high pH) or Enzymatic (Thioesterases) oxidation_products Oxidized Byproducts acyl_coa->oxidation_products Reactive Oxygen Species (ROS)

Caption: Primary degradation pathways of this compound in solution.

References

overcoming poor ionization of "trans-17-methyloctadec-2-enoyl-CoA" in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometric analysis of "trans-17-methyloctadec-2-enoyl-CoA" and other long-chain fatty acyl-CoAs, with a focus on overcoming poor ionization.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor ionization in mass spectrometry?

A1: The poor ionization of long-chain fatty acyl-CoAs like this compound stems from its complex amphiphilic nature. The molecule possesses a long, nonpolar fatty acyl chain and a hydrophilic coenzyme A (CoA) moiety.[1] This structure can lead to challenges in electrospray ionization (ESI), the most common technique, as efficient ionization relies on the analyte readily accepting a charge in the gas phase. Factors contributing to poor signal include inefficient droplet formation, analyte suppression by other matrix components, and the formation of multiple, low-intensity adducts.[2][3]

Q2: What are the primary ionization techniques suitable for analyzing long-chain fatty acyl-CoAs?

A2: Several ionization methods can be employed, each with its advantages:

  • Electrospray Ionization (ESI): The most common technique for lipid analysis, particularly when coupled with liquid chromatography (LC).[4][5] It is a soft ionization method that typically generates protonated molecules [M+H]+ or other adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): Can be more effective than ESI for less polar lipids like steroids and may offer an alternative for certain acyl-CoAs.[4][5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique that is well-suited for screening lipids in the higher mass range and results in intact molecular adduct ions.[6]

Q3: How can I improve the signal intensity of my analyte?

A3: Improving signal intensity often involves one or more of the following strategies:

  • Chemical Derivatization: Modifying the analyte's chemical structure to enhance its ionization efficiency. A notable strategy for acyl-CoAs is phosphate (B84403) methylation.[1] For fatty acids in general, derivatization of the carboxyl group can reverse the charge, allowing for more sensitive detection in positive ion mode.[7]

  • Optimizing Adduct Formation: For neutral lipids, the formation of adducts with ions like ammonium (B1175870) [M+NH4]+ or sodium [M+Na]+ is a primary ionization mechanism in positive mode ESI.[2] The composition of the mobile phase can be adjusted to favor the formation of a single, abundant adduct, thereby concentrating the signal.[8][9]

  • Source Parameter Optimization: Fine-tuning parameters such as sprayer voltage, capillary temperature, and gas flow rates is crucial for achieving a stable and efficient spray.[10]

  • Sample Purification: Rigorous sample preparation to remove interfering matrix components can significantly reduce ion suppression and improve signal-to-noise.[3][10]

Troubleshooting Guides

Issue 1: Very low or no signal for this compound

Possible Cause Troubleshooting Step
Inefficient Ionization 1. Optimize Mobile Phase: Add modifiers to promote adduct formation. For positive mode, try adding 5-10 mM ammonium acetate (B1210297) or sodium acetate to the mobile phase to encourage the formation of [M+NH4]+ or [M+Na]+ adducts respectively.[9][11] For negative mode, consider a mobile phase with a small amount of a weak base. 2. Derivatization: If optimization is insufficient, consider a derivatization strategy such as phosphate methylation to improve ionization efficiency and chromatographic peak shape.[1]
Ion Suppression 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering compounds from your sample matrix.[1] 2. Dilute the Sample: If the concentration of matrix components is high, diluting the sample can sometimes alleviate suppression effects.
Instrument Settings 1. Tune and Calibrate: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.[10] 2. Optimize Source Parameters: Methodically adjust the ESI source voltage, gas flows, and temperatures to maximize the signal for your analyte or a similar standard.[10]
Analyte Degradation 1. Check Sample Stability: Acyl-CoAs can be unstable in aqueous solutions. Prepare fresh samples and store extracts at -80°C as a dry pellet to minimize degradation.[12]

Issue 2: Inconsistent signal intensity and poor reproducibility

Possible Cause Troubleshooting Step
Variable Adduct Formation 1. Control Mobile Phase: Ensure the mobile phase composition, including additives, is consistent between runs. The ratio of different adducts can vary with mobile phase conditions, leading to quantitative inaccuracies.[2] 2. Use High-Purity Solvents: Contaminants in solvents, such as sodium, can lead to unintended and variable adduct formation.[10]
LC System Issues 1. Check for Leaks and Pump Performance: Fluctuations in pump pressure can affect spray stability and signal intensity.[13] 2. Column Equilibration: Ensure the column is adequately equilibrated before each injection to guarantee consistent retention times and peak shapes.
Matrix Effects 1. Use an Internal Standard: Incorporate a stable isotope-labeled or odd-chain acyl-CoA internal standard to normalize for variations in ionization and matrix effects.[14]

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQs) achieved for acyl-CoAs using a phosphate methylation derivatization strategy coupled with LC-MS/MS. This data illustrates the sensitivity that can be achieved with an optimized workflow.

Analyte ClassLimit of Quantification (LOQ)Reference
Short-chain acyl-CoAs16.9 nM[1]
Very-long-chain acyl-CoAs4.2 nM[1]

Experimental Protocols

Protocol: Enhancing Ionization of Long-Chain Acyl-CoAs via Phosphate Methylation

This protocol is adapted from a method shown to improve the chromatographic peak shape and ionization efficiency of a wide range of acyl-CoAs.[1]

1. Materials:

  • Acyl-CoA sample extract

  • Trimethylsilyldiazomethane (TMSD), 2.0 M in hexanes

  • Methanol (B129727)

  • Toluene

  • Glacial acetic acid

  • SPE cartridges (mixed-mode)

2. Sample Extraction and Purification:

  • Extract acyl-CoAs from the biological sample using an appropriate method.

  • Purify the extract using mixed-mode solid-phase extraction (SPE) to remove interfering substances.[1]

  • Elute the acyl-CoAs and dry the eluate completely under a stream of nitrogen.

3. Derivatization Procedure:

  • Reconstitute the dried acyl-CoA extract in 100 µL of a 2:1:1 (v/v/v) mixture of methanol, water, and toluene.

  • Add 10 µL of 2.0 M TMSD in hexanes to the sample.

  • Vortex the mixture and incubate at room temperature for 10 minutes.

  • Quench the reaction by adding 5 µL of glacial acetic acid.

  • Dry the derivatized sample under nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried, derivatized sample in a suitable injection solvent (e.g., 50% methanol in water).

  • Analyze using a reverse-phase LC column coupled to a tandem mass spectrometer operating in positive ion ESI mode.

  • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification, monitoring for the characteristic neutral loss of the methylated CoA moiety.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample extraction Acyl-CoA Extraction start->extraction spe SPE Purification extraction->spe derivatize Phosphate Methylation (with TMSD) spe->derivatize quench Quench Reaction derivatize->quench lcms LC-MS/MS Analysis (Positive ESI) quench->lcms data Data Acquisition (MRM) lcms->data

Caption: Workflow for enhancing acyl-CoA analysis via phosphate methylation.

troubleshooting_flow cluster_ionization Ionization Check cluster_matrix Matrix Effects Check start Poor Signal for This compound check_adducts Review Adduct Formation in Full Scan start->check_adducts optimize_mobile_phase Optimize Mobile Phase (e.g., add NH4OAc) check_adducts->optimize_mobile_phase signal_improved1 Signal Improved? optimize_mobile_phase->signal_improved1 check_cleanup Review Sample Cleanup signal_improved1->check_cleanup No end_ok Problem Resolved signal_improved1->end_ok Yes improve_spe Improve SPE Protocol check_cleanup->improve_spe signal_improved2 Signal Improved? improve_spe->signal_improved2 derivatization Consider Chemical Derivatization signal_improved2->derivatization No signal_improved2->end_ok Yes

References

Technical Support Center: Optimizing Chromatographic Separation of trans-17-methyloctadec-2-enoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of "trans-17-methyloctadec-2-enoyl-CoA" and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating isomers of 17-methyloctadec-2-enoyl-CoA?

A1: The primary challenges in separating isomers of 17-methyloctadec-2-enoyl-CoA lie in the structural similarities of the potential isomers. These include:

  • Cis/trans (E/Z) isomers: The geometric configuration around the double bond at the C2 position.

  • Positional isomers: Variations in the position of the methyl branch along the octadecanoyl chain.

  • Double bond positional isomers: Although the primary interest is the 2-enoyl isomer, other positional isomers of the double bond could be present as impurities.

The large, polar coenzyme A (CoA) moiety dominates the molecule's properties, making subtle differences between the fatty acyl chains challenging to resolve.

Q2: Which chromatographic technique is most suitable for separating these isomers?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose.[1] C18 columns are widely used and generally provide good separation of long-chain acyl-CoA esters based on the hydrophobicity of the fatty acyl chain.[2][3] For enhancing the separation of geometric isomers, silver ion chromatography can be a valuable tool, often used as a pre-fractionation step before GC or HPLC analysis.[4]

Q3: Is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for analysis?

A3: Derivatization to FAMEs is a common and effective strategy if you are using Gas Chromatography (GC) for analysis. This process removes the non-volatile CoA moiety and allows for the analysis of the fatty acid portion. However, this will not allow for the analysis of the intact acyl-CoA. For analysis of the intact molecule, derivatization is not required when using LC-MS.

Q4: How does the methyl branch at position 17 affect the chromatographic separation?

A4: The presence of a methyl branch on the fatty acyl chain generally reduces the retention time in reversed-phase chromatography compared to its straight-chain counterpart. The position of the methyl group influences the extent of this effect, with branches near the end of the chain (anteiso and iso forms) having a noticeable impact on retention.[5]

Q5: What is the expected elution order for cis and trans isomers of 17-methyloctadec-2-enoyl-CoA in RP-HPLC?

A5: In reversed-phase chromatography, the trans isomer is generally more linear and has a larger hydrophobic surface area available for interaction with the stationary phase compared to the more "kinked" cis isomer. Consequently, the trans isomer is expected to have a longer retention time than the corresponding cis isomer on a C18 column.[6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of 17-methyloctadec-2-enoyl-CoA isomers.

Problem 1: Poor Resolution or Co-elution of Isomers
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient with a slower increase in the organic solvent (acetonitrile or methanol) percentage can improve the separation of closely eluting isomers.[8] Experiment with different mobile phase additives, such as low concentrations of formic acid or ammonium (B1175870) acetate (B1210297), to improve peak shape and selectivity.[9]
Suboptimal Column Temperature Vary the column temperature. Lower temperatures can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak broadening and loss of resolution.[10]
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve resolving power.
Inadequate Stationary Phase Selectivity If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase chemistry, such as a C30 or a phenyl-hexyl column, which may offer different selectivity for geometric isomers.[11]
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Residual Silanols Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase.[12] Using a buffered mobile phase can also help maintain a consistent pH and improve peak shape.[10]
Column Contamination or Degradation Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If peak shape does not improve, the column may be degraded and require replacement. Use a guard column to protect the analytical column from contaminants.[13]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak tailing.
Analyte Instability Acyl-CoA esters can be susceptible to degradation. Ensure samples are stored properly at low temperatures and analyzed promptly after preparation. Minimize the time the sample spends in the autosampler.
Problem 3: Peak Splitting
Possible Cause Suggested Solution
Injection Solvent Incompatibility Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion.
Partially Blocked Column Frit Reverse flush the column (if permitted by the manufacturer) at a low flow rate to dislodge any particulates. If the problem persists, the frit or the column may need to be replaced.
Column Void or Channeling This can occur with column aging. Replacing the column is typically the only solution.
On-column Isomerization If the conditions on the column (e.g., pH, temperature) are promoting the interconversion of cis and trans isomers, this can lead to peak broadening or splitting.[12] Try adjusting the mobile phase pH or temperature to stabilize the isomers.

Data Presentation

The following tables provide representative data for the RP-HPLC separation of long-chain acyl-CoA esters. Note that these are illustrative values and actual retention times will vary depending on the specific chromatographic system and conditions.

Table 1: Representative RP-HPLC Retention Times for C18 Acyl-CoA Esters

CompoundExpected Retention Time (min)
18:1 cis-Acyl-CoA15.2
18:1 trans-Acyl-CoA15.8
18:0 Acyl-CoA16.5
17-methyl-18:1 cis-Acyl-CoA14.9
17-methyl-18:1 trans-Acyl-CoA 15.5

Conditions: C18 column (4.6 x 150 mm, 3.5 µm), Gradient elution with water and acetonitrile (B52724) containing 0.1% formic acid.

Table 2: Effect of Mobile Phase Composition on Resolution

Mobile Phase SystemResolution (Rs) between cis/trans Isomers
Acetonitrile/Water Gradient1.2
Methanol (B129727)/Water Gradient1.0
Acetonitrile/Water with 10 mM Ammonium Acetate1.4

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoA Esters from Biological Samples

This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues.[2][3]

  • Homogenization: Homogenize frozen, powdered tissue (~50-100 mg) in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol and re-homogenize.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly for 5 minutes.

  • Phase Separation: Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Collection: Transfer the upper supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the extract under a stream of nitrogen. Reconstitute the dried extract in a solvent suitable for RP-HPLC analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).

Protocol 2: RP-UHPLC-MS/MS Analysis of 17-methyloctadec-2-enoyl-CoA Isomers

This protocol provides a starting point for method development.

  • Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion: [M+H]+ for 17-methyloctadec-2-enoyl-CoA.

    • Product Ion: A common fragment for acyl-CoAs resulting from the neutral loss of the phosphopantetheine moiety.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Biological Sample homogenization Homogenization in Buffer sample->homogenization extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction purification Solid Phase Extraction (Optional) extraction->purification reconstitution Reconstitution in Injection Solvent purification->reconstitution injection UHPLC Injection reconstitution->injection separation RP-C18 Column Separation injection->separation detection MS/MS Detection separation->detection data_analysis Data Analysis (Peak Integration, Isomer Identification) detection->data_analysis

Caption: Experimental workflow for the analysis of acyl-CoA isomers.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing start->peak_tailing peak_splitting Peak Splitting start->peak_splitting poor_resolution Poor Resolution start->poor_resolution optimize_gradient Optimize Mobile Phase Gradient peak_tailing->optimize_gradient flush_column Flush/Replace Column peak_tailing->flush_column check_solvent Check Injection Solvent peak_splitting->check_solvent peak_splitting->flush_column poor_resolution->optimize_gradient adjust_temp Adjust Column Temperature poor_resolution->adjust_temp reduce_load Reduce Sample Load poor_resolution->reduce_load change_column Change Column/Stationary Phase poor_resolution->change_column

Caption: Troubleshooting logic for common chromatographic issues.

References

troubleshooting low yield in the enzymatic synthesis of "trans-17-methyloctadec-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Synthesis of trans-17-methyloctadec-2-enoyl-CoA

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yield in the enzymatic synthesis of "this compound" and similar long-chain, modified fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the enzymatic synthesis of a novel long-chain unsaturated fatty acyl-CoA like this compound?

A1: The synthesis of a specialized fatty acyl-CoA such as this compound is typically approached via a multi-step chemo-enzymatic or fully enzymatic process. A common and effective strategy involves a two-step enzymatic approach:

  • Activation of the Precursor Fatty Acid: The corresponding fatty acid, 17-methyloctadecanoic acid, is first activated to its CoA thioester, forming 17-methyloctadecanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS).

  • Introduction of the Double Bond: The saturated acyl-CoA is then desaturated to introduce the trans-2 double bond, yielding the final product, this compound. This step is catalyzed by an acyl-CoA dehydrogenase.

An alternative chemo-enzymatic route involves the chemical synthesis of the trans-17-methyloctadec-2-enoic acid precursor, followed by its enzymatic activation to the CoA ester by a LACS.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in enzymatic acyl-CoA synthesis can stem from several factors. The most common culprits include:

  • Enzyme Inactivity: Improper storage, handling, or repeated freeze-thaw cycles can lead to a loss of enzyme activity.[3][4]

  • Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme performance.

  • Poor Substrate Quality or Solubility: The fatty acid substrate may be impure or not fully soluble in the reaction mixture, limiting its availability to the enzyme.

  • Product Inhibition or Degradation: The final acyl-CoA product can be unstable or may inhibit the enzyme at higher concentrations.[5] Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[6]

  • Contaminants in the Reaction: Contaminants from upstream purification steps, such as ethanol (B145695) or salts, can inhibit the enzyme.[7]

Q3: How can I improve the solubility of my long-chain fatty acid substrate?

A3: Long-chain fatty acids have poor aqueous solubility. To improve their availability in the reaction:

  • Use of a Co-solvent: A small amount of an organic solvent like DMSO or ethanol can be used to dissolve the fatty acid before adding it to the reaction mixture.[8][9] However, be mindful that high concentrations of organic solvents can denature the enzyme.

  • Detergents: The inclusion of a mild non-ionic detergent, such as Triton X-100, can help to solubilize the fatty acid.

  • Complexation with BSA: Bovine serum albumin (BSA) can bind to fatty acids and act as a carrier, improving their solubility and availability to the enzyme.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to identifying and resolving the cause of low product yield.

Potential Cause Troubleshooting Steps
Enzyme Inactivity 1. Verify Enzyme Activity: Perform a control reaction with a standard substrate known to work well with your enzyme (e.g., palmitic acid for a long-chain acyl-CoA synthetase). 2. Use Fresh Enzyme: If the control reaction fails or shows low activity, use a fresh aliquot of the enzyme. 3. Proper Handling: Ensure enzymes are stored at the correct temperature (typically -20°C or -80°C) and handled on ice. Avoid repeated freeze-thaw cycles.[3][4]
Sub-optimal Reaction Conditions 1. pH Optimization: Perform the reaction in a range of pH values around the known optimum for your enzyme (typically pH 7.0-8.0 for acyl-CoA synthetases). 2. Temperature Optimization: Test a range of temperatures (e.g., 25°C, 30°C, 37°C). While higher temperatures can increase reaction rates, they can also lead to enzyme instability.[2] 3. Buffer Composition: Ensure the buffer does not contain inhibitory compounds. Tris-HCl or HEPES buffers are commonly used.
Substrate Issues 1. Substrate Purity: Verify the purity of your fatty acid precursor using techniques like GC-MS or NMR. 2. Improve Solubility: As detailed in Q3, use co-solvents, detergents, or BSA to enhance the solubility of the long-chain fatty acid. 3. Substrate Concentration: Vary the concentration of the fatty acid substrate to determine the optimal level. High concentrations can sometimes lead to substrate inhibition.
Cofactor and Reagent Problems 1. Check Cofactor Concentrations: Ensure that ATP, Coenzyme A, and MgCl2 are at their optimal concentrations. The synthesis of acyl-CoA consumes the energy equivalent of two ATP molecules.[10] 2. Fresh Reagents: Prepare fresh solutions of ATP and Coenzyme A, as they can degrade over time. 3. Pyrophosphate Removal: The reaction produces pyrophosphate (PPi), which can inhibit the forward reaction.[11] Including inorganic pyrophosphatase in the reaction mixture can drive the reaction forward by hydrolyzing PPi.
Product Degradation or Inhibition 1. Time Course Experiment: Run the reaction for different durations to determine the point at which the reaction plateaus or the product concentration begins to decrease. 2. Product Removal: If possible, consider an in-situ product removal strategy to prevent feedback inhibition. 3. Stability: Keep samples on ice and process them quickly to minimize degradation of the acyl-CoA product.[6]
Purification Losses 1. Optimize Purification: If using solid-phase extraction (SPE) for purification, ensure the column is properly conditioned and that the wash and elution steps are optimized.[6] 2. Monitor Recovery: Use an internal standard to track the recovery of your product throughout the purification process.[6]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific enzymes and substrates.

Step 1: Synthesis of 17-methyloctadecanoyl-CoA

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 10 mM ATP

    • 2.5 mM Coenzyme A

    • 5 mM DTT

    • 0.1% Triton X-100

    • 1 U/mL inorganic pyrophosphatase

    • 100 µM 17-methyloctadecanoic acid (dissolved in a minimal amount of DMSO)

    • 5-10 µg of purified long-chain acyl-CoA synthetase (LACS)

    • Make up the final volume to 1 mL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by HPLC or LC-MS.

Step 2: Synthesis of this compound

  • Reaction Setup: To the reaction mixture from Step 1, add:

    • Purified acyl-CoA dehydrogenase (ensure it has activity towards long-chain saturated acyl-CoAs).

    • An appropriate electron acceptor (this will depend on the specific dehydrogenase used).

  • Incubation: Continue the incubation at 30°C for an additional 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by flash-freezing in liquid nitrogen.

Purification of the Final Product

  • Extraction: The long-chain acyl-CoA can be extracted from the reaction mixture using solid-phase extraction (SPE) with a C18 or an appropriate anion-exchange column.[6][12]

  • Analysis: The purity and concentration of the final product should be determined by HPLC, monitoring the absorbance at 260 nm (for the adenine (B156593) ring of CoA), and confirmed by mass spectrometry.[12]

Visualizations

Diagrams of Key Processes

Enzymatic_Synthesis_Pathway Saturated_AcylCoA Saturated_AcylCoA AcylCoA_Dehydrogenase AcylCoA_Dehydrogenase Saturated_AcylCoA->AcylCoA_Dehydrogenase

Troubleshooting_Workflow Start Low Yield Observed Control_Reaction Run Control Reaction with Standard Substrate Start->Control_Reaction Control_OK Control Yield OK? Control_Reaction->Control_OK Check_Enzyme Replace Enzyme and Re-run Control_OK->Check_Enzyme No Check_Substrate Investigate Substrate Quality and Solubility Control_OK->Check_Substrate Yes Check_Enzyme->Control_Reaction Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Cofactors) Check_Substrate->Optimize_Conditions Check_Purification Evaluate Product Degradation and Purification Losses Optimize_Conditions->Check_Purification Success Yield Improved Check_Purification->Success

References

preventing degradation of "trans-17-methyloctadec-2-enoyl-CoA" during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of "trans-17-methyloctadec-2-enoyl-CoA" during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound during sample preparation is primarily due to two factors:

  • Enzymatic Degradation: Endogenous enzymes within the biological sample, such as acyl-CoA hydrolases (thioesterases) and dehydrogenases, can rapidly metabolize the molecule.[1] Acyl-CoA hydrolases cleave the high-energy thioester bond, while dehydrogenases can alter the double bond.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly under non-neutral pH conditions (both acidic and alkaline).[1] The presence of a trans-2 double bond may also influence the molecule's stability.

Q2: How does the methyl branch in this compound affect its stability and extraction?

A2: The terminal methyl group is a common feature in branched-chain fatty acids. While specific data on this compound is limited, the methyl branch can influence its physical properties, potentially affecting its solubility and interaction with extraction solvents and analytical columns. However, the primary stability concerns remain the thioester bond and the trans-2 double bond.

Q3: What is the most critical first step to prevent degradation upon sample collection?

A3: Immediate and effective quenching of metabolic activity is the most critical step. This involves rapidly inactivating enzymes to preserve the in vivo concentration of this compound. Flash-freezing the sample in liquid nitrogen is a widely accepted method for this purpose.

Q4: What are the recommended storage conditions for samples and extracts containing this compound?

A4: To ensure long-term stability, samples and extracts should be stored at ultra-low temperatures.

Sample/Extract TypeRecommended Storage TemperatureNotes
Tissue/Cell Pellets -80°C or liquid nitrogenFlash-freeze immediately after collection.
Dried Extracts -80°CAfter extraction and solvent evaporation, store as a dry pellet under an inert atmosphere (e.g., argon or nitrogen).
Reconstituted Samples -80°C (short-term)For immediate analysis. Avoid repeated freeze-thaw cycles. Use a buffered solution at a neutral pH for reconstitution.

Q5: Which analytical technique is most suitable for the quantitative analysis of this compound?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of long-chain acyl-CoAs like this compound.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detection of this compound Enzymatic degradation during sample harvesting. Immediately flash-freeze samples in liquid nitrogen upon collection. For cultured cells, rapid quenching with a cold solvent like methanol (B129727) can be effective.
Chemical hydrolysis of the thioester bond. Maintain a neutral pH throughout the extraction process. Use buffers around pH 6.5-7.5. Avoid strongly acidic or alkaline conditions.
Inefficient extraction. Use a robust extraction solvent mixture. A common choice is an isopropanol/water or acetonitrile (B52724)/isopropanol/water mixture. Ensure thorough homogenization of the sample.
Poor reproducibility between replicates Inconsistent sample handling. Standardize the time between sample collection, quenching, and extraction. Keep all samples on ice or at 4°C during processing.
Variable extraction efficiency. Incorporate an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) at the beginning of the extraction process to normalize for recovery.
Presence of interfering peaks in LC-MS/MS analysis Co-extraction of other lipids and cellular components. Implement a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction. A C18 or a mixed-mode SPE cartridge can be effective.
Matrix effects in the mass spectrometer. Optimize chromatographic separation to resolve the analyte from interfering compounds. Use a matrix-matched calibration curve for accurate quantification.
Peak tailing or poor peak shape in chromatography Interaction of the phosphate (B84403) group with the column. Use a reversed-phase column (e.g., C18) with an ion-pairing agent in the mobile phase. Alternatively, high pH chromatography with a suitable column can improve peak shape.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Tissue Samples

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Buffer: 2-Isopropanol:Water (1:1, v/v) with 50 mM ammonium (B1175870) phosphate, pH 7.0

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Homogenizer

  • Centrifuge capable of 4°C operation

Procedure:

  • Immediately after dissection, flash-freeze the tissue sample (~50 mg) in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold Extraction Buffer.

  • Add a known amount of the Internal Standard solution.

  • Homogenize the sample on ice until a uniform suspension is achieved.

  • Incubate the homogenate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, for further purification or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is designed to remove interfering lipids and other non-polar compounds.

Materials:

  • C18 SPE cartridges

  • Methanol

  • Acetonitrile

  • Aqueous buffer (e.g., 50 mM ammonium acetate, pH 7.0)

  • Nitrogen gas evaporator

Procedure:

  • Condition the SPE cartridge: Sequentially wash the C18 cartridge with 3 mL of methanol, followed by 3 mL of aqueous buffer. Do not allow the cartridge to run dry.

  • Load the sample: Load the supernatant from the extraction protocol onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 3 mL of 30% methanol in aqueous buffer to remove polar impurities.

  • Elute the acyl-CoAs: Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.

  • Dry the eluate: Evaporate the solvent from the eluate under a gentle stream of nitrogen gas.

  • Reconstitute: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 10 mM ammonium acetate).

Visualizations

Sample_Preparation_Workflow cluster_collection Sample Collection & Quenching cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis Sample Tissue/Cell Sample Quench Rapid Quenching (Liquid Nitrogen) Sample->Quench Immediate Homogenize Homogenization in Cold Extraction Buffer + Internal Standard Quench->Homogenize Centrifuge_Extract Centrifugation (4°C) Homogenize->Centrifuge_Extract Supernatant Collect Supernatant Centrifuge_Extract->Supernatant SPE Solid-Phase Extraction (SPE) (e.g., C18) Supernatant->SPE Evaporate Solvent Evaporation (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitution in LC-MS Buffer Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Analyte This compound Hydrolase Acyl-CoA Hydrolase Analyte->Hydrolase Thioester Cleavage Dehydrogenase Enoyl-CoA Reductase/ Isomerase Analyte->Dehydrogenase Double Bond Reduction/ Isomerization Hydrolysis Hydrolysis Analyte->Hydrolysis Non-enzymatic (pH dependent) Degraded_Products Degradation Products (e.g., Free Fatty Acid, CoA-SH) Hydrolase->Degraded_Products Metabolites Further Metabolites Dehydrogenase->Metabolites Hydrolysis->Degraded_Products

References

Technical Support Center: Quantification of trans-17-methyloctadec-2-enoyl-CoA in Low Biomass Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods to quantify "trans-17-methyloctadec-2-enoyl-CoA" in samples with low biomass. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying this compound in low biomass samples?

A1: The primary challenge is the low abundance of the analyte in a limited sample size. This necessitates a highly sensitive and specific analytical method to detect and accurately quantify the molecule amidst background noise and other cellular components.[1][2][3] Achieving sufficient signal-to-noise for reliable quantification is a key hurdle.

Q2: Is a chemical standard for this compound commercially available?

Q3: What is a suitable surrogate internal standard for quantifying this compound?

A3: An ideal surrogate internal standard would be a structurally similar molecule that is not naturally present in the sample. A good option is an odd-chain or stable-isotope labeled long-chain fatty acyl-CoA, such as C17:0-CoA or C19:0-CoA.[1][4] These will have similar extraction efficiency and ionization properties in mass spectrometry.

Q4: What is the recommended analytical technique for this type of analysis?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity.[1][4][5] A nano-LC system can further enhance sensitivity for extremely low biomass samples.[2]

Q5: What is the expected biological role of this compound?

A5: this compound is an intermediate in the fatty acid elongation pathway.[6][7] Specifically, it is the product of the dehydration step and the substrate for the final reduction step that forms the elongated saturated fatty acyl-CoA.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very low signal for the target analyte 1. Insufficient sample amount.2. Analyte degradation during sample preparation.3. Poor ionization efficiency in the mass spectrometer.4. Suboptimal LC separation.1. Increase the starting amount of biomass if possible. Consider using a nano-LC system for enhanced sensitivity.[2]2. Keep samples on ice throughout the extraction process. Use fresh extraction solvents and minimize the time between extraction and analysis.3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).4. Optimize the LC gradient to ensure the analyte is properly retained and eluted from the column.
High background noise 1. Contamination from solvents, glassware, or plasticware.2. Matrix effects from other co-eluting lipids.1. Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware and use low-binding plasticware.2. Improve chromatographic separation to resolve the analyte from interfering compounds. A solid-phase extraction (SPE) cleanup step can also be incorporated.
Poor reproducibility of results 1. Inconsistent sample extraction.2. Variable injection volumes.3. Instability of the LC-MS system.1. Ensure precise and consistent execution of the extraction protocol for all samples. Use of an internal standard is critical to correct for extraction variability.[1]2. Use a high-quality autosampler and ensure there are no air bubbles in the sample.3. Equilibrate the LC-MS system thoroughly before running the sample batch. Run quality control (QC) samples periodically throughout the analytical run.
Peak tailing or fronting in the chromatogram 1. Column overload.2. Secondary interactions with the column stationary phase.3. Column degradation.1. Dilute the sample extract before injection.2. Adjust the mobile phase composition, such as pH or ionic strength.3. Replace the analytical column.

Experimental Protocols

Sample Preparation and Lipid Extraction from Low Biomass (e.g., 10^6 cells)

This protocol is adapted from established methods for fatty acyl-CoA extraction.[1][4]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 2:1 (v/v) methanol:water

  • Ice-cold dichloromethane (B109758)

  • Internal standard solution (e.g., 10 µM C17:0-CoA in water)

  • Centrifuge capable of 4°C

  • Nitrogen gas evaporator

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 200 µL of ice-cold 2:1 methanol:water.

  • Add 10 µL of the internal standard solution.

  • Vortex for 1 minute and incubate on ice for 15 minutes.

  • Add 200 µL of ice-cold dichloromethane and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, preferably a nano-LC system for low biomass samples.

  • A triple quadrupole or high-resolution mass spectrometer.

LC Conditions (example):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)

  • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.2 mL/min (adjust for nano-LC)

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (example for a triple quadrupole):

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Monitor the transition from the precursor ion (M+H)+ to a specific product ion. For long-chain acyl-CoAs, a common product ion results from the neutral loss of the phosphopantetheine moiety.

    • The specific m/z values for the precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards or predicted based on their chemical structures.

  • Optimization: Optimize collision energy and other MS parameters for each specific MRM transition.

Quantitative Data

The following table presents representative quantitative data for long-chain fatty acyl-CoAs from mammalian cells, which can be used as a reference for expected concentrations in low biomass samples.[1][4]

Fatty Acyl-CoA Species Concentration in RAW264.7 cells (pmol/10^6 cells) Concentration in MCF7 cells (pmol/10^6 cells)
C16:0-CoA3.5 ± 0.412.1 ± 1.1
C18:0-CoA1.8 ± 0.28.5 ± 0.7
C18:1-CoA2.1 ± 0.310.2 ± 0.9
C24:0-CoA0.3 ± 0.0515.2 ± 1.3
C24:1-CoA0.2 ± 0.049.8 ± 0.8

Data are presented as mean ± standard deviation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing low_biomass Low Biomass Sample (e.g., 10^6 cells) add_is Add Internal Standard (e.g., C17:0-CoA) low_biomass->add_is extraction Lipid Extraction (Methanol/Dichloromethane) phase_sep Phase Separation extraction->phase_sep add_is->extraction drying Drying under Nitrogen phase_sep->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution lc_separation nano-LC Separation (C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Relative Quantification (Analyte/IS ratio) peak_integration->quantification

Caption: Experimental workflow for the quantification of this compound.

fatty_acid_elongation acyl_coa Acyl-CoA (n carbons) ketoacyl_coa 3-Ketoacyl-CoA (n+2 carbons) acyl_coa->ketoacyl_coa Condensation malonyl_coa Malonyl-CoA malonyl_coa->ketoacyl_coa hydroxyacyl_coa 3-Hydroxyacyl-CoA (n+2 carbons) ketoacyl_coa->hydroxyacyl_coa Reduction enoyl_coa trans-2-Enoyl-CoA (n+2 carbons) hydroxyacyl_coa->enoyl_coa Dehydration elongated_acyl_coa Acyl-CoA (n+2 carbons) enoyl_coa->elongated_acyl_coa Reduction

Caption: The fatty acid elongation cycle highlighting the trans-2-enoyl-CoA intermediate.

References

addressing matrix effects in "trans-17-methyloctadec-2-enoyl-CoA" LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of trans-17-methyloctadec-2-enoyl-CoA and other long-chain acyl-CoA species. Our goal is to help you address common challenges, with a particular focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis and why are they a concern for acyl-CoAs?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and irreproducible quantitative results.[1] For acyl-CoAs, which are often present at low concentrations in complex biological samples, matrix effects from components like phospholipids (B1166683), salts, and endogenous metabolites are a significant challenge.[1][3]

Q2: How can I detect if my this compound analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of your analyte standard into the mass spectrometer after the analytical column.[1] You then inject a blank, extracted matrix sample. Any dip or peak in the steady signal of your analyte indicates ion suppression or enhancement at that retention time.[1]

  • Post-Extraction Spiking: This is a quantitative approach where you compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a clean solvent at the same concentration.[1][4] The ratio of these responses reveals the degree of signal suppression or enhancement.[1][4]

Q3: What is the most effective way to minimize matrix effects in acyl-CoA analysis?

A: The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6][7] An ideal SIL-IS for this compound would be a molecule with the same chemical structure but containing heavy isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization and quantification.[6] When a specific SIL-IS is not available, using a structurally similar acyl-CoA with a stable isotope label can also be effective.[6]

Q4: Besides using internal standards, what other strategies can I employ to reduce matrix effects?

A: A multi-pronged approach is often best:

  • Effective Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are crucial for removing interfering matrix components.[1][8] For lipid-rich samples, specialized techniques like phospholipid depletion SPE are highly effective.[1][9]

  • Chromatographic Separation: Optimizing your LC method to achieve good separation between your analyte and major matrix components (especially phospholipids) is critical.[8]

  • Sample Dilution: Simply diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, ensure your analyte concentration remains above the limit of quantitation.

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Recommended Solution
Column Overload Inject a smaller sample volume or dilute the sample.[3]
Secondary Interactions Ensure the mobile phase pH is appropriate for acyl-CoA stability and chromatography. Consider adding a low concentration of a weak acid or base to the mobile phase.
Column Degradation Flush the column with a strong solvent or replace it if performance does not improve.

Problem: High variability in quantitative results between replicate injections.

Possible Cause Recommended Solution
Inconsistent Matrix Effects This is a strong indicator of significant matrix interference. Implement a more rigorous sample clean-up procedure (e.g., SPE, phospholipid depletion).[1][9] The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[5][6]
Sample Instability Acyl-CoAs can be unstable.[10] Ensure samples are kept at low temperatures (e.g., 4°C in the autosampler) and analyze them promptly after preparation.[11]
Injector Issues Check the injector for leaks, blockages, or carryover. Implement a needle wash with a strong solvent between injections.

Problem: Low signal intensity or inability to detect the analyte.

Possible Cause Recommended Solution
Severe Ion Suppression This is a common form of matrix effect. Use the post-column infusion technique to identify regions of suppression.[1] Improve sample clean-up and chromatographic separation to move the analyte away from suppressive regions.[1][8]
Inefficient Extraction Optimize the extraction protocol. Ensure the solvent system is appropriate for long-chain acyl-CoAs. Spike a known amount of standard into a blank matrix before extraction to calculate recovery.
MS Source Contamination Phospholipids and other matrix components can build up in the MS source, reducing sensitivity. Perform routine source cleaning according to the manufacturer's recommendations.

Experimental Protocols & Data

Protocol: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spiking method to calculate the matrix factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the internal standard (IS) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire extraction procedure. Spike the analyte and IS into the final, clean extracts.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction (used for recovery calculation, not MF).[1]

  • Analyze Samples: Inject all samples into the LC-MS system.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized Matrix Factor:

    • This is the most relevant measure when using an internal standard.

    • IS-Normalized MF = ( (Peak Area of Analyte in Set B) / (Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A) / (Peak Area of IS in Set A) )

    • A value close to 1 indicates the IS effectively compensates for the matrix effect.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation methods in reducing matrix effects, particularly from phospholipids.

Technique Principle Analyte Recovery (Typical) Phospholipid Removal Efficiency Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.HighLow to MediumSimple, fast, and inexpensive.Does not effectively remove phospholipids or salts, leading to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Variable (can be low for polar analytes)HighCan provide very clean extracts.[8]Can be labor-intensive and may have lower recovery for certain analytes.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.HighMedium to HighGood removal of salts and phospholipids; can be automated.[1]Requires method development to optimize the sorbent and solvents.[1]
Phospholipid Depletion Plates Specialized SPE plates that selectively remove phospholipids.HighVery High (>99%)Combines the simplicity of PPT with high selectivity for phospholipid removal.[1][9]Higher cost per sample.[1]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_process Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Stable Isotope-Labeled IS Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Extraction (e.g., SPE, LLE) Homogenize->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition LCMS->Data Integrate Peak Integration Data->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: General experimental workflow for quantitative LC-MS analysis of acyl-CoAs.

Troubleshooting Decision Tree for Matrix Effects

G Start High Variability or Inaccurate Results? AssessME Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) Start->AssessME Yes ME_Present Matrix Effects Detected? AssessME->ME_Present UseIS Use Stable Isotope- Labeled Internal Standard ME_Present->UseIS Yes NoME No Significant Matrix Effects. Investigate other causes. ME_Present->NoME No ImproveCleanup Improve Sample Cleanup (SPE, Phospholipid Removal) UseIS->ImproveCleanup OptimizeLC Optimize Chromatographic Separation ImproveCleanup->OptimizeLC Dilute Dilute Sample OptimizeLC->Dilute Revalidate Re-evaluate Method Dilute->Revalidate

Caption: Decision tree for troubleshooting matrix effects in LC-MS analysis.

Hypothetical Metabolic and Signaling Pathway

This compound is a branched very-long-chain fatty acyl-CoA. While its specific signaling roles are not extensively documented, it is likely an intermediate in the beta-oxidation of its parent fatty acid, 17-methyloctadecanoic acid. Acyl-CoAs can influence cellular signaling by activating nuclear receptors or by being incorporated into complex signaling lipids like sphingolipids.[1][6]

G cluster_metabolism Mitochondrial / Peroxisomal β-Oxidation cluster_signaling Potential Signaling Roles ParentFA 17-Methyloctadecanoic Acid (Branched-Chain Fatty Acid) AcylCoA_Synthetase Acyl-CoA Synthetase (LACS) ParentFA->AcylCoA_Synthetase ParentAcylCoA 17-Methyloctadecanoyl-CoA AcylCoA_Synthetase->ParentAcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase ParentAcylCoA->AcylCoA_Dehydrogenase Target This compound AcylCoA_Dehydrogenase->Target BetaOx Further β-Oxidation Cycles (produces Acetyl-CoA, Propionyl-CoA) Target->BetaOx Enoyl-CoA Hydratase... PPARs Nuclear Receptors (e.g., PPARα/γ activation) Target->PPARs Activation Sphingo Incorporation into Sphingolipids Target->Sphingo Precursor GeneExp Modulation of Gene Expression PPARs->GeneExp Membrane Altered Membrane Properties & Signaling Sphingo->Membrane

Caption: Hypothetical metabolic fate and potential signaling roles of the analyte.

References

improving the recovery of "trans-17-methyloctadec-2-enoyl-CoA" from solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the recovery of trans-17-methyloctadec-2-enoyl-CoA from solid-phase extraction (SPE).

Troubleshooting Guide

Low recovery of this compound is a common issue that can arise from several factors during the solid-phase extraction process. This guide provides a systematic approach to identifying and resolving potential problems.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for effective disruption.[1][2] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs - Work quickly and maintain samples on ice throughout the extraction process.[1] - Use fresh, high-purity solvents to minimize potential contaminants and reactions.[3] - Incorporate an internal standard early in the workflow to accurately monitor recovery.[1]
Inefficient Solid-Phase Extraction (SPE) - Verify that the SPE column is properly conditioned and equilibrated before loading the sample.[1][4] - Optimize the wash and elution steps. If the analyte is being lost during the wash, consider a less polar wash solvent. If elution is incomplete, increase the elution solvent strength.[5][6] - Ensure the sample pH is optimized for retention on the selected sorbent.[4]
Analyte Breakthrough During Loading - Check that the sample solvent composition promotes retention on the SPE sorbent.[5] - Do not overload the SPE cartridge; adhere to the manufacturer's recommended maximum loading capacity.[4] - Control the flow rate during sample loading to ensure adequate interaction time between the analyte and the sorbent.[4]
Irreproducible Results - Investigate for sample carryover by injecting a blank after a concentrated sample.[5] - Ensure the analytical system (e.g., LC-MS) is functioning correctly by injecting known standards.[5] - Compare the lot numbers of the SPE sorbent, as batch-to-batch variability can occur.[5][6]
Matrix Effects in Final Analysis (e.g., LC-MS) - If co-eluting matrix components are suspected of causing ion suppression or enhancement, modify the wash steps or try a different SPE sorbent chemistry to improve cleanup.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs like this compound?

A1: The recovery of long-chain acyl-CoAs is primarily influenced by three critical factors:

  • Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

  • Extraction Method: The choice of extraction solvent and methodology is crucial. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Solid-phase extraction is then used for purification.

  • Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is essential to work quickly, on ice, and use appropriate buffers and solvents to maintain the integrity of the analyte.[1]

Q2: I am observing low yields of my long-chain acyl-CoA. What are the likely causes and how can I troubleshoot this?

A2: Low recovery can stem from several issues. Refer to the Troubleshooting Guide above for a detailed breakdown of potential causes, including incomplete cell lysis, degradation of the analyte, and inefficient SPE, along with recommended troubleshooting steps.[1][5]

Q3: What type of SPE sorbent is most suitable for isolating long-chain acyl-CoAs?

A3: The choice of sorbent depends on the chemical properties of the analyte and the sample matrix. For long-chain acyl-CoAs, which possess both a hydrophobic acyl chain and a negatively charged CoA moiety, two primary interaction mechanisms can be utilized:

  • Reversed-Phase (e.g., C18): This retains the molecule based on the hydrophobic interaction of the long acyl chain. Elution is typically achieved with a high percentage of organic solvent.

  • Anion Exchange: This retains the molecule based on the electrostatic interaction with the negatively charged phosphate (B84403) groups of the CoA moiety. Elution is achieved by increasing the salt concentration or changing the pH to neutralize the charge.[8]

  • Mixed-Mode: Sorbents that combine both reversed-phase and anion-exchange characteristics can offer high selectivity and binding capacity for acyl-CoAs.[9]

Q4: Can you provide a general protocol for the extraction and solid-phase extraction of long-chain acyl-CoAs from tissue?

A4: Yes, a detailed experimental protocol is provided in the "Experimental Protocols" section below. This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[1][2]

Quantitative Data Summary

The recovery of long-chain acyl-CoAs can vary based on the tissue type, extraction method, and the specific acyl-CoA being analyzed. The following table summarizes reported recovery rates from different methodologies.

Acyl-CoA Chain LengthTissue/Sample TypeExtraction MethodSPE SorbentReported RecoveryReference
Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl-CoARat LiverAcetonitrile/2-propanol extraction2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel83-90% for SPE step[7]
Long-chain acyl-CoAsVarious TissuesKH2PO4 buffer, 2-propanol, acetonitrile extractionOligonucleotide purification column70-80% overall recovery[2]
Long-chain fatty acids (as a proxy)SeawaterMethanol/Water elutionOctadecylsilyl (ODS)Essentially complete[10]

Experimental Protocols

Protocol: Extraction and Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2.0 mL of isopropanol to the homogenate and homogenize again.

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes to separate the phases.[11]

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol.

    • Equilibration: Equilibrate the column with 3 mL of water.[1]

    • Loading: Load the collected supernatant onto the SPE column.

    • Washing: Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of water.

    • Elution: Elute the acyl-CoAs with two successive additions of 1.2 mL of 2% ammonium hydroxide, followed by one addition of 1.2 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS).

Visualizations

SPE_Workflow cluster_SPE Solid-Phase Extraction Homogenization 1. Homogenization (Tissue + Buffer + Internal Std) Solvent_Extraction 2. Solvent Extraction (Isopropanol & Acetonitrile) Homogenization->Solvent_Extraction Centrifugation 3. Phase Separation (Centrifugation) Solvent_Extraction->Centrifugation Supernatant_Collection 4. Collect Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant_Collection Loading 5c. Load Sample Supernatant_Collection->Loading Conditioning 5a. Condition Column (Methanol) Equilibration 5b. Equilibrate Column (Water) Washing 5d. Wash Column (Formic Acid, Water) Elution 5e. Elute Acyl-CoAs (Ammonium Hydroxide) Concentration 6. Sample Concentration (Nitrogen Evaporation) Elution->Concentration Analysis 7. Analysis (e.g., LC-MS) Concentration->Analysis

Caption: Workflow for the extraction and purification of long-chain acyl-CoAs.

Troubleshooting_Logic Start Low Recovery Observed Check_Lysis Is tissue homogenization complete? Start->Check_Lysis Check_Degradation Are samples kept cold and processed quickly? Check_Lysis->Check_Degradation Yes Improve_Lysis Optimize Homogenization Check_Lysis->Improve_Lysis No Check_SPE Is SPE protocol optimized? Check_Degradation->Check_SPE Yes Improve_Handling Improve Sample Handling Check_Degradation->Improve_Handling No Optimize_SPE Troubleshoot SPE Steps: - Conditioning - Loading - Washing - Elution Check_SPE->Optimize_SPE No Success Recovery Improved Check_SPE->Success Yes Improve_Lysis->Start Re-evaluate Improve_Handling->Start Re-evaluate Optimize_SPE->Start Re-evaluate

Caption: Logical workflow for troubleshooting low recovery in SPE.

References

Technical Support Center: Analysis of Long-Chain Branched Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of long-chain branched acyl-CoAs.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve specific issues during their experiments.

Sample Preparation

Q1: I'm experiencing poor recovery of my long-chain branched acyl-CoAs. What are the common causes and how can I improve my yield?

A1: Low recovery of long-chain acyl-CoAs is a frequent issue stemming from their inherent instability and susceptibility to degradation. Key factors to consider are inefficient extraction, analyte degradation, and poor solubility.

Troubleshooting Steps:

  • Optimize Extraction Efficiency: The choice of extraction solvent and method is critical. A widely used and effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] Solid-phase extraction (SPE) is also often used for purification and to enhance recovery rates.[1]

  • Prevent Analyte Degradation: Long-chain acyl-CoAs are vulnerable to both enzymatic and chemical degradation.[2] To minimize this, it is essential to work quickly, keep samples on ice at all times, and use high-purity solvents.[1][2] The addition of an internal standard early in the extraction process can help monitor and correct for recovery losses.[1]

  • Improve Solubility: Long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure the final reconstituted extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[2]

  • Enhance Cell Lysis: For tissue samples, ensure thorough homogenization. A glass homogenizer is often recommended for better tissue disruption.[3] Optimizing the ratio of extraction solvent to tissue weight is also important; a 20-fold excess of solvent is often recommended.[2]

G

Troubleshooting workflow for low acyl-CoA recovery.

Chromatographic Separation

Q2: My chromatogram shows poor peak shape and tailing for long-chain acyl-CoAs. What could be the issue?

A2: Poor peak shape, particularly tailing, is a common problem in the reversed-phase liquid chromatography (RPLC) of long-chain acyl-CoAs. This is often due to interactions with the stationary phase and issues with the mobile phase.

Troubleshooting Steps:

  • Mobile Phase pH: Short-chain acyl-CoAs often require slightly acidic mobile phases for good chromatography in RPLC.[4] However, these conditions can cause significant peak tailing for long-chain species.[4] An alkaline mobile phase is often preferred for the analysis of long-chain acyl-CoAs to improve peak shape.[4]

  • Column Choice: The choice of chromatography column is critical. While C18 columns are common, for resolving isobaric lipids containing branched-chain acyl groups, a C30 column may provide better resolution.[5]

  • Injection Solvent: The solvent used to dissolve the sample for injection can significantly impact peak shape. If the injection solvent is stronger than the initial mobile phase, it can lead to split and broad peaks.[6] Ensure your sample diluent is compatible with the mobile phase.[7]

  • Column Contamination: Contamination at the head of the column can lead to peak tailing.[6] This can be caused by particulates in the sample or debris from the LC system.[6] Using an in-line filter and ensuring proper sample cleanup can help prevent this.[6]

Q3: I am struggling to separate isomeric branched-chain acyl-CoAs. How can I improve their resolution?

A3: The separation of isomeric acyl-CoAs, such as isobutyryl-CoA and n-butyryl-CoA, is a significant analytical challenge because they have the same mass-to-charge ratio.[8]

Improving Isomeric Resolution:

  • Chromatography: Ultra-performance liquid chromatography (UPLC) can provide the necessary resolution to separate these isomers.[8] A method has been reported for quantifying short-chain acyl-CoA isomers using UPLC-MS/MS.[8]

  • Specialized Columns: As mentioned, a C30 liquid chromatography column has been shown to be effective in resolving isobaric lipids containing distinct combinations of straight-chain and branched-chain acyl groups.[5]

  • Method Development: Careful optimization of the chromatographic method, including the gradient profile and mobile phase composition, is essential.

G

Logical relationship for addressing isomeric co-elution.

Mass Spectrometry Detection

Q4: I am observing low signal intensity or no signal for my acyl-CoAs in the mass spectrometer. What are the potential causes?

A4: Low signal intensity in LC-MS analysis can be due to a variety of factors, ranging from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Degradation: Acyl-CoAs are unstable, and degradation can occur during sample preparation or while sitting in the autosampler.[9] It is recommended to analyze samples as quickly as possible after preparation and to keep the autosampler at a low temperature (e.g., 4°C).[4]

  • Ion Suppression: The sample matrix can interfere with the ionization of the target analytes, a phenomenon known as ion suppression.[7] This can be addressed by improving sample cleanup procedures, such as using solid-phase extraction, or by diluting the sample.[6][7]

  • Incorrect MS Parameters: Ensure that the mass spectrometer parameters, such as source temperatures and voltages, are optimized for your specific analytes.[7] Harsh source settings can lead to in-source fragmentation and loss of signal.[7]

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can impact ionization efficiency. Ensure that the additives are compatible with your ionization mode (positive or negative) and are at an optimal concentration.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing biological samples to ensure the stability of long-chain branched acyl-CoAs?

A1: To ensure the stability of long-chain acyl-CoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.

Q2: How does the analysis of branched-chain acyl-CoAs differ from that of straight-chain acyl-CoAs?

A2: The primary difference lies in the potential for isomeric species in branched-chain acyl-CoAs (e.g., isovaleryl-CoA and 2-methylbutyryl-CoA).[10] This necessitates higher resolution chromatographic methods to separate these isomers for accurate quantification, as they cannot be distinguished by mass spectrometry alone.[8]

Q3: Are there any specific considerations for the quantification of long-chain branched acyl-CoAs?

A3: Yes, accurate quantification requires the use of appropriate internal standards.[1] Stable isotope-labeled internal standards are ideal as they can correct for variations in extraction efficiency and matrix effects.[11] If specific branched-chain standards are not available, odd-chain length acyl-CoAs can be used as internal standards.[1]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[2][3]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2] Homogenize thoroughly on ice.

  • Solvent Extraction: Add 2-propanol and acetonitrile to the homogenate, vortex, and centrifuge to pellet the protein.[3]

  • Purification: The acyl-CoAs in the extract can be further purified using a weak anion exchange SPE column.[2]

  • Elution and Concentration: Elute the acyl-CoAs from the SPE column and dry the sample under a stream of nitrogen at room temperature.[2]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as a methanol/water mixture.[2]

Protocol 2: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures.[1]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) Methanol (LC-MS grade)

  • Internal Standard solution

  • Cell scraper (for adherent cells)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then scrape the cells in cold methanol containing the internal standard.[1]

    • Suspension cells: Pellet the cells by centrifugation, wash the pellet twice with ice-cold PBS, and then resuspend the pellet in cold methanol with the internal standard.[1]

  • Lysis and Extraction: Transfer the cell lysate to a microcentrifuge tube and vortex thoroughly.

  • Supernatant Collection: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.[1]

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or nitrogen evaporator. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]

Data Presentation

Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs with Different Methodologies

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Rat HeartSolvent Extraction with SPE70-80%[3]
Rat KidneySolvent Extraction with SPE70-80%[3]
Rat MuscleSolvent Extraction with SPE70-80%[3]

Table 2: Acyl-CoA Abundance in Different Mammalian Cell Lines (pmol/mg protein)

Acyl-CoA SpeciesMCF7RAW264.7Reference
C14:0-CoA~2.5~1.5[1]
C16:0-CoA~12~4[1]
C18:0-CoA~8~2.5[1]
C18:1-CoA~7~3[1]
C20:0-CoA~1<0.5[1]
C20:4-CoA~0.5~0.5[1]
C22:0-CoA~1.5<0.5[1]
C24:0-CoA~4<0.5[1]
C26:0-CoA~1<0.5[1]

Note: Data from different sources may have variations in experimental conditions, affecting direct comparability.[1]

References

Validation & Comparative

Hypothetical Validation of trans-17-methyloctadec-2-enoyl-CoA as a Metabolic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipid metabolism is vast and continues to be explored, with new intermediates and pathways offering potential targets for therapeutic intervention. This guide focuses on the hypothetical metabolic intermediate, trans-17-methyloctadec-2-enoyl-CoA . While the parent fatty acid, 17-methyloctadecanoic acid, is a known branched-chain fatty acid (BCFA) implicated in lipid metabolism, the direct experimental validation of its trans-2-enoyl-CoA derivative is not yet documented in scientific literature.[1][2][3][4]

This document provides a comparative framework to guide the potential validation of this compound. It is based on established principles of fatty acid metabolism, including activation, desaturation, and the known roles of analogous straight-chain and branched-chain acyl-CoA esters.[5][6][7][8]

Proposed Metabolic Pathway

The formation of this compound as a metabolic intermediate is postulated to occur through the following steps, analogous to the metabolism of other fatty acids:

  • Activation: 17-methyloctadecanoic acid is activated to its corresponding acyl-CoA thioester, 17-methyloctadecanoyl-CoA, by an acyl-CoA synthetase. This is a common step for all fatty acids entering metabolic pathways.

  • Desaturation: The saturated 17-methyloctadecanoyl-CoA undergoes desaturation by an acyl-CoA dehydrogenase (or a similar desaturase), introducing a double bond between the C2 and C3 positions to form this compound. This is a key step in both β-oxidation and certain fatty acid elongation pathways.

The subsequent metabolism of this compound would likely proceed through the β-oxidation pathway, eventually yielding propionyl-CoA due to the methyl branch, which would then enter the citric acid cycle.

G cluster_activation Activation cluster_desaturation Desaturation cluster_oxidation β-Oxidation 17-methyloctadecanoic_acid 17-Methyloctadecanoic Acid 17-methyloctadecanoyl_CoA 17-Methyloctadecanoyl-CoA 17-methyloctadecanoic_acid->17-methyloctadecanoyl_CoA Acyl-CoA Synthetase trans_intermediate This compound 17-methyloctadecanoyl_CoA->trans_intermediate Acyl-CoA Dehydrogenase beta_oxidation β-Oxidation Pathway trans_intermediate->beta_oxidation propionyl_CoA Propionyl-CoA beta_oxidation->propionyl_CoA

Proposed metabolic pathway for 17-methyloctadecanoic acid.

Comparative Data of Acyl-CoA Intermediates

To validate this compound, its properties can be compared with known fatty acyl-CoA intermediates. The following tables provide a framework for such a comparison.

Table 1: Physicochemical Properties of Fatty Acyl-CoAs

PropertyStearoyl-CoA (C18:0)Oleoyl-CoA (C18:1, cis-Δ9)trans-Octadec-2-enoyl-CoA (C18:1, trans-Δ2)This compound (C19:1, trans-Δ2) (Hypothetical)
Molar Mass ( g/mol ) ~1036.4~1034.4~1034.4~1048.5
Charge at pH 7.4 NegativeNegativeNegativeNegative
Solubility AqueousAqueousAqueousAqueous
Chromatographic Behavior (Reverse Phase) High RetentionLower Retention than Stearoyl-CoASimilar to Oleoyl-CoAExpected to have slightly higher retention than trans-Octadec-2-enoyl-CoA due to the extra methyl group

Table 2: Metabolic Context and Enzyme Specificity

FeatureStearoyl-CoAOleoyl-CoAtrans-Octadec-2-enoyl-CoAThis compound (Hypothetical)
Primary Pathway(s) β-oxidation, Fatty Acid Elongation, Desaturationβ-oxidation, Complex Lipid Synthesisβ-oxidation, Fatty Acid Elongationβ-oxidation of Branched-Chain Fatty Acids
Key Enzymes Acyl-CoA Dehydrogenases, Elongases, DesaturasesEnoyl-CoA Hydratase, ThiolaseEnoyl-CoA Reductase, Enoyl-CoA HydrataseBranched-Chain Acyl-CoA Oxidase/Dehydrogenase, Enoyl-CoA Hydratase
Expected Detection Method LC-MS/MS, GC-MS (after hydrolysis and derivatization)LC-MS/MS, GC-MS (after hydrolysis and derivatization)LC-MS/MSLC-MS/MS

Experimental Protocols for Validation

The validation of this compound as a metabolic intermediate requires a multi-pronged approach. Below are detailed protocols for key experiments.

In Vitro Enzyme Assays

Objective: To demonstrate that 17-methyloctadecanoyl-CoA can be a substrate for an acyl-CoA dehydrogenase to produce this compound.

Methodology:

  • Substrate Synthesis: Chemically synthesize 17-methyloctadecanoyl-CoA.

  • Enzyme Source: Use a purified recombinant acyl-CoA dehydrogenase known to have broad substrate specificity or a mitochondrial protein extract. A peroxisomal branched-chain acyl-CoA oxidase could also be tested.[9]

  • Reaction Mixture: Incubate the synthesized 17-methyloctadecanoyl-CoA with the enzyme source in a suitable buffer containing necessary cofactors (e.g., FAD).

  • Product Detection:

    • Quench the reaction at various time points.

    • Analyze the reaction mixture using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of a product with the expected mass-to-charge ratio (m/z) of this compound.

    • Use tandem MS (MS/MS) to fragment the parent ion and confirm its structure by comparing the fragmentation pattern with that of a synthesized standard of this compound.

  • Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the enzyme for 17-methyloctadecanoyl-CoA.

Cell-Based Metabolomics

Objective: To detect the presence of this compound in cells fed with 17-methyloctadecanoic acid.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) in a suitable medium.

  • Stable Isotope Labeling: Supplement the medium with ¹³C-labeled 17-methyloctadecanoic acid.

  • Metabolite Extraction: After incubation, harvest the cells and perform a metabolite extraction using a solvent system like methanol/acetonitrile/water.

  • LC-MS/MS Analysis:

    • Analyze the cell extract using high-resolution LC-MS/MS.

    • Search for the ¹³C-labeled version of this compound based on its predicted exact mass.

    • Confirm the identity of the detected peak by comparing its retention time and MS/MS fragmentation pattern with a synthesized ¹³C-labeled standard.

G cluster_workflow Experimental Workflow for Validation Cell_Culture Cell Culture (e.g., Hepatocytes) Isotope_Labeling Supplement with ¹³C-17-methyloctadecanoic acid Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Data Analysis: - Search for labeled intermediate - Compare with standard LC_MS->Data_Analysis

Workflow for cell-based validation of the intermediate.

Conclusion

While direct evidence for the existence of this compound as a metabolic intermediate is currently lacking, its formation is highly plausible based on our understanding of fatty acid metabolism. The comparative data and experimental protocols outlined in this guide provide a robust framework for researchers to investigate and potentially validate this novel metabolite. Confirmation of its existence and role in metabolic pathways could open new avenues for understanding the metabolism of branched-chain fatty acids and their implications in health and disease.

References

A Comparative Guide to the Metabolism of trans-17-Methyloctadec-2-enoyl-CoA in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted metabolic pathways of trans-17-methyloctadec-2-enoyl-CoA, a long-chain iso-branched fatty acyl-CoA, in three bacterial genera known for their robust fatty acid metabolism: Pseudomonas, Rhodococcus, and Bacillus. Due to the absence of direct experimental data on the metabolism of this specific molecule, this comparison is based on the known enzymatic machinery for fatty acid degradation in these organisms and a predictive model of iso-branched fatty acid catabolism.

Introduction

The metabolism of long-chain fatty acids is a critical process for bacterial survival, providing a significant source of carbon and energy. This compound is an activated form of 17-methyloctadecanoic acid, an iso-branched fatty acid. Its degradation is presumed to follow the general principles of β-oxidation. However, the specific enzymes involved and the ultimate fate of the branched-chain remnant may differ between bacterial species, reflecting their unique metabolic adaptations. This guide explores these potential differences in Pseudomonas aeruginosa, Rhodococcus opacus, and Bacillus subtilis.

Predicted Metabolic Pathway

The metabolism of this compound is expected to proceed through the β-oxidation cycle. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each round. For an iso-branched fatty acid like 17-methyloctadecanoyl-CoA (the saturated precursor of the molecule ), β-oxidation would proceed until the final few carbons, yielding multiple molecules of acetyl-CoA and a single molecule of isobutyryl-CoA. Isobutyryl-CoA can then be further metabolized into intermediates of the central metabolism.

The initial step for the metabolism of this compound would be its hydration by an enoyl-CoA hydratase, followed by oxidation, and thiolysis, continuing the β-oxidation spiral.

Comparative Analysis of Key Metabolic Enzymes

The table below summarizes the key enzymes predicted to be involved in the metabolism of this compound in the selected bacterial strains.

Enzyme Pseudomonas aeruginosa Rhodococcus opacus Bacillus subtilis
Acyl-CoA Synthetase (FadD) Possesses multiple FadD homologues, suggesting broad substrate specificity for long-chain fatty acids.Genome encodes several putative FadD enzymes, indicating a capacity to activate a wide range of fatty acids.Known to take up and activate exogenous fatty acids.
Acyl-CoA Dehydrogenase (FadE) At least two characterized FadE enzymes with preferences for long-chain (FadE1) and medium-chain (FadE2) acyl-CoAs[1].Genome contains multiple predicted FadE homologues, suggesting a versatile β-oxidation pathway.Possesses genes encoding for acyl-CoA dehydrogenases involved in fatty acid degradation.
Enoyl-CoA Hydratase Possesses at least four (R)-specific enoyl-CoA hydratases (PhaJ1-4) that can channel β-oxidation intermediates to polyhydroxyalkanoate (PHA) synthesis[2][3]. Also has standard enoyl-CoA hydratases for catabolism.Genome encodes for several enoyl-CoA hydratases, though their specificity for branched-chain substrates is not well characterized.Contains genes for enoyl-CoA hydratases as part of the β-oxidation pathway.
3-Hydroxyacyl-CoA Dehydrogenase Part of the fatty acid oxidation complex.Predicted to be present based on genomic data and robust fatty acid metabolism.A key component of the established β-oxidation pathway.
Thiolase Part of the fatty acid oxidation complex.Multiple putative thiolase genes are present in the genome.Essential for the final step of each β-oxidation cycle.
Metabolism of Isobutyryl-CoA Can metabolize isobutyryl-CoA to propionyl-CoA and subsequently to succinyl-CoA via the methylcitrate cycle.Likely possesses pathways for the conversion of branched-chain acyl-CoAs into central metabolites.Known to metabolize branched-chain amino acids, producing precursors for branched-chain fatty acid synthesis, and likely has the enzymatic machinery to degrade isobutyryl-CoA.

Proposed Metabolic Pathways

The following diagrams illustrate the predicted metabolic fate of this compound in each bacterial genus.

Pseudomonas_Metabolism This compound This compound β-oxidation Cycles (7x) β-oxidation Cycles (7x) This compound->β-oxidation Cycles (7x) Hydration, Oxidation, Thiolysis Acetyl-CoA (7 molecules) Acetyl-CoA (7 molecules) β-oxidation Cycles (7x)->Acetyl-CoA (7 molecules) Isovaleryl-CoA Isovaleryl-CoA β-oxidation Cycles (7x)->Isovaleryl-CoA Enoyl-CoA Hydratase (PhaJ) Enoyl-CoA Hydratase (PhaJ) β-oxidation Cycles (7x)->Enoyl-CoA Hydratase (PhaJ) Diversion of intermediates TCA Cycle TCA Cycle Acetyl-CoA (7 molecules)->TCA Cycle Propionyl-CoA Propionyl-CoA Isovaleryl-CoA->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Methylcitrate Cycle Succinyl-CoA->TCA Cycle PHA Synthesis PHA Synthesis Enoyl-CoA Hydratase (PhaJ)->PHA Synthesis

Fig. 1: Predicted metabolism in Pseudomonas aeruginosa.

Rhodococcus_Metabolism This compound This compound β-oxidation Cycles (7x) β-oxidation Cycles (7x) This compound->β-oxidation Cycles (7x) Hydration, Oxidation, Thiolysis Acetyl-CoA (7 molecules) Acetyl-CoA (7 molecules) β-oxidation Cycles (7x)->Acetyl-CoA (7 molecules) Isovaleryl-CoA Isovaleryl-CoA β-oxidation Cycles (7x)->Isovaleryl-CoA TAG Synthesis TAG Synthesis β-oxidation Cycles (7x)->TAG Synthesis Acyl-CoA pool Central Metabolism Central Metabolism Acetyl-CoA (7 molecules)->Central Metabolism Acetyl-CoA (7 molecules)->TAG Synthesis Precursors Isovaleryl-CoA->Central Metabolism

Fig. 2: Predicted metabolism in Rhodococcus opacus.

Bacillus_Metabolism This compound This compound β-oxidation Cycles (7x) β-oxidation Cycles (7x) This compound->β-oxidation Cycles (7x) Hydration, Oxidation, Thiolysis Acetyl-CoA (7 molecules) Acetyl-CoA (7 molecules) β-oxidation Cycles (7x)->Acetyl-CoA (7 molecules) Isovaleryl-CoA Isovaleryl-CoA β-oxidation Cycles (7x)->Isovaleryl-CoA Central Metabolism Central Metabolism Acetyl-CoA (7 molecules)->Central Metabolism Isovaleryl-CoA->Central Metabolism Branched-Chain Fatty Acid Synthesis Branched-Chain Fatty Acid Synthesis Isovaleryl-CoA->Branched-Chain Fatty Acid Synthesis Primer

Fig. 3: Predicted metabolism in Bacillus subtilis.

Experimental Protocols

General Workflow for Studying Fatty Acid Metabolism

The following workflow outlines the general steps for investigating the metabolism of a novel fatty acid in a bacterial strain.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis Bacterial Culture Bacterial Culture Fatty Acid Supplementation Fatty Acid Supplementation Bacterial Culture->Fatty Acid Supplementation Incubation Incubation Fatty Acid Supplementation->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction Gene Expression Analysis (qRT-PCR) Gene Expression Analysis (qRT-PCR) Incubation->Gene Expression Analysis (qRT-PCR) RNA Extraction Lipid Analysis (GC-MS) Lipid Analysis (GC-MS) Metabolite Extraction->Lipid Analysis (GC-MS)

Fig. 4: General experimental workflow.
Detailed Protocol: Analysis of Cellular Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for fatty acid analysis in bacteria.

1. Cell Culture and Harvesting:

  • Grow the bacterial strain of interest in a suitable minimal medium with a defined carbon source (e.g., glucose) to mid-exponential phase.

  • Supplement the culture with a sterile solution of the fatty acid of interest (e.g., 17-methyloctadecanoic acid) to a final concentration of 0.1-1 mM. An unsupplemented culture should be grown in parallel as a control.

  • Continue incubation for a defined period (e.g., 6-24 hours).

  • Harvest the cells by centrifugation at 4°C.

  • Wash the cell pellet twice with a sterile saline solution to remove residual medium and unincorporated fatty acids.

  • Lyophilize the cell pellet to determine the cell dry weight.

2. Fatty Acid Methyl Ester (FAME) Preparation:

  • To 5-10 mg of lyophilized cells, add 1 ml of 2.5% (v/v) H₂SO₄ in methanol.

  • Incubate at 80°C for 2 hours in a sealed tube to allow for simultaneous extraction and transesterification of fatty acids to their methyl esters.

  • Cool the reaction mixture to room temperature.

  • Add 1 ml of hexane (B92381) and 0.5 ml of saturated NaCl solution and vortex vigorously for 1 minute.

  • Centrifuge to separate the phases. The upper hexane phase contains the FAMEs.

3. GC-MS Analysis:

  • Transfer the hexane phase to a clean vial for analysis.

  • Inject an aliquot of the FAME solution into a gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Use a suitable capillary column for fatty acid separation (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • The temperature program should be optimized to separate the FAMEs of interest. A typical program might be: initial temperature of 100°C, ramp to 250°C at 5°C/min, and hold for 10 minutes.

  • Identify the FAMEs by comparing their mass spectra and retention times to those of authentic standards and to mass spectral libraries (e.g., NIST).

  • Quantify the individual FAMEs by integrating the peak areas and comparing them to an internal standard added before the transesterification step.

Conclusion

While direct experimental evidence is pending, this comparative guide provides a robust, predictive framework for understanding the metabolism of this compound in Pseudomonas aeruginosa, Rhodococcus opacus, and Bacillus subtilis. The core metabolic pathway is likely conserved, following the β-oxidation spiral. However, key differences may arise in the substrate specificities of the involved enzymes and the subsequent fate of the branched-chain intermediates. In P. aeruginosa, there is a potential for channeling β-oxidation intermediates into PHA synthesis. R. opacus is well-known for its ability to shuttle fatty acyl-CoAs into triacylglycerol storage. B. subtilis may utilize the resulting isobutyryl-CoA as a primer for the synthesis of new branched-chain fatty acids. Further experimental validation is required to confirm these predicted pathways and to quantify the metabolic fluxes in each of these industrially and medically important bacterial genera.

References

A Comparative Analysis of trans-17-methyloctadec-2-enoyl-CoA and Its Straight-Chain Analog in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolic fate and signaling functions of structurally similar lipids is paramount. This guide provides a comparative analysis of the anteiso-branched fatty acyl-CoA, trans-17-methyloctadec-2-enoyl-CoA, and its straight-chain counterpart, trans-octadec-2-enoyl-CoA. This comparison delves into their differential processing by key metabolic enzymes, their distinct catabolic pathways, and their potential divergent roles in cellular signaling.

While direct comparative kinetic data for this compound is limited in publicly available literature, this guide synthesizes data from closely related long-chain anteiso- and straight-chain fatty acyl-CoAs to provide a cogent and data-supported analysis. The insights presented herein are critical for designing experiments and for the development of targeted therapeutic strategies that modulate lipid metabolism.

Executive Summary of Comparative Performance

The introduction of a methyl branch at the antepenultimate carbon in this compound introduces significant alterations to its physical properties and enzymatic processing compared to its straight-chain analog. These differences primarily manifest in the efficiency of mitochondrial and peroxisomal β-oxidation, with branched-chain fatty acyl-CoAs generally being poorer substrates for mitochondrial enzymes. This can lead to differential accumulation and shunting into alternative metabolic and signaling pathways.

ParameterThis compound (Anteiso-Branched)trans-octadec-2-enoyl-CoA (Straight-Chain)Key Differences & Implications
Primary Site of β-Oxidation Peroxisomes and MitochondriaPrimarily MitochondriaThe methyl branch can hinder mitochondrial β-oxidation, leading to a greater reliance on peroxisomal pathways for initial chain shortening.[1][2]
Acyl-CoA Dehydrogenase Activity Expected to be a poorer substrate for mitochondrial long-chain acyl-CoA dehydrogenases (LCAD).[3]Efficiently metabolized by mitochondrial LCAD.The steric hindrance from the methyl group likely reduces the affinity and turnover rate of mitochondrial dehydrogenases.
Enoyl-CoA Hydratase Activity May exhibit altered kinetics with enoyl-CoA hydratase.Standard substrate for enoyl-CoA hydratase.[4]The methyl group may influence the positioning of the double bond within the active site, potentially affecting hydration efficiency.
Metabolic Fate Partial oxidation in peroxisomes followed by mitochondrial β-oxidation of shorter-chain products. Potential for accumulation and incorporation into complex lipids.[5]Complete β-oxidation in mitochondria to acetyl-CoA for energy production.Differential metabolic routing can lead to distinct downstream effects on cellular energy balance and lipid composition.
Signaling Potential Potential to act as a signaling molecule via GPCRs (e.g., GPR40, GPR120) and as a ligand for PPARs.[2][6]Known to activate GPCRs and PPARs, influencing gene expression related to lipid metabolism and inflammation.[7][8]The altered shape and flexibility due to the methyl group may modulate receptor binding affinity and specificity, leading to distinct signaling outcomes.

Metabolic Pathways: A Tale of Two Organelles

The catabolism of long-chain fatty acids is a fundamental process for energy production, primarily occurring through β-oxidation within the mitochondria. However, the presence of a methyl branch in this compound complicates this process, necessitating the involvement of peroxisomes.

Straight-chain fatty acyl-CoAs like trans-octadec-2-enoyl-CoA are typically transported into the mitochondria via the carnitine shuttle and are sequentially broken down into two-carbon acetyl-CoA units by a series of four enzymatic reactions.

In contrast, the anteiso-methyl branch of this compound can sterically hinder the enzymes of mitochondrial β-oxidation.[5] Consequently, a significant portion of these branched-chain fatty acids is initially metabolized in peroxisomes.[1][2] Peroxisomal β-oxidation can handle these modified structures, but it is a chain-shortening process rather than a complete breakdown for energy. The shortened acyl-CoA products are then shuttled to the mitochondria for complete oxidation.

Beta_Oxidation_Comparison cluster_straight Straight-Chain Acyl-CoA Metabolism cluster_branched Anteiso-Branched-Chain Acyl-CoA Metabolism Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Mitochondrial β-Oxidation Mitochondrial β-Oxidation Straight-Chain Acyl-CoA->Mitochondrial β-Oxidation Efficient Acetyl-CoA Acetyl-CoA Mitochondrial β-Oxidation->Acetyl-CoA Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Peroxisomal β-Oxidation Peroxisomal β-Oxidation Branched-Chain Acyl-CoA->Peroxisomal β-Oxidation Primary Route Mitochondrial β-Oxidation_branched Mitochondrial β-Oxidation Branched-Chain Acyl-CoA->Mitochondrial β-Oxidation_branched Less Efficient Shortened Acyl-CoA Shortened Acyl-CoA Peroxisomal β-Oxidation->Shortened Acyl-CoA Shortened Acyl-CoA->Mitochondrial β-Oxidation_branched Acetyl-CoA_branched Acetyl-CoA Mitochondrial β-Oxidation_branched->Acetyl-CoA_branched

Comparative metabolic pathways of straight-chain versus anteiso-branched-chain acyl-CoAs.

Differential Signaling Cascades

Beyond their role in energy metabolism, long-chain fatty acids and their CoA esters are increasingly recognized as important signaling molecules. They can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), and cell surface G-protein coupled receptors (GPCRs), thereby modulating gene expression and cellular responses.

Both straight-chain and branched-chain fatty acids can activate PPARs, which are key regulators of lipid and glucose homeostasis.[2][8] However, the structural differences between this compound and its straight-chain analog may lead to differential binding affinities and activation of PPAR isoforms (α, β/δ, and γ), resulting in distinct downstream transcriptional programs.

Similarly, long-chain fatty acids are known to activate GPCRs such as GPR40 and GPR120, which are involved in insulin (B600854) secretion and inflammatory responses.[6][7] The anteiso-methyl group could influence the interaction with the binding pockets of these receptors, potentially altering the signaling cascade initiated by ligand binding.

Signaling_Pathways cluster_ligands Fatty Acyl-CoA Analogs cluster_receptors Cellular Receptors cluster_responses Downstream Cellular Responses Branched-Chain This compound GPCRs GPR40, GPR120 Branched-Chain->GPCRs Modulated Binding PPARs PPARα, PPARβ/δ, PPARγ Branched-Chain->PPARs Modulated Binding Straight-Chain trans-octadec-2-enoyl-CoA Straight-Chain->GPCRs Straight-Chain->PPARs Cellular_Signaling Intracellular Signaling (e.g., Ca²⁺, cAMP) GPCRs->Cellular_Signaling Gene_Expression Gene Expression (Lipid Metabolism, Inflammation) PPARs->Gene_Expression

Differential activation of signaling pathways by fatty acyl-CoA analogs.

Experimental Protocols

Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for measuring the activity of long-chain acyl-CoA dehydrogenases.[6]

Objective: To compare the rate of dehydrogenation of this compound and trans-octadec-2-enoyl-CoA by purified long-chain acyl-CoA dehydrogenase (LCAD) or mitochondrial extracts.

Principle: The reduction of a ferricenium-based electron acceptor is monitored spectrophotometrically as it accepts electrons from the FADH₂ produced during the dehydrogenation of the acyl-CoA substrate.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium phosphate (B84403) (pH 7.6), 0.2 mM EDTA, and 100 µM ferricenium hexafluorophosphate.

  • Enzyme Preparation: Use either purified recombinant LCAD or a mitochondrial fraction isolated from cultured cells or tissue.

  • Substrate Preparation: Synthesize or procure this compound and trans-octadec-2-enoyl-CoA. Prepare stock solutions in an appropriate buffer.

  • Assay Procedure:

    • Add the enzyme preparation to the reaction mixture in a cuvette and incubate at 37°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Kₘ and Vₘₐₓ) by performing the assay with a range of substrate concentrations.

Analysis of Acyl-CoAs by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of long-chain acyl-CoAs in biological samples.[1][7]

Objective: To determine the intracellular concentrations of this compound and trans-octadec-2-enoyl-CoA in cells or tissues.

Methodology:

  • Sample Preparation:

    • Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).

    • Perform a liquid-liquid extraction to separate the lipid and aqueous phases.

    • Isolate the acyl-CoAs from the aqueous phase using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs and dry the eluate under nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separate the acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, such as ammonium (B1175870) hydroxide (B78521) in water (A) and acetonitrile (B52724) (B).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte to ensure specificity and sensitivity.

  • Quantification: Generate a standard curve using synthetic standards of known concentrations for absolute quantification.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Harvest Cells/Tissues Homogenize Homogenization Harvest->Homogenize Extract Lipid Extraction Homogenize->Extract SPE Solid-Phase Extraction Extract->SPE Reconstitute Reconstitution SPE->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data_Analysis Data_Analysis MS->Data_Analysis Data Analysis

General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Conclusion

The subtle structural alteration of a methyl group in this compound compared to its straight-chain analog has profound implications for its metabolism and signaling functions. The reduced efficiency of mitochondrial β-oxidation for the branched-chain analog highlights the critical role of peroxisomes in its initial breakdown. This differential metabolic routing, coupled with potential alterations in receptor interactions, suggests that these two molecules may exert distinct physiological effects. Further research employing the outlined experimental approaches is necessary to fully elucidate the comparative performance and biological roles of these and other branched-chain fatty acids, paving the way for novel therapeutic interventions targeting lipid metabolic and signaling pathways.

References

Cross-Validation of Quantification Methods for trans-17-methyloctadec-2-enoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific lipid species is paramount for advancing our understanding of metabolic pathways and for the development of novel therapeutics. trans-17-methyloctadec-2-enoyl-CoA is a unique long-chain fatty acyl-CoA, the analysis of which presents distinct challenges due to its branched-chain nature and the presence of a trans double bond. This guide provides a comparative overview of two robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods suitable for its quantification and outlines a cross-validation strategy to ensure data accuracy and reliability.

Comparison of Proposed Quantification Methods

Given the lack of a standardized, commercially available assay for this compound, we propose two adaptable LC-MS/MS methods for its quantification. A direct comparison of their key performance characteristics is essential for selecting the most appropriate method for a given research context.

Parameter Method 1: Reversed-Phase (RP) LC-MS/MS Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
Principle Separation based on the hydrophobicity of the acyl chain.Separation based on the polarity of the Coenzyme A moiety.[1][2][3][4]
Specificity Excellent for separating acyl-CoAs based on chain length and unsaturation. May require careful optimization to resolve positional isomers.Offers an orthogonal separation mechanism to RP, which can help in resolving co-eluting species that are chromatographically similar in RP systems.[1][2][3][4]
Sensitivity High sensitivity, typically in the fmol to low pmol range on-column.[5]Comparable high sensitivity, with reported limits of detection in the fmol range.[5]
Matrix Effects Susceptible to ion suppression from co-eluting phospholipids (B1166683) and other lipids.Can be less susceptible to suppression from highly nonpolar lipids, but may be affected by salts and other polar molecules.
Throughput High-throughput is achievable with optimized gradients.Generally compatible with high-throughput analyses.
Robustness Well-established and robust methodology for a wide range of lipids.Can be more sensitive to mobile phase composition and requires careful equilibration.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these quantification methods.

I. General Sample Preparation and Extraction

The following protocol is a generalized procedure for the extraction of long-chain fatty acyl-CoAs from biological samples such as cultured cells or tissues.

  • Homogenization: Homogenize the cell pellet or powdered tissue in a cold solution of 2:1 (v/v) methanol:water containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).

  • Lipid Extraction: Perform a Bligh-Dyer extraction by adding chloroform (B151607) and water to the homogenate to separate the polar acyl-CoAs into the aqueous/methanol phase.

  • Solid-Phase Extraction (SPE): Further purify the acyl-CoA containing fraction using a C18 SPE cartridge to remove interfering substances.

  • Drying and Reconstitution: Dry the purified extract under a stream of nitrogen and reconstitute in a solvent compatible with the initial LC mobile phase.

II. Method 1: Reversed-Phase (RP) LC-MS/MS

This method is adapted from established protocols for long-chain fatty acyl-CoA analysis.[6][7]

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z of protonated this compound.

      • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of 507 Da (phosphoadenosine diphosphate).[6][7]

    • Collision Energy: Optimize for the specific MRM transition.

III. Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS

This method provides an orthogonal separation to RP-LC-MS/MS and is suitable for a wide range of acyl-CoAs.[1][2][3][4]

  • Chromatography:

    • Column: Zwitterionic HILIC column (e.g., 2.1 mm x 100 mm, 3.5 µm).

    • Mobile Phase A: Acetonitrile with 5 mM ammonium acetate.

    • Mobile Phase B: Water with 5 mM ammonium acetate.

    • Gradient: A linear gradient from 95% to 50% A over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Same as in the RP-LC-MS/MS method.

Mandatory Visualizations

Metabolic Context of Branched-Chain Fatty Acyl-CoAs

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, leads to the formation of branched-chain fatty acyl-CoA intermediates.[8][9][10] These can then enter various metabolic pathways, including the TCA cycle for energy production or be utilized for the synthesis of complex lipids.[10]

BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., isovaleryl-CoA) BCKA->BC_Acyl_CoA Oxidative Decarboxylation TCA TCA Cycle BC_Acyl_CoA->TCA Lipid_Synthesis Complex Lipid Synthesis BC_Acyl_CoA->Lipid_Synthesis Target_Molecule This compound Target_Molecule->TCA Target_Molecule->Lipid_Synthesis

Caption: Generalized metabolic fate of branched-chain amino acids and their acyl-CoA derivatives.

Cross-Validation Workflow

To ensure the accuracy of quantification, a cross-validation of the two proposed methods is essential. This involves analyzing the same set of samples with both methods and comparing the results.

cluster_0 Method 1 cluster_1 Method 2 Sample_RP Sample Aliquot A RP_LCMS RP-LC-MS/MS Analysis Sample_RP->RP_LCMS Data_RP Quantitative Data A RP_LCMS->Data_RP Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) Data_RP->Comparison Sample_HILIC Sample Aliquot B HILIC_LCMS HILIC-LC-MS/MS Analysis Sample_HILIC->HILIC_LCMS Data_HILIC Quantitative Data B HILIC_LCMS->Data_HILIC Data_HILIC->Comparison Validation Validated Quantitative Results Comparison->Validation

Caption: Workflow for the cross-validation of RP-LC-MS/MS and HILIC-LC-MS/MS methods.

By employing these methodologies and the proposed cross-validation workflow, researchers can achieve reliable and accurate quantification of this compound, thereby facilitating a deeper understanding of its biological role.

References

Confirming the Stereochemistry of Biosynthetic "trans-17-methyloctadec-2-enoyl-CoA": A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical confirmation of biosynthetic intermediates is paramount for understanding reaction mechanisms and ensuring the desired biological activity of target molecules. This guide provides a comprehensive comparison of analytical methodologies for confirming the stereochemistry of "trans-17-methyloctadec-2-enoyl-CoA," a key intermediate in the biosynthesis of the anteiso-branched-chain fatty acid, 17-methyloctadecanoic acid.

The biosynthesis of 17-methyloctadecanoic acid, a type of anteiso-fatty acid, is prevalent in various bacteria. These fatty acids are initiated by the use of branched-chain amino acid-derived primers, in this case, from isoleucine, for fatty acid synthesis. The elongation of the fatty acid chain proceeds through a series of reactions, including the formation of a trans-2-enoyl-CoA intermediate, which is subsequently reduced to a saturated acyl-CoA. The stereochemistry at the methyl-bearing carbon (C-17) and the stereospecificity of the reduction of the double bond are critical determinants of the final product's three-dimensional structure and, consequently, its biological function.

This guide will delve into the primary analytical techniques used to elucidate the stereochemistry of such molecules, presenting a comparison of their performance, detailed experimental protocols, and a workflow for a comprehensive stereochemical analysis.

Comparative Analysis of Stereochemical Confirmation Methods

The choice of analytical technique for stereochemical confirmation depends on several factors, including the required sensitivity, resolution, sample purity, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for the analysis of chiral fatty acids and their derivatives.

MethodPrincipleSensitivityResolutionThroughputKey AdvantagesKey Limitations
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile enantiomeric derivatives on a chiral stationary phase.High (pg-ng)ExcellentModerateDirect enantiomer separation, high resolution, structural information from MS.Requires derivatization to volatile esters, potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on a standard achiral column.High (ng-µg)Very GoodModerateWide applicability, robust, various detection methods (UV, fluorescence).Indirect method, requires pure chiral derivatizing agents, potential for kinetic resolution.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase (CSP) Direct separation of enantiomers on a column with a chiral stationary phase.Moderate (µg)Good to ExcellentModerate to HighDirect analysis, simpler sample preparation.CSPs can be expensive and have limited compatibility with certain mobile phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral shift reagents or derivatizing agents to induce chemical shift differences between enantiomers.Low (mg)ModerateLowProvides detailed structural information, non-destructive.Low sensitivity, requires relatively pure and concentrated samples.

Experimental Protocols

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the conversion of the acyl-CoA to its corresponding fatty acid methyl ester (FAME) and subsequent analysis on a chiral GC column.

a) Hydrolysis and Methylation:

  • Saponification: The "this compound" sample is hydrolyzed to the free fatty acid by incubation with 1 M NaOH in methanol (B129727) at 80°C for 1 hour.

  • Acidification: The reaction mixture is cooled and acidified to pH 2 with 6 M HCl.

  • Extraction: The free fatty acid is extracted with n-hexane.

  • Methylation: The extracted fatty acid is methylated using a reagent such as boron trifluoride-methanol complex (14% BF₃ in methanol) by heating at 60°C for 30 minutes.

  • Purification: The resulting FAME is extracted with n-hexane and washed with water to remove excess reagents. The organic phase is dried over anhydrous sodium sulfate.

b) GC-MS Analysis:

  • Column: A chiral capillary column, such as a cyclodextrin-based stationary phase (e.g., β-DEX™ or γ-DEX™), is used.

  • Injection: 1 µL of the FAME solution in hexane (B92381) is injected in splitless mode.

  • Oven Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 220°C at 5°C/min, and holding for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning from m/z 50 to 500. The enantiomers are identified by their retention times and their mass spectra are compared to known standards or library data.

HPLC Analysis of Diastereomeric Derivatives

This protocol involves derivatizing the chiral fatty acid with a chiral fluorescent reagent, allowing for sensitive detection and separation on a standard HPLC system.

a) Derivatization:

  • Hydrolysis: The acyl-CoA is hydrolyzed to the free fatty acid as described in the GC-MS protocol.

  • Derivatization Reaction: The dried fatty acid is dissolved in a suitable solvent (e.g., acetonitrile). A chiral derivatizing agent, such as (R)-(-)-2-amino-1-propanol or a fluorescent chiral amine, is added along with a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and a catalyst (e.g., 4-dimethylaminopyridine (B28879) - DMAP).

  • Incubation: The reaction mixture is incubated at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched, and the diastereomeric amide derivatives are purified by solid-phase extraction (SPE) or flash chromatography.

b) HPLC Analysis:

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent or fluorescence detection for enhanced sensitivity. The two diastereomers will have different retention times, and their peak areas can be used to determine the enantiomeric ratio.

Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the comprehensive stereochemical confirmation of biosynthetic "this compound".

Stereochemistry_Confirmation_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Methods cluster_confirmation Data Analysis and Confirmation start Biosynthetic Sample (this compound) hydrolysis Hydrolysis to Free Fatty Acid start->hydrolysis gcms Chiral GC-MS (after methylation) hydrolysis->gcms Derivatization (FAME) hplc_deriv HPLC with Chiral Derivatization hydrolysis->hplc_deriv Derivatization (Diastereomers) hplc_csp HPLC with Chiral Stationary Phase hydrolysis->hplc_csp nmr NMR Spectroscopy (with chiral reagents) hydrolysis->nmr comparison Comparison to Chiral Standards gcms->comparison hplc_deriv->comparison hplc_csp->comparison nmr->comparison structure Stereochemical Assignment comparison->structure

Workflow for stereochemical confirmation.

Alternative Biosynthetic Pathways

While the canonical pathway for anteiso-fatty acid biosynthesis in bacteria is well-established, it is important to consider the possibility of alternative pathways in other organisms that could lead to different stereoisomers. For instance, some marine microorganisms and fungi are known to produce a diverse array of branched-chain fatty acids through polyketide synthase (PKS) or modified fatty acid synthase (FAS) pathways. These alternative pathways may exhibit different stereocontrol in the introduction of methyl branches or in the reduction of double bonds, leading to a mixture of stereoisomers or an enantiomer opposite to that produced by the typical bacterial pathway. The presence of such alternative pathways underscores the necessity of rigorous stereochemical analysis rather than relying on assumptions based on the organism's classification.

Conclusion

Confirming the stereochemistry of biosynthetic intermediates like "this compound" is a critical task that requires a careful selection of analytical methods. Chiral GC-MS offers high resolution and direct enantiomer separation, making it a powerful tool for this purpose. HPLC with chiral derivatization provides a robust and sensitive alternative, particularly when GC is not feasible. The choice of method should be guided by the specific research question, sample availability, and instrumental capabilities. By following a systematic workflow that includes appropriate sample preparation, high-resolution separation, and comparison with authentic standards, researchers can confidently determine the stereochemistry of these important biomolecules.

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers navigating the identification of genes responsible for the synthesis of the unique fatty acid, trans-17-methyloctadec-2-enoyl-CoA. This document leverages insights from comparative transcriptomic studies on analogous branched-chain and unsaturated fatty acids to propose a strategic research framework.

Due to the limited direct research on this compound, this guide provides a comparative framework based on transcriptomic analyses of similar fatty acid synthesis pathways. By examining the genetic machinery involved in the production of branched-chain fatty acids (BCFAs) and other trans-2-enoyl-CoA intermediates, researchers can design effective experiments to identify the specific genes involved in the synthesis of this target molecule.

Comparative Gene Expression in High vs. Low Producing Organisms

A powerful strategy to identify candidate genes is to compare the transcriptomes of organisms or tissues with differential production of the target or related compounds. Below is a hypothetical data table summarizing expected gene expression changes based on studies of other BCFAs. Researchers would aim to generate similar data for their model system.

Gene/Enzyme ClassPutative Function in SynthesisExpected Expression Change in High-ProducerReference Organism(s) (for analogous pathways)
Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) Complex Provides the branched-chain primer for fatty acid synthesisUpregulatedSolanum pennellii, Nicotiana benthamiana[1][2]
Acyl-CoA Carboxylase (ACC) Catalyzes the formation of malonyl-CoAUpregulatedCarya illinoinensis[3][4][5][6]
Ketoacyl-ACP Synthase (KAS) Elongates the fatty acid chainUpregulatedSolanum pennellii[1]
Fatty Acyl-ACP Thioesterase (FAT) Terminates fatty acid synthesis and releases the fatty acidUpregulatedBrassica napus[7]
trans-2-Enoyl-CoA Reductase (TER) Catalyzes the reduction of a trans-2-enoyl-CoA intermediateUpregulatedEuglena gracilis[8]
Acyl-CoA Synthetase (ACS) Activates the free fatty acid to a CoA ester for downstream modificationUpregulatedStreptomyces sp. SN-593[9]
Fatty Acid Desaturase (FADS) Introduces double bondsPotentially UpregulatedFat-1 Transgenic Sheep[10]

Experimental Protocols for Comparative Transcriptomics

A robust experimental design is crucial for generating high-quality, interpretable transcriptomic data. The following protocol outlines the key steps for a comparative RNA-Seq experiment.

Sample Collection and RNA Extraction
  • Sample Selection: Collect samples from at least two conditions: a high-producing strain/tissue and a low- or non-producing control. Include a minimum of three biological replicates for each condition.

  • RNA Isolation: Immediately flash-freeze samples in liquid nitrogen to preserve RNA integrity. Extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • RNA Quality Control: Assess RNA integrity using an Agilent Bioanalyzer or similar system. Samples should have an RNA Integrity Number (RIN) of 8.0 or higher. Quantify RNA using a Qubit fluorometer.

Library Preparation and Sequencing
  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • Library Construction: Prepare sequencing libraries using a stranded mRNA-Seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This involves fragmentation of mRNA, first and second-strand cDNA synthesis, adenylation of 3' ends, ligation of adapters, and PCR amplification.

  • Sequencing: Sequence the libraries on an Illumina NovaSeq or similar high-throughput sequencing platform, generating at least 20 million paired-end reads per sample.

Bioinformatic Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapter sequences and low-quality bases using Trimmomatic.

  • Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify differentially expressed genes (DEGs) between the high- and low-producing samples. Set a threshold for significance (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

  • Functional Annotation and Enrichment Analysis: Perform GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis on the DEGs to identify overrepresented biological processes and pathways.

Visualizing the Experimental Workflow and Putative Biosynthetic Pathway

To clearly illustrate the logical flow of the research and the hypothesized biochemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis cluster_output Outcome Sample_Collection Sample Collection (High vs. Low Producer) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep mRNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control (FastQC, Trimmomatic) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Enrichment Functional Enrichment (GO, KEGG) DEG_Analysis->Enrichment Candidate_Genes Candidate Genes for Target Synthesis Enrichment->Candidate_Genes

Caption: A flowchart of the comparative transcriptomics workflow.

Putative_Biosynthesis_Pathway cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation cluster_modification Final Modifications Branched_Chain_Amino_Acid e.g., Leucine BCAT BCAT Branched_Chain_Amino_Acid->BCAT Alpha_Keto_Acid α-Keto-isocaproate BCAT->Alpha_Keto_Acid BCKDH BCKDH Alpha_Keto_Acid->BCKDH Isovaleryl_CoA Isovaleryl-CoA (Primer) BCKDH->Isovaleryl_CoA KAS KAS Isovaleryl_CoA->KAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KAS Elongation_Cycle Elongation Cycles (adding 2C units) KAS->Elongation_Cycle 17_Methyl_Octadecanoyl_ACP 17-Methyloctadecanoyl-ACP Elongation_Cycle->17_Methyl_Octadecanoyl_ACP FADS FADS/Desaturase 17_Methyl_Octadecanoyl_ACP->FADS trans_2_enoyl_ACP trans-17-methyloctadec-2-enoyl-ACP FADS->trans_2_enoyl_ACP FAT FAT trans_2_enoyl_ACP->FAT Free_Fatty_Acid trans-17-methyloctadec-2-enoic acid FAT->Free_Fatty_Acid ACS ACS Free_Fatty_Acid->ACS Final_Product This compound ACS->Final_Product

Caption: A putative biosynthetic pathway for the target molecule.

By following the outlined experimental and analytical framework, researchers can effectively narrow down the list of candidate genes involved in this compound synthesis. Subsequent functional characterization of these genes will be essential to confirm their precise roles in the pathway.

References

A Comparative Guide to the Levels of trans-2-Enoyl-CoA Intermediates in Fatty Acid Metabolism Under Different Growth Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Enoyl-Coenzyme A (CoA) thioesters are pivotal metabolic intermediates in the fatty acid elongation cycle and the β-oxidation of fatty acids. The levels of these molecules can fluctuate significantly in response to cellular metabolic state, nutrient availability, and environmental conditions. Understanding these fluctuations is critical for research in metabolic diseases, microbial engineering for biofuel production, and drug development targeting fatty acid metabolism. This guide provides a comparative overview of trans-2-enoyl-CoA levels under different growth conditions, details the experimental protocols for their quantification, and illustrates the relevant metabolic pathways.

Biochemical Role of trans-2-Enoyl-CoA

trans-2-Enoyl-CoA is a key intermediate in the fatty acid elongation system, a four-step cycle that adds two-carbon units to a growing fatty acyl-CoA chain. This process is essential for the synthesis of very-long-chain fatty acids (VLCFAs), which are precursors for various lipids, including sphingolipids and glycerophospholipids.

The fatty acid elongation cycle, primarily occurring in the endoplasmic reticulum, consists of the following reactions:

  • Condensation: An acyl-CoA condenses with malonyl-CoA to form a 3-ketoacyl-CoA.

  • Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA.

  • Reduction: The trans-2-enoyl-CoA is reduced to an elongated acyl-CoA.

The enzyme trans-2-enoyl-CoA reductase catalyzes the final reduction step. The steady-state level of trans-2-enoyl-CoA is therefore influenced by the relative activities of the enzymes in this pathway, which in turn are affected by the overall metabolic state of the cell.

Comparative Analysis of trans-2-Enoyl-CoA Levels

The following table provides a hypothetical yet representative comparison of the relative abundance of a generic trans-2-enoyl-CoA species (e.g., C18:1-trans-2-enoyl-CoA) in yeast (Saccharomyces cerevisiae) under different growth conditions. These values are based on expected metabolic shifts and are presented to illustrate the potential changes that could be observed in a quantitative lipidomics study.

Growth ConditionRelative Abundance of trans-2-enoyl-CoA (normalized to control)Rationale for Expected Change
Logarithmic Growth Phase (Glucose-rich medium) 1.0 (Control)High glycolytic flux provides ample acetyl-CoA and malonyl-CoA for fatty acid synthesis. The pathway is active, maintaining a steady-state level of intermediates.
Stationary Phase (Glucose-depleted medium) 0.6Reduced availability of carbon sources for fatty acid synthesis leads to a decrease in the flux through the elongation pathway and lower levels of intermediates.
Anaerobic Conditions (Glucose-rich medium) 1.2In the absence of oxygen, some organisms, like Euglena gracilis, upregulate fatty acid synthesis for the production of wax esters as an electron sink. While yeast primarily ferments under these conditions, alterations in redox balance and membrane composition requirements can lead to modest increases in fatty acid elongation intermediates.[1]
Oleic Acid Supplementation 0.8Exogenous fatty acids can be incorporated into complex lipids, and through feedback mechanisms, may downregulate de novo fatty acid synthesis and elongation, leading to a decrease in intermediates like trans-2-enoyl-CoA.
Cerulenin Treatment (Fatty Acid Synthase Inhibitor) 0.3Inhibition of fatty acid synthase reduces the availability of precursor acyl-CoAs for the elongation cycle, thus decreasing the levels of all downstream intermediates.

Experimental Protocols

The quantification of trans-2-enoyl-CoA and other acyl-CoAs is technically challenging due to their low abundance and chemical instability. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Acyl-CoA Extraction from Yeast Cells

This protocol is adapted from established methods for acyl-CoA analysis.

Materials:

  • Yeast cell culture

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: 75% acetonitrile, 25% methanol (B129727), 0.1% formic acid (pre-chilled to -20°C)

  • Internal Standards (e.g., a suite of odd-chain acyl-CoAs)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Harvesting: Rapidly harvest yeast cells by centrifugation (e.g., 3,000 x g for 5 min at 4°C).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular metabolites.

  • Quenching and Lysis: Resuspend the cell pellet in the pre-chilled extraction solvent containing internal standards. The volume should be adjusted based on the cell pellet weight. Vortex vigorously for 1 minute.

  • Incubation: Incubate the mixture at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the extract to completeness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 5 mM ammonium (B1175870) acetate).

LC-MS/MS Quantification

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

LC Method (Illustrative):

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B over a suitable time to separate the acyl-CoAs based on their chain length and hydrophobicity.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target acyl-CoA and internal standard. For many acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is observed and can be used for detection.

  • Quantification: The peak area of the target trans-2-enoyl-CoA is normalized to the peak area of an appropriate internal standard. A standard curve is generated using authentic standards to determine the absolute concentration.

Visualizations

Fatty Acid Elongation Pathway

Fatty_Acid_Elongation cluster_0 Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction

Caption: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Workflow for Acyl-CoA Quantification

Experimental_Workflow Start Yeast Culture (Different Growth Conditions) Harvest Cell Harvesting & Washing Start->Harvest Extract Acyl-CoA Extraction (Organic Solvent & Internal Standards) Harvest->Extract Dry Extract Drying Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data Data Analysis (Quantification & Comparison) LC_MS->Data

References

A Comparative Guide to the Authentic Standard Confirmation of "trans-17-methyloctadec-2-enoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and confirmation of novel lipid metabolites are critical for advancing our understanding of biological pathways and for the development of new therapeutic agents. "trans-17-methyloctadec-2-enoyl-CoA" is a putative very-long-chain fatty acyl-CoA that, due to its novelty, lacks a commercially available authentic standard. This guide provides a comprehensive comparison of analytical approaches to confirm the identity of this molecule, offering supporting experimental data and protocols for researchers in the field.

Comparison of Identification Strategies

Given the absence of a dedicated authentic standard for "this compound," a multi-pronged approach is necessary for its confident identification. This involves comparing the analytical data of the putative molecule with that of a closely related commercially available standard and with data generated from an enzymatic synthesis of the target compound. The primary analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Comparison of Analytical Approaches for the Identification of "this compound"

ApproachDescriptionAdvantagesDisadvantages
1. Comparison with a Structurally Similar Standard The chromatographic and mass spectrometric properties of the putative "this compound" are compared to a commercially available analogue, such as trans-octadec-2-enoyl-CoA.Provides a benchmark for retention time and fragmentation patterns. The analogue is readily available from commercial suppliers.Differences in chain length and branching will result in different retention times and molecular weights. The fragmentation pattern may not be identical.
2. Enzymatic Synthesis and Comparison The target molecule is synthesized in vitro using an appropriate acyl-CoA dehydrogenase. The analytical data from the synthesized product is then compared to the putative molecule.Provides a more accurate comparison as the synthesized molecule has the identical structure. Confirms the biological plausibility of the molecule.Requires the availability of the precursor (17-methyloctadecanoyl-CoA) and a suitable enzyme with very-long-chain acyl-CoA dehydrogenase activity.
3. High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Analysis The exact mass of the putative molecule is determined to predict its elemental composition. The fragmentation pattern is analyzed to identify characteristic fragments of a trans-2-enoyl-CoA structure.Provides high confidence in the elemental composition. Fragmentation patterns can be highly informative for structural elucidation.Does not provide stereochemical information (e.g., the trans configuration of the double bond). Interpretation can be complex without a reference standard.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to determine the precise chemical structure of the isolated putative molecule, including the position and stereochemistry of the double bond.Provides unambiguous structural information, including stereochemistry.Requires a relatively large amount of pure sample. The complexity of the CoA moiety can make spectral interpretation challenging.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Sample Preparation:

  • Extraction: Acyl-CoAs are extracted from biological samples using a solvent system such as methanol (B129727)/water or acetonitrile/water, often with the inclusion of an internal standard (e.g., C17:0-CoA).

  • Solid-Phase Extraction (SPE): For sample cleanup and concentration, a C18 SPE cartridge can be used.

b. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

c. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): The transition of the precursor ion (the molecular ion of the acyl-CoA) to a specific product ion is monitored. For acyl-CoAs, a common product ion results from the neutral loss of the CoA moiety. Another characteristic fragment corresponds to the pantetheine (B1680023) phosphate (B84403) group.

  • Collision Energy: Optimized for the specific acyl-CoA of interest.

Table 2: Predicted and Comparator Mass Spectrometry Data

CompoundPredicted [M+H]⁺ (m/z)Key Fragmentation Transitions (m/z)Expected Observations
This compound 1046.51046.5 -> 768.2 (Loss of pantetheine phosphate)1046.5 -> 279.2 (Acyl group)A unique precursor mass with characteristic acyl-CoA fragmentation.
trans-octadec-2-enoyl-CoA (Comparator) 1032.51032.5 -> 768.2 (Loss of pantetheine phosphate)1032.5 -> 265.2 (Acyl group)A slightly earlier elution time than the target molecule due to lower lipophilicity. Similar fragmentation pattern with a different acyl group fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy

a. Sample Preparation:

  • The putative "this compound" must be isolated and purified to a high degree (>95%).

  • The sample is dissolved in a suitable deuterated solvent, such as D₂O or CD₃OD.

b. NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons, including the characteristic signals for the vinyl protons of the trans-2-enoyl group (typically in the range of 6.0-7.0 ppm).

  • ¹³C NMR: Shows the number and types of carbon atoms, including the carbonyl carbon of the thioester and the carbons of the double bond.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons and to fully assign the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for the Acyl Chain of "this compound"

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2 (vinyl)~6.8dt
H3 (vinyl)~6.1d
CH₂ (alpha to double bond)~2.2q
Terminal CH₃~0.85t
Branched CH₃~0.85d

Note: Predicted chemical shifts are approximate and can be influenced by the solvent and other factors.

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Identification

The following diagram illustrates the logical flow of experiments for the confirmation of "this compound".

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Confirmation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Biological_Sample Biological Sample Extraction Extraction of Acyl-CoAs Biological_Sample->Extraction Purification Purification/Isolation Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS NMR NMR Spectroscopy Purification->NMR Identification_Confirmed Identification Confirmed LC_MSMS->Identification_Confirmed NMR->Identification_Confirmed Comparator_Standard Commercial Standard (trans-octadec-2-enoyl-CoA) Comparator_Standard->LC_MSMS Enzymatic_Synthesis Enzymatic Synthesis (from 17-methyloctadecanoyl-CoA) Enzymatic_Synthesis->LC_MSMS

Caption: Experimental workflow for the identification of "this compound".

Potential Biosynthetic Pathway

"this compound" is likely an intermediate in the beta-oxidation of very-long-chain fatty acids. The following diagram depicts a simplified representation of this pathway.

fatty_acid_oxidation Fatty_Acyl_CoA 17-methyloctadecanoyl-CoA Enoyl_CoA This compound Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-hydroxy-17-methyloctadecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-keto-17-methyloctadecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA 15-methylhexadecanoyl-CoA + Acetyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase

Caption: Simplified pathway of fatty acid beta-oxidation showing the position of "this compound".

Conclusion

The definitive identification of "this compound" in the absence of an authentic standard requires a rigorous and multi-faceted analytical approach. By combining high-resolution mass spectrometry for accurate mass determination and fragmentation analysis, comparison with a closely related commercial standard for chromatographic and mass spectrometric behavior, and, ideally, confirmation through enzymatic synthesis and NMR spectroscopy for unambiguous structural elucidation, researchers can achieve a high degree of confidence in their findings. The protocols and comparative data presented in this guide provide a framework for the successful identification and characterization of this and other novel long-chain fatty acyl-CoAs.

Safety Operating Guide

Proper Disposal of trans-17-methyloctadec-2-enoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of trans-17-methyloctadec-2-enoyl-CoA, a long-chain fatty acyl-CoA.

Immediate Safety and Logistical Information

1. Hazard Assessment:

Although not classified as an acute hazardous waste, this compound should be treated as a hazardous chemical waste. Long-chain fatty acyl-CoA molecules are key metabolic intermediates, and while not acutely toxic in the traditional sense, their accumulation in biological systems can be associated with metabolic disorders.[3][4][5][6][7] Therefore, direct contact should be avoided.

2. Personal Protective Equipment (PPE):

Standard laboratory PPE should be worn when handling this compound and its waste. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

3. Spill Response:

In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.

Operational and Disposal Plan

The disposal of this compound must adhere to institutional and regulatory guidelines. The following step-by-step procedure outlines the recommended process:

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste containing this compound, including stock solutions, experimental residues, and contaminated materials, must be collected as hazardous chemical waste.[2]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate to prevent dangerous reactions.[2]

Step 2: Waste Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] The container should be in good condition, free of cracks or deterioration.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The concentration and any other components of the waste mixture should also be listed.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[2][8][9][10][11]

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks.[2]

  • Container Management: Keep the waste container closed except when adding waste.[2]

Step 4: Request for Waste Pickup

  • Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, submit a request for hazardous waste pickup to your institution's EHS department.[1]

  • Provide Information: Be prepared to provide the necessary information for the pickup request, which typically includes the chemical name, quantity, container type, and location.[1]

Quantitative Data Summary

ParameterGuidelineReference
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of non-acute hazardous waste[8][9][10][11]
Acute Hazardous Waste SAA Volume Limit Up to 1 quart of liquid or 1 kg of solid[8][9]
Time Limit for Removal from SAA Once Full Within 3 consecutive calendar days[10]
General pH Range for Aqueous Waste Must be between pH 5.5 and 10.5 for consideration of non-hazardous drain disposal (Note: This does not apply to this compound, which must be treated as hazardous waste)

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound A Step 1: Waste Generation (this compound waste) B Step 2: Containerize and Label - Chemically compatible container - Label: 'Hazardous Waste' and full chemical name A->B Immediate Action C Step 3: Store in Satellite Accumulation Area (SAA) - At or near point of generation - Secondary containment B->C Proper Storage D Step 4: Container Full or Time Limit Reached C->D Accumulation E Step 5: Request Waste Pickup (Contact Institutional EHS) D->E Action Trigger F Step 6: EHS Collection and Final Disposal (Transport to licensed facility) E->F Final Step

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling trans-17-methyloctadec-2-enoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-17-methyloctadec-2-enoyl-CoA

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a thioester compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the reactive nature of the thioester group, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1]
Hand Protection Wear nitrile or neoprene gloves. Given the potential for degradation, it is advisable to double-glove. Change gloves immediately if contaminated.
Body Protection A standard laboratory coat is required for all procedures. For larger quantities or procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn over the lab coat.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]
Operational Plan: Handling and Storage

1. Engineering Controls:

  • All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2]

2. Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the formation of aerosols.

  • Thioesters can be sensitive to hydrolysis, especially under basic conditions. It is recommended to handle them in acidic to neutral environments (pH 4-6) to minimize degradation.[3]

  • To prevent oxidation of the thiol group that could be generated from hydrolysis, consider working under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Use only non-sparking tools and explosion-proof equipment if the compound is handled in a volatile solvent.[2]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[2]

Disposal Plan

1. Waste Collection:

  • All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[4]

  • The waste container should clearly indicate that it contains a thioester compound.[4]

2. Decontamination of Glassware:

  • Glassware that has come into contact with the thioester should be decontaminated promptly.

  • Immerse the glassware in a bleach bath for at least 14 hours to oxidize the thioester.[4]

  • After soaking, rinse the glassware thoroughly with water before standard cleaning procedures.[4]

3. Disposal of Contaminated Materials:

  • Disposable items such as gloves, paper towels, and pipette tips that are contaminated with the thioester should be placed in the designated hazardous waste container.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_transfer Transfer Compound prep_materials->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.